Azido-PEG3-S-PEG3-azide
Description
The exact mass of the compound this compound is 436.21040394 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propriétés
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N6O6S/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRFJJCUJNOGLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCSCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001208730 | |
| Record name | 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055023-77-1 | |
| Record name | 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055023-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG3-S-PEG3-azide and its Analogs for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG3-S-PEG3-azide, a bifunctional linker molecule critical in the fields of bioconjugation and targeted drug delivery. Due to the limited availability of detailed public information on the sulfide (B99878) (-S-) variant, this guide will focus on the closely related and well-documented disulfide (-SS-) analog, Azido-PEG3-SS-PEG3-azide. The synthetic routes, physicochemical properties, and applications discussed for the disulfide analog are highly representative and adaptable for the sulfide version, providing a robust framework for researchers.
Core Concepts and Chemical Structure
This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule featuring two terminal azide (B81097) (-N₃) groups connected by a flexible PEG chain with a central sulfide atom. This structure makes it an ideal tool for "click chemistry," a set of biocompatible reactions that enable the efficient and specific joining of molecular components. The azide groups readily participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions with molecules containing alkyne groups.[1][2]
The PEG linker itself imparts favorable properties such as increased hydrophilicity and biocompatibility to the resulting conjugate, which can improve the solubility and pharmacokinetic profile of a drug.[3]
Note on the Disulfide Analog: The disulfide version, Azido-PEG3-SS-PEG3-azide, contains a disulfide bond (-S-S-) in place of the sulfide. This disulfide bond is cleavable under reducing conditions, such as those found inside cells, making it a valuable tool for designing stimuli-responsive drug delivery systems.[4]
Physicochemical and Quantitative Data
| Property | Value (for Azido-PEG3-SS-PEG3-azide) | Reference |
| Molecular Formula | C₁₆H₃₂N₆O₆S₂ | [5] |
| Molecular Weight | 468.6 g/mol | [5] |
| CAS Number | 1310827-27-0 | [5] |
| Appearance | Colorless oil | [6] |
| Purity | ≥95% | |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [6] |
| Storage Conditions | -20°C, desiccated | [7] |
Experimental Protocols
Due to the absence of a specific published synthesis protocol for this compound, a representative protocol for the synthesis of the analogous disulfide-containing linker, Azido-PEG3-SS-PEG3-azide, is provided below. The principles of this synthesis, involving the reaction of a PEGylated precursor with an azide-containing reagent, are broadly applicable.
Representative Synthesis of Azido-PEG3-SS-PEG3-azide
This is a generalized protocol based on common organic synthesis techniques for similar molecules and should be adapted and optimized for specific laboratory conditions.
Materials:
-
2,2'-dithiodiethanol
-
Triethylamine (B128534) (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Mesylation of 2,2'-dithiodiethanol:
-
Dissolve 2,2'-dithiodiethanol in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add methanesulfonyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude dimesylate product.
-
-
Azidation:
-
Dissolve the crude dimesylate product in anhydrous DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture and stir for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield Azido-PEG3-SS-PEG3-azide.
-
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating an azide-containing linker like this compound to an alkyne-functionalized molecule.[8][9]
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., a drug or a protein ligand)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Appropriate solvent (e.g., a mixture of t-BuOH and water, or DMSO)
Procedure:
-
Dissolve the alkyne-functionalized molecule and this compound in the chosen solvent system.
-
In a separate vial, prepare a premix of CuSO₄ and the copper-chelating ligand (THPTA or TBTA).
-
Add the CuSO₄/ligand premix to the solution containing the azide and alkyne.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS.
-
Upon completion, the product can be purified using appropriate chromatographic techniques (e.g., HPLC).
Applications in Drug Development
The primary application of this compound and its analogs is in the construction of complex biomolecules for targeted therapies.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][10] this compound serves as a versatile linker to connect the target protein-binding ligand and the E3 ligase-binding ligand. The flexibility and hydrophilicity of the PEG chain are crucial for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, bifunctional linkers like this compound can be used to attach a cytotoxic drug to an antibody. The antibody directs the conjugate to cancer cells, and upon internalization, the drug is released. The disulfide-containing analog, Azido-PEG3-SS-PEG3-azide, is particularly useful here, as the disulfide bond can be cleaved in the reducing environment of the cell, leading to controlled drug release.[11]
Visualizing Workflows and Pathways
To further elucidate the role of this compound in drug development, the following diagrams, generated using the DOT language, illustrate key processes.
Caption: General Synthetic Pathway for Diazido-PEG Linkers.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: PROTAC Formation and Mechanism of Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. Azido-PEG3-SS-PEG3-azide | CAS: 1310827-27-0 | AxisPharm [axispharm.com]
- 5. purepeg.com [purepeg.com]
- 6. Azido-PEG3-SS-PEG3-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. confluore.com [confluore.com]
- 9. interchim.fr [interchim.fr]
- 10. d-nb.info [d-nb.info]
- 11. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Bifunctional Crosslinker: Azido-PEG3-S-S-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the bifunctional crosslinker, Azido-PEG3-S-S-PEG3-azide. It is designed to serve as a critical resource for researchers and professionals involved in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Chemical Structure and Properties
Azido-PEG3-S-S-PEG3-azide is a symmetrical, flexible, and cleavable crosslinker. Its structure is characterized by two terminal azide (B81097) (-N₃) groups, which are connected by two polyethylene (B3416737) glycol (PEG) chains of three units each, linked together by a central disulfide (-S-S-) bond.
The key features of this molecule include:
-
Homobifunctional Reactivity : The two terminal azide groups enable reaction with alkyne-containing molecules through highly efficient and bioorthogonal "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1]
-
PEG Spacers : The hydrophilic PEG3 spacers enhance the solubility of the linker and the resulting conjugates in aqueous media, reduce steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[2]
-
Cleavable Disulfide Bond : The central disulfide bridge is stable under physiological conditions but can be readily cleaved in the presence of reducing agents like dithiothreitol (B142953) (DTT) or glutathione, which is found in higher concentrations inside cells. This feature is particularly valuable for designing drug delivery systems that release their payload in the intracellular environment.[1]
A less common variant, Azido-PEG3-S-PEG3-azide, features a stable thioether (-S-) linkage instead of the cleavable disulfide bond. This guide will focus on the more prevalent disulfide version due to its utility in constructing cleavable bioconjugates.
Quantitative Data Summary
The following table summarizes the key quantitative and physical properties of Azido-PEG3-S-S-PEG3-azide.
| Property | Value | Reference(s) |
| IUPAC Name | 1,24-diazido-3,6,9,16,19,22-hexaoxa-12,13-dithiatetracosane | [3] |
| CAS Number | 1310827-27-0 | [3] |
| Molecular Formula | C₁₆H₃₂N₆O₆S₂ | [3] |
| Molecular Weight | 468.6 g/mol | [3] |
| Appearance | Colorless oil | [4] |
| Purity | ≥98% | [3] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [4] |
| Storage Temperature | 2-8°C | [3] |
| SMILES | [N-]=[N+]=NCCOCCOCCOCCSSCCOCCOCCOCCN=[N+]=[N-] (for thioether variant) | [5] |
| InChI Key | RTXZMZORLYBGQN-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area (TPSA) | 152.9 Ų | [5] |
| logP (calculated) | 2.4398 | [5] |
| Rotatable Bonds | 24 | [5] |
Applications in Drug Development
The unique architecture of Azido-PEG3-S-S-PEG3-azide makes it an invaluable tool in modern drug development, particularly in the construction of PROTACs and ADCs.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] The linker is a critical component of a PROTAC, and Azido-PEG3-S-S-PEG3-azide is well-suited for this role.[1] Its length and flexibility can be crucial for enabling the formation of a stable ternary complex between the POI and the E3 ligase.[2] The dual azide functionalities allow for a convergent synthesis strategy where an alkyne-modified POI ligand and an alkyne-modified E3 ligase ligand can be "clicked" onto the linker in a modular fashion.[1]
References
- 1. PROTAC Linker (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Azido-PEG3-SS-PEG3-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. adooq.com [adooq.com]
An In-depth Technical Guide to Azido-PEG3-S-PEG3-azide: A Homobifunctional Linker for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-S-PEG3-azide is a specialized, homobifunctional crosslinker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This technical guide provides a comprehensive overview of the physicochemical properties, applications, and relevant experimental considerations for this compound in the context of PROTAC development and other bioconjugation applications.
This linker features two terminal azide (B81097) groups, making it amenable to "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and provide flexibility, while the central thioether linkage offers a degree of stability.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These data are compiled from various chemical suppliers and provide a baseline for experimental design.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₆H₃₂N₆O₆S | [1][2][3] |
| Molecular Weight | 436.53 g/mol | [1][2][3] |
| CAS Number | 2055023-77-1 | [1][2][3] |
| Appearance | Solid | [3] |
| Purity | ≥98% | [2] |
| Solubility | 10 mM in DMSO | [1] |
| Storage Conditions | -20°C | [1] |
| SMILES | [N-]=[N+]=NCCOCCOCCOCCSCCOCCOCCOCCN=[N+]=[N-] | [2] |
Core Applications in Drug Discovery
The primary application of this compound is as a linker in the construction of PROTACs. Its bifunctional nature allows for the conjugation of two distinct molecular entities, typically a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The azide functionalities provide a bioorthogonal handle for efficient and specific ligation reactions.
PROTAC Synthesis via Click Chemistry
This compound is a versatile reagent for click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the coupling of the terminal azide groups of the linker with terminal alkynes on the protein of interest (POI) ligand and the E3 ligase ligand in the presence of a copper(I) catalyst. This forms a stable triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of copper is a concern, SPAAC offers a copper-free alternative. This reaction utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which react spontaneously with azides.
The choice between CuAAC and SPAAC will depend on the chemical nature of the ligands and the biological context of the experiment.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a typical procedure for conjugating an alkyne-modified molecule to one of the azide groups of this compound. A similar, subsequent reaction would be performed to attach the second alkyne-modified molecule.
Materials:
-
This compound
-
Alkyne-modified molecule (e.g., POI ligand or E3 ligase ligand)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., DMSO, t-butanol/water mixture)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-modified molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 50 mM stock solution of THPTA or TBTA in a suitable solvent (e.g., DMSO/water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified molecule and a molar equivalent of this compound in your chosen reaction buffer (e.g., PBS).
-
Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture.
-
Add CuSO₄ to the mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or TLC.
-
-
Purification:
-
Upon completion, the product can be purified using standard chromatographic techniques, such as reversed-phase HPLC, to remove unreacted starting materials and catalyst.
-
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of a strained alkyne-modified molecule to this compound.
Materials:
-
This compound
-
Strained alkyne-modified molecule (e.g., DBCO-ligand or BCN-ligand)
-
Solvent (e.g., DMSO, PBS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the strained alkyne-modified molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the strained alkyne-modified molecule and a molar equivalent of this compound in your chosen reaction buffer.
-
-
Incubation:
-
Incubate the reaction at room temperature. Reaction times can vary from 1 to 12 hours depending on the specific strained alkyne used. Monitor the reaction by LC-MS or another suitable analytical method.
-
-
Purification:
-
Purify the final conjugate using reversed-phase HPLC or other appropriate chromatographic methods.
-
Visualizing Workflows and Pathways
PROTAC Synthesis Workflow
The following diagram illustrates the sequential synthesis of a PROTAC using this compound as the linker.
Caption: PROTAC synthesis workflow using this compound.
PROTAC Mechanism of Action
This diagram illustrates the cellular mechanism by which a PROTAC induces the degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable tool for the construction of PROTACs and other bioconjugates. Its homobifunctional azide groups, combined with the advantageous properties of the PEG spacer, facilitate the efficient synthesis of complex molecules through click chemistry. While detailed experimental data for this specific linker in the peer-reviewed literature is currently limited, the general protocols and principles outlined in this guide provide a solid foundation for its application in drug discovery and chemical biology research. As with any chemical synthesis, optimization of reaction conditions is crucial for achieving high yields and purity of the final product.
References
bifunctional PEG linkers with azide groups
An In-depth Technical Guide to Bifunctional PEG Linkers with Azide (B81097) Groups
Introduction
Bifunctional Polyethylene Glycol (PEG) linkers are versatile molecular tools that have become indispensable in the fields of medicine, biotechnology, and materials science. These linkers consist of a central PEG backbone flanked by two distinct reactive functional groups. The PEG component confers advantageous properties such as enhanced water solubility, reduced immunogenicity, and improved pharmacokinetics to the molecules they modify—a process known as PEGylation.[1][2][3]
This guide focuses on a particularly powerful class of these molecules: bifunctional PEG linkers featuring an azide (-N₃) group. The azide group is a cornerstone of "click chemistry," a set of chemical reactions known for their high efficiency, specificity, and biocompatibility.[4] This allows for the precise and stable covalent attachment of the linker to a molecule containing a complementary alkyne group. The second functional group on the PEG linker provides an additional attachment point for another molecule of interest, enabling the elegant construction of complex bioconjugates.
Common counterparts to the azide group on these linkers include N-hydroxysuccinimide (NHS) esters for reacting with amines, maleimides for targeting thiols, and carboxylic acids for further modification. This dual reactivity makes azide-functionalized PEG linkers essential for applications ranging from the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems to the creation of diagnostic imaging agents and functionalized biomaterials.[5][6][7][8]
Core Chemical Principles
PEGylation
PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs. The inherent properties of the PEG polymer—being hydrophilic, non-toxic, and non-immunogenic—confer several therapeutic advantages.[3] Specifically, PEGylation can:
-
Increase Solubility: The hydrophilic nature of the PEG backbone significantly enhances the solubility of hydrophobic molecules in aqueous environments.[1]
-
Extend Circulation Half-Life: By increasing the hydrodynamic size of a molecule, PEGylation reduces its renal clearance rate, allowing it to circulate in the bloodstream for longer periods.[3]
-
Reduce Immunogenicity: The flexible PEG chain can mask epitopes on a protein's surface, preventing recognition by the immune system.[1][3]
-
Enhance Stability: PEGylation can protect therapeutic proteins from proteolytic degradation.[3]
Click Chemistry: A Revolution in Conjugation
The term "click chemistry" was first introduced by K.B. Sharpless to describe reactions that are modular, high-yielding, and generate minimal byproducts.[9] The most prominent example used with azide-PEG linkers is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins an azide and a terminal alkyne to form a highly stable 1,4-disubstituted triazole ring.[10] It is exceptionally efficient and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[9][10]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the copper catalyst may be cytotoxic, a copper-free alternative exists. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst.[1][4][11]
The azide and alkyne groups are considered bioorthogonal , meaning they are chemically inert to the vast majority of functional groups found in biological systems.[5][7] This ensures that the conjugation reaction proceeds only between the intended targets, providing unparalleled specificity.
Key Types of Bifunctional Azide-PEG Linkers
The versatility of these linkers stems from the different chemical reactivities of the second functional group.
-
Azide-PEG-NHS Ester: The N-hydroxysuccinimide ester is highly reactive towards primary amines (-NH₂), such as the side chain of lysine (B10760008) residues found abundantly in proteins. This allows for the straightforward attachment of the azide-PEG linker to antibodies or other proteins.[7][12][13]
-
Azide-PEG-Maleimide: The maleimide (B117702) group specifically and efficiently reacts with free sulfhydryl or thiol groups (-SH), such as those on cysteine residues.[5][6][14] This provides a method for site-specific conjugation if a protein has a known, accessible cysteine.
-
Azide-PEG-Acid (or Carboxyl): The terminal carboxylic acid (-COOH) group can be activated (often to an NHS ester in situ) to react with primary amines.[15] It also offers a handle for conjugation to hydroxyl groups or for attachment to surfaces.
-
Azide-PEG-Azide (Homobifunctional): This linker possesses two azide groups and is used to crosslink two molecules that have been modified with alkyne groups.[16]
Data Presentation
The following tables summarize the properties and reaction conditions for common bifunctional azide-PEG linkers.
Table 1: Representative Heterobifunctional Azide-PEG Linkers
| Linker Type | Common Molecular Weights (Da) | Number of PEG Units (n) |
|---|---|---|
| Azide-PEG-NHS Ester | 2,000, 3,400, 5,000 | ~45, ~77, ~113 |
| Azide-PEG-Maleimide | 1,000, 2,000, 5,000 | ~22, ~45, ~113 |
| Azide-PEG-Acid | 1,000, 3,400, 10,000 | ~22, ~77, ~227 |
| Azide-PEG-Amine | 600, 1,000, 5,000 | ~13, ~22, ~113 |
Table 2: General Reaction Conditions for Conjugation Chemistries
| Reaction Type | Target Functional Group | Reagents / Catalysts | Typical Solvent |
|---|---|---|---|
| Azide-Alkyne (CuAAC) | Alkyne | Copper(I) source (e.g., CuSO₄), Reducing agent (e.g., Sodium Ascorbate) | Aqueous buffers, DMF, DMSO |
| Azide-Alkyne (SPAAC) | Strained Alkyne (e.g., DBCO) | None required | Aqueous buffers, DMSO |
| NHS Ester - Amine | Primary Amine (-NH₂) | None required | Amine-free buffers (e.g., PBS, HEPES) pH 7.2-8.5 |
| Maleimide - Thiol | Sulfhydryl/Thiol (-SH) | None required | Thiol-free buffers (e.g., PBS, HEPES) pH 6.5-7.5 |
Visualizations of Structures and Workflows
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 4. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 5. Azido-PEG-Maleimide | AxisPharm [axispharm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. purepeg.com [purepeg.com]
- 8. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labinsights.nl [labinsights.nl]
- 12. ijrpr.com [ijrpr.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. N3-PEG-MAL, azide-PEG-maleimide, click chemistry [nanosoftpolymers.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. creativepegworks.com [creativepegworks.com]
The Architect's Blueprint: An In-Depth Guide to Cleavable PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Bridge
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2][3] While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of PROTAC efficacy, profoundly influencing ternary complex formation, cellular permeability, and overall pharmacological properties.[2][4][5]
Conventional, non-cleavable linkers have been instrumental in the development of potent degraders. However, the field is increasingly turning to "smart" or functional linkers to overcome specific challenges and impart advanced control over PROTAC activity.[2] Cleavable linkers, which can be broken under specific physiological or external stimuli, represent a sophisticated strategy to enhance therapeutic precision, mitigate off-target effects, and enable spatiotemporal control of protein degradation.[6][7] This guide provides a deep dive into the core principles, design strategies, and applications of cleavable PROTAC linkers.
The Rationale for Cleavage: Precision and Control
The incorporation of a cleavable moiety within the PROTAC linker addresses several key limitations of conventional degraders:
-
Spatiotemporal Control: Activity can be confined to specific tissues or cellular compartments that contain the necessary cleavage trigger, or activated on-demand using external stimuli like light.[8][9] This minimizes systemic exposure and potential toxicity.
-
Overcoming the "Hook Effect": At high concentrations, traditional PROTACs can form unproductive binary complexes (PROTAC-POI and PROTAC-E3 ligase) instead of the desired ternary complex, leading to reduced degradation efficacy. Cleavable linkers can release the active components, potentially mitigating this effect.[4][8]
-
Improved Pharmacokinetics: Large, bulky PROTACs often suffer from poor cell permeability and unfavorable pharmacokinetic profiles. A cleavable strategy can "cage" the active molecule in a prodrug form, improving its drug-like properties until it reaches the target site.[1]
-
Conditional Activation: Linkers can be designed to be cleaved only in the presence of specific cellular conditions, such as the high glutathione (B108866) concentrations found in tumor microenvironments, thereby increasing tumor selectivity.[10]
Visualizing the PROTAC Mechanism of Action
The fundamental process of PROTAC-mediated degradation involves the formation of a key ternary complex.
Caption: General mechanism of PROTAC-mediated protein degradation.
Types of Cleavable PROTAC Linkers
Cleavable linkers are broadly categorized based on their activation trigger.
Chemically-Cleavable Linkers
These linkers are designed to break in response to specific chemical environments within the cell.
-
Redox-Sensitive Linkers: Disulfide bonds are a common motif in this class.[1] They remain stable in the oxidizing extracellular environment but are readily cleaved by the high intracellular concentration of glutathione (GSH), a reducing agent.[10] This strategy is particularly attractive for targeting tumor cells, which often exhibit elevated GSH levels.
-
pH-Sensitive Linkers: Utilizing linkers with acid-labile groups, such as hydrazones, allows for cleavage in acidic environments.[10] This can be exploited to trigger PROTAC release within the acidic compartments of the cell, like endosomes and lysosomes (pH 4.8-6.0), compared to the neutral pH of the cytosol (pH 7.4).[10][11]
Enzyme-Cleavable Linkers
This approach leverages the activity of specific enzymes that are often overexpressed in disease states.
-
Esterase-Cleavable Linkers: Ester bonds can be incorporated into the linker and are susceptible to cleavage by intracellular esterases. This releases the active PROTAC within the cell.
-
Protease-Cleavable Linkers: Peptide sequences that are specific substrates for certain proteases (e.g., caspases, cathepsins) can be used as linkers.[10] This allows for highly specific activation in cells where the target protease is active, such as in apoptotic cells (caspases) or tumor microenvironments (cathepsins).[10]
Photo-Cleavable Linkers
Photo-cleavable linkers (PCLs) offer the highest degree of external control. They incorporate photolabile groups, such as a nitrobenzyl group, that can be cleaved upon irradiation with a specific wavelength of light.[8][12] This "photocaging" strategy allows for precise spatiotemporal control, enabling researchers to activate the PROTAC in specific tissues or even subcellular locations, and to turn its activity "on" or "off" with temporal precision.[8][13]
Visualizing Cleavage Strategies
The different triggers for cleavable linkers provide distinct advantages for targeted drug delivery and activation.
Caption: Activation of a cleavable PROTAC by various stimuli.
Quantitative Analysis of PROTAC Efficacy
The effectiveness of a PROTAC is quantified by several key parameters. The two most common metrics are DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable).[14]
Below is a summary of data for representative PROTACs targeting the oncogenic kinase BCR-ABL.[10][14]
| PROTAC Name | Target | E3 Ligase Recruiter | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Arg-PEG1-Dasa | BCR-ABL | UBR E3 Ligases (via N-end rule) | Amino Acid + PEG | 0.85 | 98.8 | K562 | [14] |
| Lys-PEG1-Dasa | BCR-ABL | UBR E3 Ligases (via N-end rule) | Amino Acid + PEG | 1.56 | >90 | K562 | [14] |
| Leu-PEG1-Dasa | BCR-ABL | UBR E3 Ligases (via N-end rule) | Amino Acid + PEG | 0.48 | >90 | K562 | [14] |
| Phe-PEG1-Dasa | BCR-ABL | UBR E3 Ligases (via N-end rule) | Amino Acid + PEG | 0.52 | >90 | K562 | [14] |
| SIAIS100 | BCR-ABL | Cereblon (CRBN) | Not specified | 2.7 | 91.2 | K562 | [10] |
| SIAIS178 | BCR-ABL | Von Hippel-Lindau (VHL) | Not specified | 8.5 | Not reported | K562 | [10] |
Key Experimental Protocols
Accurate assessment of PROTAC function requires robust and well-controlled experimental procedures.
Protein Degradation Assessment by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[15]
Objective: To quantify the amount of a target protein in cells following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, K562, MV-4-11) at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours).[13] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris.[13] Determine the protein concentration of the supernatant using a BCA or Bradford protein assay to ensure equal loading.[13]
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.[13] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13][16]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[13] Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-Vinculin) overnight at 4°C.[13]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13] Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[13]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine degradation.
Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay measures the proximity between the target protein and the E3 ligase, confirming the PROTAC's mechanism of action.[2][9]
Objective: To detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex in living cells.
Methodology:
-
Vector Preparation: Engineer expression vectors for the target protein fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase component (e.g., VHL, CRBN) fused to a HaloTag® (the energy acceptor).[2][4]
-
Cell Transfection: Co-transfect host cells (e.g., HEK293) with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids and plate in 96-well plates.[4]
-
Labeling and Treatment: Add the HaloTag® NanoBRET™ 618 Ligand (the acceptor fluorophore) to the cells and incubate. Subsequently, add the NanoBRET™ Nano-Glo® Substrate (for the donor).
-
PROTAC Addition: Treat the cells with a serial dilution of the PROTAC.
-
BRET Measurement: Measure both the donor emission (e.g., at 460nm) and the acceptor emission (e.g., at >610nm) using a luminometer capable of filtered luminescence detection.
-
Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in the BRET ratio indicates the formation of the ternary complex. The data can be plotted to determine the concentration required for half-maximal complex formation (EC50).
Visualizing an Experimental Workflow
A typical workflow for evaluating a new PROTAC involves a series of assays to confirm its activity and mechanism.
Caption: A streamlined workflow for PROTAC evaluation.
Conclusion and Future Perspectives
Cleavable linkers are transforming the design of PROTACs from static bifunctional molecules into dynamic, controllable therapeutic agents. By integrating sensitivity to the cellular microenvironment or external cues, these advanced linkers provide powerful tools to enhance target specificity, improve drug-like properties, and minimize toxicity. The strategies outlined herein—from redox-sensitive and enzyme-cleavable designs to photocleavable systems—offer a versatile toolkit for researchers. As our understanding of the intricate "linkerology" deepens, the rational design of cleavable linkers will undoubtedly play a pivotal role in unlocking the full therapeutic potential of targeted protein degradation and bringing next-generation precision medicines to the clinic.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 三重複合体の形成 [promega.jp]
- 3. explorationpub.com [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Azido-PEG3-S-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG3-S-PEG3-azide is a bifunctional, flexible linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce targeted protein degradation. This technical guide elucidates the core mechanism of action of this compound, which is centered on its role as a connector that facilitates the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. Through its terminal azide (B81097) groups, the linker enables efficient conjugation to a target protein ligand and an E3 ligase ligand via "click chemistry." The resulting PROTAC molecule then orchestrates the ubiquitination and subsequent degradation of the target protein by the proteasome. This guide provides a comprehensive overview of the underlying biochemical processes, detailed experimental protocols for PROTAC synthesis and evaluation, quantitative data on the efficacy of related PROTACs, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Facilitating Targeted Protein Degradation
The primary function of this compound is to serve as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The this compound linker itself does not possess intrinsic biological activity in the classical sense; its mechanism of action is to physically bridge the POI and the E3 ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS).
The process unfolds in a series of steps:
-
Ternary Complex Formation : The PROTAC molecule, synthesized using the this compound linker, simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a transient ternary complex (POI-PROTAC-E3 ligase). The flexibility and length of the PEG-based linker are crucial for allowing the two proteins to come into optimal proximity for the subsequent enzymatic reaction.
-
Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to specific lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation : The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex that functions as the cell's "recycling center." The proteasome unfolds and degrades the tagged protein into small peptides.
-
Catalytic Cycle : After the degradation of the target protein, the PROTAC molecule is released and can proceed to bind to another target protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for the degradation of multiple target protein molecules with a single PROTAC molecule.
The central disulfide (-S-S-) bond within the this compound linker is a noteworthy feature. This bond is cleavable under reducing conditions, such as those found within the intracellular environment. This cleavability can be exploited in drug delivery strategies for the controlled release of the PROTAC molecule.
Data Presentation: Efficacy of PROTACs with PEG Linkers
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (Degradation Concentration 50) | Dmax (% Degradation) | Reference |
| ARV-771 | BRD2/3/4 | VHL | PEG | Prostate Cancer Cell Lines | <1 nM | >90% | [1] |
| MZ1 | BRD4 | VHL | PEG | HeLa, 22Rv1 | <100 nM | >90% | [1] |
| A1874 | BRD4 | MDM2 | 13-atom PEG | HCT116 (Colon Cancer) | 32 nM | >98% | [1] |
| PROTAC 1 | BRD4 | Cereblon | PEG | Burkitt's Lymphoma | <1 nM | Not Reported | [2] |
| PROTAC 4 | BRD4 | Cereblon | Not Specified | MV-4-11 (Leukemia) | 8.3 pM | Not Reported | [2] |
Note: DC50 represents the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax represents the maximum percentage of target protein degradation achieved.
Experimental Protocols
Synthesis of a PROTAC using this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the synthesis of a PROTAC by conjugating an alkyne-modified target protein ligand and an alkyne-modified E3 ligase ligand to the this compound linker.
Materials:
-
Alkyne-modified target protein ligand
-
Alkyne-modified E3 ligase ligand
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I) stabilizing ligand)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) as solvent
-
Phosphate-buffered saline (PBS)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-modified target protein ligand in DMF or DMSO.
-
Prepare a 10 mM stock solution of the alkyne-modified E3 ligase ligand in DMF or DMSO.
-
Prepare a 10 mM stock solution of this compound in DMF or DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
(Optional) Prepare a 50 mM stock solution of THPTA in water.
-
-
Stepwise Conjugation (Example):
-
Step 1: First Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified target protein ligand (1 equivalent), this compound (1.1 equivalents), and solvent (DMF or DMSO).
-
Add CuSO4 (0.1 equivalents) and sodium ascorbate (0.5 equivalents). If using THPTA, pre-mix CuSO4 and THPTA in a 1:5 molar ratio before adding to the reaction.
-
Vortex the mixture and allow it to react at room temperature for 1-4 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, purify the mono-conjugated product by preparative HPLC.
-
Lyophilize the purified product.
-
-
Step 2: Second Click Reaction:
-
Dissolve the purified mono-conjugated product (1 equivalent) and the alkyne-modified E3 ligase ligand (1.1 equivalents) in DMF or DMSO.
-
Repeat the addition of CuSO4 and sodium ascorbate as in the first step.
-
Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Lyophilize the purified PROTAC.
-
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
Quantification of Target Protein Degradation by Western Blot
This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
-
Cancer cell line expressing the target protein (e.g., HeLa, MDA-MB-231)
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium to achieve the desired final concentrations (e.g., a dose-response from 1 nM to 10 µM).
-
Include a vehicle control (DMSO) and a proteasome inhibitor control.
-
Treat the cells with the PROTAC and controls for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control using image analysis software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
-
Visualization of Pathways and Workflows
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated degradation pathway.
Experimental Workflow for PROTAC Synthesis
Caption: Workflow for PROTAC synthesis.
Logical Relationship of PROTAC Components
Caption: Components of a PROTAC molecule.
References
The Strategic Role of PEG Linkers in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, has become a cornerstone in the development of modern therapeutics. PEG linkers, the versatile molecular bridges that facilitate this conjugation, are instrumental in enhancing the pharmacokinetic and pharmacodynamic profiles of a wide array of drug molecules, from small chemical entities to large biologics. This technical guide provides an in-depth exploration of the core principles of PEG linker technology, offering detailed experimental methodologies and quantitative insights to inform rational drug design and development.
Fundamental Properties and Advantages of PEG Linkers
Polyethylene glycol is a polymer composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O−). Its unique physicochemical properties make it an ideal candidate for bioconjugation in drug discovery.[1][2]
-
Enhanced Solubility: The hydrophilic nature of PEG linkers significantly increases the water solubility of hydrophobic drugs, which can be a major hurdle in formulation and administration.[2][3][4][5] This is particularly beneficial for small molecule drugs that often exhibit poor aqueous solubility.[2][4]
-
Improved Pharmacokinetics: PEGylation dramatically alters the pharmacokinetic profile of a drug. The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance, leading to a significantly prolonged circulation half-life.[1][2][4][6][7][][9][10] This allows for less frequent dosing, improving patient compliance.[11]
-
Reduced Immunogenicity: The flexible PEG chain creates a "stealth" shield around the drug molecule, masking it from the host's immune system.[1][12] This reduces the risk of an immune response and the formation of anti-drug antibodies.[5]
-
Enhanced Stability: PEG linkers protect conjugated molecules from enzymatic degradation, increasing their stability in biological environments.[5][13][14]
-
Biocompatibility and Low Toxicity: PEG is well-established as a biocompatible and non-toxic polymer, with approval from regulatory agencies for various biomedical applications.[1][15]
Types of PEG Linkers: A Structural and Functional Overview
The versatility of PEG linker technology stems from the ability to synthesize a wide range of structures with varying functionalities, allowing for tailored applications in drug design.
-
Monodisperse vs. Polydisperse PEG Linkers:
-
Monodisperse (or discrete) PEGs (dPEGs) consist of a single, precisely defined number of ethylene glycol units, resulting in a specific molecular weight.[2][7][14] This uniformity is crucial for the synthesis of homogeneous drug conjugates with consistent and predictable properties.
-
Polydisperse PEGs are a mixture of polymers with a range of molecular weights, characterized by an average molecular weight.[2][7] While historically used, they can lead to heterogeneous products, making characterization and ensuring batch-to-batch consistency challenging.[14]
-
-
Linear vs. Branched PEG Linkers:
-
Linear PEGs are the simplest form, with functional groups at each terminus.
-
Branched or Y-shaped PEGs offer a more sterically hindered structure, which can be more effective at shielding the conjugated molecule.[16] This can lead to increased selectivity for more sterically available reaction sites on a protein.[16]
-
-
Bifunctional PEG Linkers: These linkers possess reactive groups at both ends, enabling the connection of two different molecules, such as an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC).[11]
-
Homobifunctional PEGs have identical reactive groups at each end.[17]
-
Heterobifunctional PEGs have different reactive groups at each terminus, allowing for sequential and controlled conjugation of two distinct molecules.[17][18][19] This is particularly valuable in creating complex bioconjugates.[17]
-
-
Cleavable vs. Non-Cleavable PEG Linkers: The choice between a cleavable and non-cleavable linker is critical for controlling the drug release mechanism.
-
Cleavable Linkers are designed to break under specific physiological conditions, such as changes in pH or the presence of specific enzymes found in target tissues (e.g., tumor microenvironment).[20][21][22] This allows for targeted drug release at the site of action, minimizing systemic toxicity.[16][20]
-
Non-Cleavable Linkers form a stable, permanent bond between the drug and the carrier.[20][21][22] Drug release relies on the degradation of the entire conjugate, often within the lysosome of the target cell.[22] This approach can offer greater plasma stability.[22]
-
Quantitative Impact of PEGylation on Drug Properties
The following tables summarize the quantitative effects of PEGylation on key drug properties, compiled from various studies.
Table 1: Effect of PEG Molecular Weight on Drug Solubility
| Drug | PEG Molecular Weight (Da) | Fold Increase in Saturated Solubility | Reference |
| Simvastatin | 6,000 | ~2.8 | [23] |
| Simvastatin | 12,000 | ~2.8 | [23] |
| Simvastatin | 20,000 | ~2.8 | [23] |
| Ketoprofen | 1,000 | ~7.3 | [4] |
| Ketoprofen | 1,500 | ~7.3 | [4] |
| Ketoprofen | 2,000 | ~7.3 | [4] |
Table 2: Comparative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Drugs
| Drug/Formulation | PEGylated | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Reference |
| Doxorubicin | No | 2.082 h | 19 L/h | 2579.5 L | [24] |
| PEGylated Liposomal Doxorubicin | Yes | 58.08 h | 0.082 L/h | 6360 L | [24] |
| Danazol in Nanoemulsion | No | 1.09 ± 0.401 h | - | - | [25] |
| Danazol in PEG₂₀₀₀ Nanoemulsion | Yes | 1.25 ± 0.16 h | 5.73 ± 1.34 L/h/kg | 6.79 ± 1.19 L/kg | [25] |
| Danazol in PEG₅₀₀₀ Nanoemulsion | Yes | 1.41 ± 0.12 h | 5.06 ± 0.951 L/h/kg | 4.83 ± 0.93 L/kg | [25] |
| 111In-Proticles | No | - | - | 0.06 ± 0.01 %ID/g (1h p.i. in blood) | [17] |
| 111In-PEG-Proticles | Yes | - | - | 0.23 ± 0.01 %ID/g (1h p.i. in blood) | [17] |
| Affibody-MMAE Conjugate (HM) | No | 19.6 min | - | - | [15] |
| Affibody-PEG₄ₖ-MMAE (HP4KM) | Yes (4 kDa) | 49 min (2.5-fold increase) | - | - | [15] |
| Affibody-PEG₁₀ₖ-MMAE (HP10KM) | Yes (10 kDa) | 219.5 min (11.2-fold increase) | - | - | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving PEG linkers.
Protocol for Amine-Reactive PEGylation of a Protein (e.g., IgG) using an NHS Ester
Objective: To covalently attach a PEG-NHS ester to primary amine groups (lysine residues and N-terminus) of a protein.
Materials:
-
Protein (e.g., IgG) solution (1-10 mg/mL)
-
PEG-NHS Ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous, water-miscible organic solvent (e.g., Dimethyl sulfoxide, DMSO, or Dimethylformamide, DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Dialysis or gel filtration equipment for purification
Procedure:
-
Preparation of Protein Solution: Dissolve the protein in the amine-free buffer at the desired concentration. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or desalting.[2][26]
-
Preparation of PEG-NHS Ester Solution: Immediately before use, weigh the PEG-NHS ester and dissolve it in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[2][26] Do not store the reconstituted PEG-NHS ester as the NHS ester moiety is susceptible to hydrolysis.[2][26]
-
PEGylation Reaction:
-
Calculate the required amount of PEG-NHS ester to achieve the desired molar excess over the protein (a 20-fold molar excess is a common starting point).[2]
-
Slowly add the calculated volume of the PEG-NHS ester stock solution to the protein solution while gently stirring.[16] Ensure the final concentration of the organic solvent is low (typically <10% v/v) to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture. Typical conditions are 2 hours on ice or 30-60 minutes at room temperature.[2][26] Reaction times may need to be optimized depending on the specific protein and desired degree of PEGylation.[16]
-
Quenching the Reaction: (Optional but recommended) Add quenching buffer to react with and consume any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG-NHS ester and byproducts from the PEGylated protein using dialysis, size-exclusion chromatography (SEC), or gel filtration.[2][26]
-
Characterization: Analyze the purified PEGylated protein to confirm successful conjugation and determine the degree of PEGylation. Common methods include:
-
SDS-PAGE: A successful PEGylation will result in a visible increase in the molecular weight of the protein band compared to the unmodified protein.[1]
-
HPLC (SEC and RP-HPLC): Can be used to assess the molecular weight distribution and purity of the conjugate.[22]
-
Mass Spectrometry (MALDI-TOF or LC-MS): Provides a more precise determination of the molecular weight and the number of attached PEG chains.[22]
-
General Protocol for the Synthesis of a Heterobifunctional PEG Linker (α-azide-ω-hydroxyl PEG)
Objective: To synthesize a PEG linker with an azide (B81097) group at one end and a hydroxyl group at the other, which can be further functionalized.
Materials:
-
α-Tosyl-ω-hydroxyl PEG
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry round bottom flask under an inert atmosphere, dissolve α-Tosyl-ω-hydroxyl PEG and sodium azide in anhydrous DMF.[13][18]
-
Reaction: Stir the mixture overnight at an elevated temperature (e.g., 90 °C).[13][18]
-
Work-up:
-
Precipitation and Isolation:
-
Characterization: Confirm the structure and purity of the synthesized linker using techniques such as ¹H NMR, ¹³C NMR, and MALDI-TOF mass spectrometry.[19]
Signaling Pathways and Experimental Workflows
PEGylated drugs, particularly in oncology, often target key signaling pathways that regulate cell growth, proliferation, and survival.
Key Signaling Pathways in Cancer Targeted by PEGylated Therapeutics
Many PEGylated cancer therapeutics, including antibody-drug conjugates, are designed to interfere with critical signaling cascades within cancer cells. Two of the most frequently targeted pathways are the PI3K/AKT/mTOR and the Ras/MAPK pathways.[10][27] These pathways are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[10]
Experimental Workflow for In Vitro Efficacy Evaluation of a PEGylated Drug
This workflow outlines the typical steps for assessing the efficacy of a newly developed PEGylated therapeutic in a laboratory setting.
Experimental Workflow for In Vivo Pharmacokinetic Study
This workflow illustrates the key stages in evaluating the pharmacokinetic profile of a PEGylated drug in an animal model.
Challenges and Future Perspectives
Despite the significant advantages, the use of PEG linkers is not without its challenges. The potential for the generation of anti-PEG antibodies is a growing concern, as this can lead to accelerated clearance of the drug and potential hypersensitivity reactions.[][12][28] Furthermore, the "stealth" effect of PEG can sometimes hinder the uptake of the drug by target cells.[12]
Future research is focused on developing next-generation PEG linkers and alternative polymers to address these limitations. This includes the design of biodegradable linkers and polymers with reduced immunogenicity. As our understanding of the structure-property relationships of PEG linkers continues to grow, so too will our ability to design more sophisticated and effective drug delivery systems. The continued innovation in PEG linker technology underscores its enduring importance in advancing the frontiers of drug discovery and development.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 3. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Molecular Weight on the Dissolution Profiles of PEG Solid Dispersions Containing Ketoprofen [mdpi.com]
- 5. brieflands.com [brieflands.com]
- 6. tandfonline.com [tandfonline.com]
- 7. confluore.com [confluore.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation | MDPI [mdpi.com]
- 14. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Protein PEGylation [jenkemusa.com]
- 17. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 22. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
- 26. broadpharm.com [broadpharm.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to Disulfide-Containing PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Disulfide-containing polyethylene (B3416737) glycol (PEG) linkers are a critical component in the design of advanced bioconjugates, particularly in the realm of targeted drug delivery systems like antibody-drug conjugates (ADCs). Their unique ability to remain stable in the systemic circulation and selectively cleave in the reducing environment of the intracellular space makes them an invaluable tool for enhancing the therapeutic index of potent payloads. This guide provides a comprehensive overview of the core principles, synthesis, and applications of disulfide-containing PEG linkers, supported by quantitative data, detailed experimental methodologies, and visual diagrams of key processes.
Core Principles of Disulfide-Containing PEG Linkers
The functionality of disulfide linkers hinges on the significant difference in the redox potential between the extracellular and intracellular environments. The bloodstream is a relatively oxidizing environment with low concentrations of reducing agents like glutathione (B108866) (GSH), typically in the micromolar range.[1] In contrast, the intracellular environment, particularly within tumor cells, has a much higher concentration of GSH, often in the millimolar range (1-10 mM).[][3] This steep gradient allows for the disulfide bond within the linker to remain intact during circulation, preventing premature drug release, but to be rapidly cleaved upon internalization into a target cell.[1][]
The incorporation of a PEG spacer into the linker design offers several advantages. PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[5] It enhances aqueous solubility, increases bioavailability, provides protection from proteolytic degradation, and can reduce the immunogenicity of the conjugate.[3][5] By modulating the length of the PEG chain, researchers can fine-tune the overall properties of the bioconjugate to optimize its therapeutic efficacy.[3]
Synthesis and Characterization
The synthesis of disulfide-containing PEG linkers typically involves the use of heterobifunctional reagents that allow for sequential conjugation to the payload and the targeting moiety. A common strategy involves the use of a pyridyl disulfide group for reaction with a thiol-containing molecule and another reactive group, such as an N-hydroxysuccinimide (NHS) ester or a maleimide (B117702), for conjugation to an amine or thiol on the targeting protein, respectively.
Quantitative Data on Linker Properties
The stability and cleavage kinetics of disulfide linkers are critical parameters in their design and selection. The following table summarizes key quantitative data related to these properties.
| Parameter | Value | Conditions | Significance |
| Plasma Glutathione (GSH) Concentration | ~5 µmol/L | Extracellular Environment | Promotes linker stability in circulation.[] |
| Intracellular Glutathione (GSH) Concentration | 1 - 10 mmol/L | Cytoplasm of Cells | Facilitates rapid cleavage of the disulfide bond upon internalization.[] |
| Linker Half-life in Circulation | Can exceed 7 days | In vivo (amide bond-based technologies) | Demonstrates the high stability required for effective drug delivery.[6] |
Experimental Protocols
General Protocol for Antibody-Drug Conjugation using a Disulfide-PEG Linker
This protocol outlines a general procedure for conjugating a thiol-containing drug to an antibody using a heterobifunctional disulfide-PEG-maleimide linker.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Disulfide-PEG-maleimide linker
-
Thiol-containing cytotoxic drug
-
Reducing agent (e.g., TCEP)
-
Quenching agent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: The mAb is partially reduced using a controlled amount of a reducing agent like TCEP to expose reactive thiol groups from the interchain disulfide bonds. The reaction is typically carried out at room temperature for 1-2 hours.
-
Linker-Drug Conjugation: The thiol-containing drug is reacted with the disulfide-PEG-maleimide linker in an organic solvent. This reaction is usually rapid and proceeds to completion.
-
Purification of Linker-Drug: The resulting linker-drug conjugate is purified to remove any unreacted components.
-
Conjugation to Antibody: The purified linker-drug is then added to the reduced mAb solution. The maleimide group on the linker reacts specifically with the exposed thiol groups on the antibody. This reaction is typically performed at 4°C overnight.
-
Quenching: The reaction is quenched by the addition of an excess of a thiol-containing molecule like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification of ADC: The final antibody-drug conjugate is purified using a method such as size-exclusion chromatography to remove any unconjugated linker-drug and other small molecules.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.
Visualizing Key Processes
To better understand the mechanisms and workflows involved with disulfide-containing PEG linkers, the following diagrams have been generated using Graphviz.
Experimental Workflow for ADC Synthesis
Caption: A generalized workflow for the synthesis of an antibody-drug conjugate (ADC) using a disulfide-containing PEG linker.
Intracellular Cleavage of a Disulfide Linker
Caption: The mechanism of intracellular drug release from an ADC via glutathione-mediated cleavage of the disulfide linker.
Conclusion
Disulfide-containing PEG linkers represent a sophisticated and highly effective strategy for the targeted delivery of therapeutic agents. Their rational design, which leverages the differential redox potentials between the extracellular and intracellular environments, allows for a high degree of control over drug release. The continued development of novel linker chemistries and a deeper understanding of their in vivo behavior will undoubtedly lead to the creation of next-generation bioconjugates with even greater efficacy and safety profiles.
References
- 1. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. pubs.acs.org [pubs.acs.org]
Azido-PEG3-S-PEG3-azide molecular weight
An In-depth Technical Guide to Azido-PEG3-S-PEG3-azide
This guide provides comprehensive technical information on this compound, a bifunctional linker crucial for researchers, scientists, and professionals in drug development. It covers the molecule's core properties, its application in synthesizing Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols.
Core Molecular Properties
This compound is a hydrophilic, polyethylene (B3416737) glycol (PEG)-based linker. Its structure features two terminal azide (B81097) (-N3) groups, making it a versatile tool for bioconjugation through "click chemistry". These azide groups can react efficiently and specifically with alkyne-containing molecules.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 436.53 g/mol | [1] |
| Molecular Formula | C16H32N6O6S | [1] |
| Common Name | This compound | [1][2] |
| SMILES | [N-]=[N+]=NCCOCCOCCOCCSCCOCCOCCOCCN=[N+]=[N-] | [1] |
Application in PROTAC Synthesis
This compound is primarily used as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] The linker's role is to connect the target protein ligand and the E3 ligase ligand, and its length and flexibility are critical for the proper formation of the ternary complex.
The dual azide functionalities of this compound allow for a two-step conjugation process using click chemistry, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
Once synthesized, the PROTAC molecule can hijack the cell's ubiquitin-proteasome system to achieve targeted protein degradation.
Experimental Protocols
The following sections provide generalized methodologies for the use of this compound in a typical PROTAC synthesis via a CuAAC reaction. Researchers should adapt these protocols based on the specific properties of their ligands.
Protocol 1: Synthesis of a PROTAC via Two-Step CuAAC
This protocol describes the sequential conjugation of an alkyne-functionalized target protein ligand and an alkyne-functionalized E3 ligase ligand to the this compound linker.
A. Materials and Reagents:
-
This compound
-
Alkyne-functionalized Ligand 1 (for target protein)
-
Alkyne-functionalized Ligand 2 (for E3 ligase)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), water
-
Purification: HPLC system, appropriate columns and solvents
B. Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare 10 mM stock solutions of Alkyne-Ligand 1 and Alkyne-Ligand 2 in anhydrous DMF or DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
Prepare a 10 mM stock solution of the Cu(I) ligand (e.g., TBTA) in DMSO.
C. Step 1: First Conjugation Reaction
-
In a microcentrifuge tube, combine Alkyne-Ligand 1 and this compound. A slight molar excess of the linker (e.g., 1.2 equivalents) is often used to ensure full consumption of the ligand.
-
Add the solvent (e.g., a 1:1 mixture of t-butanol and water).
-
Add the copper catalyst components: first the CuSO4 solution, then the TBTA ligand, and finally the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species. A typical final concentration might be 1 mM CuSO4, 1 mM TBTA, and 5 mM sodium ascorbate.
-
Vortex the mixture gently and allow it to react at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or TLC.
-
Once the reaction is complete, purify the mono-conjugated intermediate (Ligand 1-Linker-Azide) using reverse-phase HPLC.
D. Step 2: Second Conjugation Reaction
-
Dissolve the purified mono-conjugated intermediate in the reaction solvent.
-
Add Alkyne-Ligand 2 (typically 1.0 to 1.5 equivalents).
-
Repeat the catalyst addition as described in Step 1 (C.3).
-
Allow the reaction to proceed at room temperature for 2-12 hours, monitoring its progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.
Protocol 2: Characterization of the Final PROTAC
A. Mass Spectrometry:
-
Confirm the identity of the purified product by obtaining its mass spectrum.
-
Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition, matching it to the calculated value for the final PROTAC.
B. Purity Analysis:
-
Assess the purity of the final compound using analytical HPLC.
-
A purity level of >95% is generally required for biological assays.
C. Structural Confirmation:
-
For a complete structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) should be performed. This will confirm the formation of the triazole rings and the overall structure of the PROTAC.
References
An In-Depth Technical Guide to Azido-PEG3-S-PEG3-azide: A Bifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG3-S-PEG3-azide, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker critical in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a specialized chemical tool designed for bioconjugation, a process that joins two molecules to create a new entity with combined functionalities.[1][2] Its structure features two terminal azide (B81097) (-N₃) groups connected by a flexible PEG spacer that incorporates a central thioether (-S-) bond. This unique architecture makes it an ideal linker for synthesizing PROTACs, which are novel therapeutic agents that harness the body's own cellular machinery to degrade disease-causing proteins.[2] The azide groups are amenable to "click chemistry," a set of highly efficient and specific reactions, allowing for the straightforward conjugation of a target protein ligand and an E3 ligase ligand.[2]
Physicochemical and Technical Data
The properties of this compound make it well-suited for applications in drug development, where solubility and precise chemical reactivity are paramount.
| Property | Value | Reference(s) |
| CAS Number | 2055023-77-1 | [3] |
| Molecular Formula | C₁₆H₃₂N₆O₆S | [3] |
| Molecular Weight | 436.53 g/mol | [3] |
| Appearance | Colorless to pale yellow oil | |
| Purity | ≥98% | [3] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [4] |
| Storage Conditions | -20°C, Desiccate | [4] |
| Topological Polar Surface Area (TPSA) | 152.9 Ų | [3] |
| logP | 2.4398 | [3] |
| Rotatable Bonds | 24 | [3] |
| Hydrogen Bond Acceptors | 9 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
Synthesis and Characterization
While a specific, detailed synthesis protocol for this compound is not extensively published, a general and plausible synthetic route can be derived from established methods for creating heterobifunctional PEG linkers.[5][6][7] The synthesis would likely involve the modification of a PEG diol precursor.
Plausible Synthetic Pathway:
A common strategy involves the sequential modification of a PEG diol. One hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate. This is followed by nucleophilic substitution with a thiol source to introduce the central thioether. The remaining hydroxyl groups on the two resulting PEG chains can then be similarly activated and reacted with sodium azide to install the terminal azide functionalities.
Characterization:
The successful synthesis and purity of this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the presence of the characteristic peaks for the PEG backbone, and the terminal azide groups.[]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[9][10]
Role in PROTAC Technology
PROTACs are bifunctional molecules that induce the degradation of a target Protein of Interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase.[11] This is achieved by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[11] A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a linker that connects these two ligands.[11][12]
The linker is a critical component that influences the efficacy of the PROTAC by affecting the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[11][13] PEG linkers, such as this compound, are frequently used due to their ability to enhance the solubility and cell permeability of the PROTAC molecule.[14] The flexibility of the PEG chain also allows for the optimal positioning of the POI and E3 ligase to facilitate the ubiquitination of the target protein.[14]
Mechanism of Action:
The PROTAC, facilitated by the this compound linker, orchestrates a series of events leading to the degradation of the target protein. This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple protein molecules.
Experimental Protocols
The terminal azide groups of this compound allow for its conjugation to alkyne-functionalized molecules via click chemistry. Two main types of click chemistry are commonly employed: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The synthesis of a PROTAC using this compound involves a two-step click chemistry approach to sequentially attach the POI and E3 ligase ligands.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): [15][16][17][18]
This protocol describes a general procedure for the conjugation of an alkyne-functionalized ligand to this compound.
-
Reaction Setup: In a suitable vial, dissolve the alkyne-functionalized ligand (1 equivalent) and this compound (1.1 equivalents) in a solvent mixture such as t-BuOH/H₂O or DMF.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by mixing CuSO₄·5H₂O (0.1 equivalents) and a stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 equivalents) in water.
-
Initiation: Add the catalyst solution to the reaction mixture. Then, add a freshly prepared solution of sodium ascorbate (B8700270) (1 equivalent) in water to reduce Cu(II) to the active Cu(I) species.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the product by preparative HPLC to obtain the desired conjugate.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): [19][20][][22]
This copper-free click chemistry method is ideal for biological applications where copper toxicity is a concern.
-
Reaction Setup: Dissolve the strained alkyne (e.g., DBCO)-functionalized ligand (1 equivalent) and this compound (1.2 equivalents) in a biocompatible solvent such as PBS or a mixture of DMSO and water.
-
Reaction: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.
-
Monitoring and Purification: Monitor the reaction progress by LC-MS. Once complete, purify the conjugate using an appropriate method such as size-exclusion chromatography or HPLC.
Once the PROTAC is synthesized, its biological activity must be evaluated. Key experiments include assessing its ability to form a ternary complex and to induce the degradation of the target protein.
Ternary Complex Formation Assay: [23][24][25][26][27]
The formation of the POI-PROTAC-E3 ligase ternary complex is a critical step for PROTAC efficacy. This can be measured using various biophysical techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Förster Resonance Energy Transfer (FRET)-based assays.
Western Blot Analysis for Protein Degradation: [28][29][30]
Western blotting is a standard method to quantify the reduction in the levels of the target protein in cells treated with the PROTAC.
-
Cell Treatment: Culture cells expressing the target protein and treat them with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities to determine the extent of protein degradation.
Conclusion
This compound is a valuable and versatile bifunctional linker for the synthesis of complex biomolecules, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure, solubility-enhancing PEG spacer, and dual azide functionalities for click chemistry make it a powerful tool for researchers and drug developers aiming to create novel therapeutics. The methodologies and principles outlined in this guide provide a solid foundation for the effective application of this linker in the design and evaluation of next-generation drugs.
References
- 1. This compound, 2055023-77-1 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]
- 7. Collection - Multigram Synthesis of Well-Defined Extended Bifunctional Polyethylene Glycol (PEG) Chains - The Journal of Organic Chemistry - Figshare [figshare.com]
- 9. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 15. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. broadpharm.com [broadpharm.com]
- 22. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 23. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 24. 三重複合体の形成 [promega.jp]
- 25. Ternary complex formation - Profacgen [profacgen.com]
- 26. tandfonline.com [tandfonline.com]
- 27. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. academic.oup.com [academic.oup.com]
synthesis of Azido-PEG3-S-PEG3-azide
An In-depth Technical Guide to the Synthesis of Azido-PEG3-S-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed, step-by-step methodology for the , a homobifunctional crosslinker valuable in chemical biology, drug delivery, and proteomics. The synthesis is presented as a three-step process, commencing with the formation of a central thioether-linked PEG diol, followed by tosylation of the terminal hydroxyl groups, and concluding with the conversion to the corresponding diazide.
Synthesis Overview
The proposed is a robust three-step process:
-
Step 1: Synthesis of bis(2-(2-(2-hydroxyethoxy)ethoxy)ethyl) sulfide (B99878). This initial step establishes the core thioether-PEG3-S-PEG3-diol structure through a nucleophilic substitution reaction between 2-(2-(2-chloroethoxy)ethoxy)ethanol and sodium sulfide.
-
Step 2: Synthesis of bis(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethyl) sulfide. The terminal hydroxyl groups of the diol are then activated by conversion to tosylates, which are excellent leaving groups for the subsequent azidation step.
-
Step 3: Synthesis of this compound. The final step involves the nucleophilic displacement of the tosylate groups with azide (B81097) ions to yield the target molecule.
Data Presentation: Reagents and Products
The following table summarizes the key reagents required for the synthesis and the expected intermediate and final products.
| Step | Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 1 | 2-(2-(2-chloroethoxy)ethoxy)ethanol | 5197-62-6 | C6H13ClO3 | 168.62 | Starting Material |
| 1 | Sodium Sulfide (anhydrous) | 1313-82-2 | Na2S | 78.04 | Sulfur Source |
| 1 | Ethanol (B145695) (anhydrous) | 64-17-5 | C2H6O | 46.07 | Solvent |
| Product 1 | bis(2-(2-(2-hydroxyethoxy)ethoxy)ethyl) sulfide | N/A | C12H26O6S | 306.40 | Intermediate |
| 2 | p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | C7H7ClO2S | 190.65 | Tosylating Agent |
| 2 | Triethylamine (B128534) (TEA) | 121-44-8 | C6H15N | 101.19 | Base |
| 2 | Dichloromethane (B109758) (DCM, anhydrous) | 75-09-2 | CH2Cl2 | 84.93 | Solvent |
| Product 2 | bis(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethyl) sulfide | N/A | C26H38O10S3 | 614.78 | Intermediate |
| 3 | Sodium Azide | 26628-22-8 | NaN3 | 65.01 | Azide Source |
| 3 | Dimethylformamide (DMF, anhydrous) | 68-12-2 | C3H7NO | 73.09 | Solvent |
| Final Product | This compound | N/A | C12H24N6O4S | 356.42 | Target Molecule |
Experimental Protocols
Step 1: Synthesis of bis(2-(2-(2-hydroxyethoxy)ethoxy)ethyl) sulfide
This protocol is based on the known reaction of haloethanols with sodium sulfide to form thioethers.
Materials:
-
2-(2-(2-chloroethoxy)ethoxy)ethanol
-
Sodium sulfide (anhydrous)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve sodium sulfide (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add 2-(2-(2-chloroethoxy)ethoxy)ethanol (2.2 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the sodium chloride byproduct.
-
Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate (B1210297)/hexane or dichloromethane/methanol) to yield bis(2-(2-(2-hydroxyethoxy)ethoxy)ethyl) sulfide as a colorless to pale yellow oil.
Step 2: Synthesis of bis(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethyl) sulfide
This protocol follows a standard procedure for the tosylation of alcohols.
Materials:
-
bis(2-(2-(2-hydroxyethoxy)ethoxy)ethyl) sulfide (from Step 1)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve bis(2-(2-(2-hydroxyethoxy)ethoxy)ethyl) sulfide (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath and add triethylamine (2.5 eq).
-
Add p-toluenesulfonyl chloride (2.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, dilute HCl solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude di-tosyl product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield bis(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethyl) sulfide.
Step 3: Synthesis of this compound
This final step is a nucleophilic substitution of the tosylate groups with azide.
Materials:
-
bis(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethyl) sulfide (from Step 2)
-
Sodium azide
-
Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve bis(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethyl) sulfide (1.0 eq) in anhydrous dimethylformamide in a round-bottom flask under an inert atmosphere.
-
Add sodium azide (3.0 eq) to the solution and heat the mixture to 80-90 °C.
-
Stir the reaction at this temperature for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
The final product can be purified by column chromatography on silica gel to obtain the pure this compound as an oil.
Mandatory Visualization
The following diagrams illustrate the overall synthetic workflow and the signaling application of the final product in PROTAC technology.
Caption: Synthetic workflow for this compound.
Caption: PROTAC-mediated protein degradation pathway.
Navigating the Solution: An In-depth Technical Guide to the Solubility of Azide PEG Linkers
For researchers, scientists, and drug development professionals, understanding the solubility of azide (B81097) PEG linkers is paramount for the successful design and execution of bioconjugation, drug delivery, and proteomics studies. This guide provides a comprehensive overview of the solubility characteristics of various azide-functionalized polyethylene (B3416737) glycol (PEG) linkers, details experimental protocols for solubility determination, and explores the key factors influencing their behavior in different solvent systems.
The inherent hydrophilicity of the polyethylene glycol chain generally imparts good aqueous solubility to azide PEG linkers. However, the nature of the terminal groups and the overall molecular weight of the linker play a crucial role in modulating their solubility in both aqueous and organic solvents. This guide aims to provide a clear and concise resource for selecting the appropriate azide PEG linker and solvent system for your specific application.
Quantitative Solubility Data of Azide PEG Linkers
The following table summarizes the available quantitative and qualitative solubility data for a range of azide PEG linkers in various common solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of the linker.
| Linker Type | Molecular Weight (MW) | Solvent | Solubility |
| mPEG-Azide | Various | Water | 10 mg/mL (clear solution) |
| Chloroform | 10 mg/mL (clear solution) | ||
| DMSO | 10 mg/mL (clear solution) | ||
| Azide-PEG-Amine | 2000 Da | DMSO / 20% SBE-β-CD in Saline | 2.5 mg/mL (clear solution) |
| Azide-PEG-Amine | 5000 Da | Water | 100 mg/mL (requires sonication) |
| DMSO | 10 mM | ||
| Biotin-PEG3-Azide | 444.55 Da | DMSO | 44.45 mg/mL |
| Water | 44.45 mg/mL | ||
| Azide-PEG-Azide | 600 - 20,000 Da | Water, Aqueous Buffer | Soluble[1] |
| Chloroform, Methylene Chloride | Soluble[1] | ||
| DMF, DMSO | Soluble[1] | ||
| Alcohol, Toluene | Less Soluble[1] | ||
| Ether | Not Soluble[1] | ||
| Azide-PEG-Acid | Various | Water, Aqueous Buffer | Soluble[2] |
| Chloroform, Methylene Chloride | Soluble[2] | ||
| DMF, DMSO | Soluble[2] | ||
| Alcohol, Toluene | Less Soluble[2] | ||
| Ether | Not Soluble[2] | ||
| Thiol-PEG-Azide | Various | Water, Aqueous Solution | Soluble[3] |
| Ethanol, Chloroform, DMSO | Soluble[3] |
Key Factors Influencing the Solubility of Azide PEG Linkers
The solubility of an azide PEG linker is a multifactorial property governed by the interplay of its molecular structure and the surrounding solvent environment. Understanding these factors is critical for predicting and controlling the linker's behavior in solution.
References
An In-depth Technical Guide to the Basic Principles of Click Chemistry with PEG
This guide provides a comprehensive overview of the fundamental principles of click chemistry and its application with polyethylene (B3416737) glycol (PEG) for researchers, scientists, and professionals in drug development. It covers the core reactions, quantitative comparisons, detailed experimental protocols, and key applications, offering a practical resource for leveraging this powerful bioconjugation technique.
Introduction to Click Chemistry and PEGylation
Click Chemistry: A Paradigm of Simplicity and Efficiency
Coined by K. Barry Sharpless, click chemistry describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts.[1] These reactions are characterized by their modularity, wide scope, and simple reaction conditions, often proceeding in benign solvents like water.[2] The most prominent example of a click reaction is the Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes.[2]
PEGylation: Enhancing Therapeutic Potential
Polyethylene glycol (PEG) is a biocompatible, non-toxic, and non-immunogenic polymer widely used in the pharmaceutical industry.[3][4] The process of covalently attaching PEG chains to a molecule, known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[3] Benefits of PEGylation include increased water solubility, prolonged circulation half-life, reduced immunogenicity, and decreased proteolytic degradation.[5]
The Synergy of Click Chemistry and PEGylation
The combination of click chemistry with PEGylation provides a powerful and precise method for creating advanced bioconjugates.[4] By functionalizing PEG with azide (B81097) or alkyne groups, researchers can readily and specifically attach it to biomolecules containing the complementary functional group. This approach offers excellent control over the site of PEGylation, leading to more homogeneous and well-defined products.[1]
Core Click Chemistry Reactions for PEGylation
Two main types of click chemistry reactions are predominantly used for PEGylation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions, to form a stable 1,4-disubstituted 1,2,3-triazole.[6][7] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[8] Ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are often used to stabilize the Cu(I) oxidation state and increase reaction efficiency.[9]
Advantages of CuAAC:
-
High Reaction Rates: CuAAC reactions are generally very fast, with second-order rate constants in the range of 10 to 10⁴ M⁻¹s⁻¹.[6]
-
High Yields: The reaction typically proceeds to completion, resulting in high yields of the desired conjugate.[1]
-
Regioselectivity: It exclusively produces the 1,4-disubstituted triazole isomer.[8]
Disadvantages of CuAAC:
-
Copper Cytotoxicity: The copper catalyst can be toxic to living cells, which can limit its application in vivo.[10]
-
Potential for Protein Degradation: The presence of copper and a reducing agent can generate reactive oxygen species that may damage sensitive biomolecules.[11]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the issue of copper cytotoxicity, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a copper-free click reaction.[8][12] SPAAC utilizes a strained cyclooctyne (B158145), which possesses significant ring strain (approximately 18 kcal/mol), to react with an azide without the need for a catalyst.[8] The release of this ring strain provides the thermodynamic driving force for the reaction.[13]
Commonly used cyclooctynes include:
-
Dibenzocyclooctyne (DBCO) [4]
-
Bicyclo[6.1.0]nonyne (BCN) [4]
-
Dibenzoannulated cyclooctyne (DIBO) [14]
Advantages of SPAAC:
-
Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for applications in living systems.[15]
-
High Selectivity: The azide and cyclooctyne groups are bioorthogonal, meaning they do not react with other functional groups found in biological systems.[10]
Disadvantages of SPAAC:
-
Slower Kinetics: SPAAC reactions are generally slower than CuAAC reactions.[13]
-
Hydrophobicity of Cyclooctynes: Some cyclooctynes are hydrophobic, which can affect their solubility in aqueous buffers. However, PEGylated cyclooctynes can overcome this limitation.[8]
-
Lack of Regiospecificity: SPAAC typically produces a mixture of regioisomers.[8]
Data Presentation: Quantitative Comparison of Click Chemistry Reactions
The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed against biocompatibility. For SPAAC, the choice of cyclooctyne is critical as it directly impacts the reaction rate.
Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes in SPAAC with Benzyl Azide.
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DBCO | ~0.6 - 1.0 | [16] |
| DIBO | ~0.3 - 0.7 | [16] |
| BCN | ~0.06 - 0.1 | [16] |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[16]
Table 2: Head-to-Head Comparison of CuAAC and SPAAC for PEGylation.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very Fast (10 to 10⁴ M⁻¹s⁻¹)[6] | Moderate to Fast (dependent on cyclooctyne)[16] |
| Biocompatibility | Limited due to copper cytotoxicity[10] | High, suitable for in vivo applications[15] |
| Required Reagents | Azide, Terminal Alkyne, Copper(I) Catalyst, Reducing Agent, Ligand[8] | Azide, Strained Cyclooctyne[8] |
| Regioselectivity | High (1,4-disubstituted product)[8] | Low (mixture of regioisomers)[8] |
| Typical Yields | High[1] | High[8] |
Experimental Protocols
The following are generalized protocols for the PEGylation of a protein. Optimization of reactant concentrations, reaction times, and temperatures may be necessary for specific applications.
Protocol for Protein PEGylation via CuAAC
This protocol describes the conjugation of an azide-modified protein with an alkyne-functionalized PEG.
Materials and Reagents:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Alkyne-PEG
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[17]
-
THPTA ligand stock solution (e.g., 50 mM in water)[17]
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)[17]
-
Aminoguanidine (B1677879) stock solution (optional, to prevent side reactions, e.g., 100 mM in water)[17]
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the alkyne-PEG. A molar excess of the PEG reagent is typically used.
-
Prepare a premix of the CuSO₄ and THPTA ligand solutions. A 1:5 ratio of copper to ligand is common.[17]
-
Add the copper/ligand premix to the protein-PEG solution. The final concentration of copper can be in the range of 0.05 to 0.25 mM.[17]
-
If using, add the aminoguanidine solution to a final concentration of 5 mM.[17]
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[17]
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can be performed on a slow end-over-end rotator.[17]
-
The reaction can be quenched by the addition of a copper-chelating agent like EDTA.
Protocol for Protein PEGylation via SPAAC
This protocol describes the conjugation of an azide-modified protein with a DBCO-functionalized PEG.
Materials and Reagents:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG dissolved in a compatible solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a suitable reaction vessel, add the azide-modified protein solution.
-
Add the DBCO-PEG solution to the protein solution. A 2-4 fold molar excess of the DBCO-PEG is a good starting point. The final concentration of the organic solvent (e.g., DMSO) should be kept low (ideally <5% v/v) to avoid protein denaturation.
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized depending on the specific reactants.
Purification of PEGylated Proteins
After the conjugation reaction, the PEGylated protein needs to be purified from unreacted protein, excess PEG reagent, and other reaction components.[5]
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius.[] SEC is effective at removing unreacted PEG and other small molecules from the larger PEGylated protein.[]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[] The attachment of neutral PEG chains can shield the charges on the protein surface, altering its interaction with the IEX resin and allowing for the separation of PEGylated species from the unreacted protein.[] Cation-exchange chromatography is a powerful tool for this purpose.[19]
-
Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity. While PEG itself can bind to HIC media, this method can be used for polishing steps in some cases.[3][19]
-
Membrane-Based Methods: Techniques like ultrafiltration and diafiltration can be used for buffer exchange and removal of small molecule impurities.[]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows involving click chemistry and PEG.
Caption: Workflow for assessing protein thiol redox state using Click-PEGylation.
Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis via click chemistry.
Conclusion
The amalgamation of click chemistry with PEGylation has revolutionized the field of bioconjugation, offering an unparalleled level of precision, efficiency, and versatility. For professionals in drug development and research, these methodologies provide robust tools for creating well-defined, next-generation therapeutics with enhanced properties. As the toolbox of click reactions continues to expand, the applications of PEG-based click chemistry are poised to play an even more significant role in advancing pharmaceutical sciences.
References
- 1. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 4. labinsights.nl [labinsights.nl]
- 5. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 12. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 15. vectorlabs.com [vectorlabs.com]
- 16. benchchem.com [benchchem.com]
- 17. jenabioscience.com [jenabioscience.com]
- 19. biopharminternational.com [biopharminternational.com]
The Azide Group: A Lynchpin in Modern Bioconjugation Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azide (B81097) functional group (-N₃) has emerged as a cornerstone in the field of bioconjugation, enabling the precise and efficient covalent labeling and linking of biomolecules. Its small size, metabolic stability, and unique reactivity in bioorthogonal "click chemistry" reactions have revolutionized the development of therapeutic agents, diagnostic tools, and our fundamental understanding of biological processes. This technical guide provides a comprehensive overview of the principal roles of azides in bioconjugation, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their application.
Core Principles of Azide-Based Bioconjugation
The utility of the azide group lies in its ability to participate in highly specific and efficient chemical transformations that are orthogonal to the functional groups typically found in biological systems. This "bioorthogonality" ensures that the conjugation reaction proceeds with minimal side reactions, preserving the structure and function of the target biomolecules. The primary reactions leveraging the azide group in bioconjugation are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and versatile reaction that forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by copper(I) ions.[1][2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative to CuAAC that utilizes a strained cyclooctyne (B158145) to react with an azide, ideal for applications in living systems where copper toxicity is a concern.[3]
-
Staudinger Ligation: A reaction between an azide and a specifically engineered phosphine (B1218219) to form a stable amide bond.[4]
-
Photoaffinity Labeling: The use of aryl azides, which upon photoactivation, form highly reactive nitrene intermediates that can covalently crosslink to interacting biomolecules.[5][6]
Quantitative Data for Azide-Based Bioconjugation Reactions
The efficiency and kinetics of these reactions are critical for their successful application. The following tables summarize key quantitative data to aid in the selection of the appropriate bioconjugation strategy.
Table 1: Second-Order Rate Constants for Azide-Alkyne Cycloaddition Reactions
| Reaction Type | Alkyne Partner | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| CuAAC | Terminal Alkyne | Benzyl Azide | 10² - 10³ | Aqueous Buffer |
| SPAAC | BCN | Benzyl Azide | ~0.1 | Aqueous Buffer |
| SPAAC | DBCO | Benzyl Azide | ~1.0 | Aqueous Buffer |
| SPAAC | DIBO | Benzyl Azide | ~0.7 | Aqueous Buffer |
Note: Reaction rates can vary depending on the specific reactants, catalyst, ligand, temperature, and solvent used.
Table 2: Second-Order Rate Constants for Staudinger Ligation
| Phosphine Reagent | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| Triphenylphosphine derivative | Alkyl Azide | 10⁻³ - 10⁻² | Aqueous Buffer |
| (Diphenylphosphino)methanethiol | Peptide-azide | 7.7 x 10⁻³ | THF/H₂O |
Table 3: Quantum Yields for Aryl Azide Photolysis
| Aryl Azide Derivative | Excitation Wavelength (nm) | Quantum Yield (Φ) | Notes |
| Phenyl azide | 254 | 0.5 - 0.7 | Varies with substitution. |
| 4-Azido-2,3,5,6-tetrafluorobenzoic acid | 254-300 | ~0.4 | Commonly used in photoaffinity probes. |
| p-Azidophenylalanine | 254-280 | ~0.3 | Can be genetically incorporated into proteins. |
Note: Quantum yields are highly dependent on the molecular environment and solvent.[7] Low yields are a known challenge in photoaffinity labeling.[6]
Key Bioconjugation Methodologies: Experimental Protocols
This section provides detailed methodologies for the key azide-based bioconjugation reactions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of a purified protein containing an azide or alkyne functionality with a corresponding alkyne- or azide-modified fluorescent dye.[8]
Materials:
-
Azide- or alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne- or azide-modified fluorescent dye (10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)
-
Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared)
-
Aminoguanidine (B1677879) hydrochloride (100 mM stock in water)
-
Degassing equipment (e.g., vacuum line or argon gas)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the protein solution, buffer, and the alkyne/azide dye to the desired final concentrations. A typical molar excess of the dye is 5-20 fold over the protein.
-
Catalyst Preparation: In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Reaction Initiation: Add the CuSO₄/THPTA mixture to the protein solution to a final copper concentration of 0.1-1 mM.
-
Add aminoguanidine to a final concentration of 5 mM.
-
Degas the reaction mixture by bubbling with argon for 5-10 minutes or by applying a vacuum.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if using a fluorescent dye.
-
Purification: Purify the labeled protein from excess reagents using size-exclusion chromatography or another suitable method.
-
Characterization: Analyze the labeling efficiency by UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol outlines the labeling of cell surface glycoproteins metabolically engineered to display azide groups.[9][10]
Materials:
-
Mammalian cells cultured in appropriate media
-
Azido (B1232118) sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) for metabolic labeling
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-dye)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin
-
Flow cytometer or fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells in media supplemented with the azido sugar (e.g., 25-50 µM Ac₄ManNAz) for 2-3 days to allow for metabolic incorporation into cell surface glycans.
-
Cell Harvesting: Gently wash the cells with PBS to remove unincorporated azido sugar. Harvest the cells using a cell scraper or by trypsinization.
-
Labeling Reaction: Resuspend the cells in fresh, serum-free media or PBS containing the DBCO-dye (e.g., 10-50 µM).
-
Incubation: Incubate the cells at 37 °C for 30-60 minutes.
-
Washing: Wash the cells three times with PBS to remove excess dye.
-
Analysis: Analyze the labeled cells by flow cytometry to quantify the fluorescence intensity or by fluorescence microscopy to visualize the localization of the labeled glycoproteins.
Protocol 3: Staudinger Ligation for Peptide-Lipid Conjugation
This protocol describes the conjugation of a peptide with a C-terminal azide to a phosphine-functionalized lipid.
Materials:
-
Azide-functionalized peptide (e.g., synthesized by solid-phase peptide synthesis)
-
Phosphine-functionalized lipid (e.g., triphenylphosphine-PEG-lipid)
-
Reaction buffer (e.g., PBS or HEPES, pH 7.4)
-
Organic co-solvent (e.g., DMSO or THF) if needed for solubility
-
Purification system (e.g., reverse-phase HPLC)
Procedure:
-
Reactant Preparation: Dissolve the azide-functionalized peptide and the phosphine-functionalized lipid in the reaction buffer. An organic co-solvent may be added to improve solubility.
-
Reaction Initiation: Mix the peptide and lipid solutions. A typical molar ratio is 1:1.2 (peptide:lipid).
-
Incubation: Incubate the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by HPLC or mass spectrometry.
-
Purification: Purify the resulting peptide-lipid conjugate by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and NMR spectroscopy.
Protocol 4: Photoaffinity Labeling to Identify Protein-Protein Interactions
This protocol provides a general workflow for using an aryl azide-containing bait protein to identify interacting prey proteins.[11][12]
Materials:
-
Purified bait protein functionalized with an aryl azide crosslinker
-
Cell lysate or purified potential prey proteins
-
UV lamp (e.g., 254 nm or 365 nm, depending on the aryl azide)
-
SDS-PAGE equipment
-
Western blotting or mass spectrometry equipment
Procedure:
-
Binding: Incubate the aryl azide-labeled bait protein with the cell lysate or purified prey proteins to allow for non-covalent binding. This is typically done on ice for 30-60 minutes.
-
Photo-crosslinking: Irradiate the sample with UV light at the appropriate wavelength for the specific aryl azide used. Irradiation time can range from 5 to 30 minutes and should be optimized. Perform the irradiation on ice to minimize heat-induced denaturation.
-
Analysis of Crosslinking: Separate the proteins by SDS-PAGE. The formation of a higher molecular weight band corresponding to the bait-prey complex indicates successful crosslinking.
-
Identification of Prey Protein: The crosslinked complex can be identified by Western blotting if an antibody to the suspected prey is available. For unknown interactors, the band can be excised from the gel and the prey protein identified by mass spectrometry.
Visualizing Bioconjugation Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and a relevant signaling pathway.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using CuAAC.
Caption: Workflow for metabolic labeling and SPAAC-mediated imaging.[13]
Caption: Wnt signaling pathway with a hypothetical azide probe application.[14]
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An engineered aryl azide ligase for site-specific mapping of protein-protein interactions through photo-cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Chemical probe can help regulate an essential signaling pathway in cells – CQMED [cqmed.unicamp.br]
An In-depth Technical Guide to Exploratory Studies with PEGylated Compounds
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, has emerged as a cornerstone strategy in pharmaceutical development. This modification can dramatically improve the pharmacokinetic and pharmacodynamic properties of drugs, leading to enhanced therapeutic efficacy and patient compliance. This guide provides a comprehensive overview of the core principles and methodologies involved in the exploratory studies of PEGylated compounds, from initial characterization to preclinical evaluation.
The Rationale for PEGylation: Balancing Pharmacokinetics and Pharmacodynamics
PEGylation is a versatile technology that addresses several challenges in drug development. By increasing the hydrodynamic volume of a molecule, PEGylation can prolong its plasma half-life by reducing renal clearance and protecting it from enzymatic degradation.[1][2][3][4][5] This extended circulation time often allows for less frequent dosing, improving patient convenience.[6] Furthermore, the hydrophilic PEG chains can shield antigenic epitopes on the drug, thereby reducing its immunogenicity.[2][5][7]
However, these advantages can come at the cost of reduced biological activity. The PEG moiety can sterically hinder the interaction between the drug and its target receptor or enzyme.[2][][9] Therefore, a key aspect of developing PEGylated therapeutics is to strike a balance between improving the pharmacokinetic (PK) profile and maintaining sufficient pharmacodynamic (PD) activity.[9] The goal is to optimize the overall therapeutic efficacy by minimizing the loss of potency while maximizing systemic exposure.[9]
Key Physicochemical and Pharmacokinetic Parameters of PEGylated Compounds
Exploratory studies for PEGylated compounds involve a thorough characterization of their physicochemical properties and a detailed investigation of their pharmacokinetic profile. The choice of PEG size, structure (linear or branched), and the site of attachment on the drug molecule are critical parameters that influence these properties.[]
Table 1: Impact of PEGylation on Key Drug Properties
| Property | Effect of PEGylation | Rationale |
| Plasma Half-life (t½) | Increased | Increased hydrodynamic size reduces renal filtration and proteolytic degradation.[1][2][3][5][7][] |
| Immunogenicity | Reduced | PEG chains mask antigenic sites on the drug molecule.[2][5][7][10] |
| Solubility | Enhanced | The hydrophilic nature of PEG improves the solubility of hydrophobic drugs.[1][2][4] |
| Biological Activity | Potentially Reduced | Steric hindrance from the PEG moiety can interfere with drug-target binding.[2][][9] |
| Tissue Distribution | Altered | PEGylation can lead to preferential accumulation in certain tissues, such as tumors (EPR effect).[7][] |
| Renal Clearance | Decreased | Increased molecular weight prevents rapid filtration by the kidneys.[3][7][9][11] |
Table 2: Examples of FDA-Approved PEGylated Drugs and their Characteristics [10][][13]
| Drug Name | Active Moiety | Indication | PEG Size (kDa) | Key Benefit of PEGylation |
| Adagen® (pegademase) | Adenosine deaminase | Severe Combined Immunodeficiency Disease (SCID) | ~5 | Reduced immunogenicity and extended half-life.[] |
| Oncaspar® (pegaspargase) | L-asparaginase | Acute Lymphoblastic Leukemia | ~5 | Reduced immunogenicity and extended half-life.[] |
| Neulasta® (pegfilgrastim) | Filgrastim (G-CSF) | Neutropenia | 20 | Extended half-life allowing for less frequent dosing.[] |
| Pegasys® (peginterferon alfa-2a) | Interferon alfa-2a | Hepatitis C and B | 40 (branched) | Sustained plasma concentration and extended half-life.[9] |
| Cimzia® (certolizumab pegol) | Anti-TNFα Fab' fragment | Crohn's disease, Rheumatoid Arthritis | 40 | Extended plasma half-life.[] |
| Doxil® (pegylated liposomal doxorubicin) | Doxorubicin | Ovarian cancer, Multiple myeloma | ~2 | Prolonged circulation and tumor accumulation (EPR effect).[1] |
Experimental Protocols for Characterization and Evaluation
A robust set of in vitro and in vivo experiments is crucial to characterize a PEGylated compound and predict its clinical performance.
Bioanalytical Methods for Quantification and Characterization
The analysis of PEGylated compounds presents unique challenges due to the heterogeneity of PEG polymers and the potential for multiple PEGylation sites. A combination of analytical techniques is often employed.
Experimental Protocol: Characterization of PEGylated Proteins by HPLC and Mass Spectrometry
-
Objective: To determine the degree of PEGylation, identify conjugation sites, and assess the purity of the PEGylated protein.
-
Materials: Purified PEGylated protein, non-PEGylated protein standard, size-exclusion chromatography (SEC) column, reversed-phase high-performance liquid chromatography (RP-HPLC) column, mass spectrometer (e.g., Q-TOF or Orbitrap), buffers, and solvents.
-
Methodology:
-
Size-Exclusion Chromatography (SEC-HPLC):
-
Equilibrate the SEC column with an appropriate mobile phase (e.g., phosphate-buffered saline).
-
Inject the PEGylated protein sample.
-
Monitor the elution profile using UV detection at 280 nm. The PEGylated protein will elute earlier than the non-PEGylated form due to its larger hydrodynamic radius. This allows for the separation of different PEGylated species (mono-, di-, poly-PEGylated) and aggregates.[14][15]
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Equilibrate the RP-HPLC column with a mobile phase containing a low concentration of organic solvent (e.g., acetonitrile) and an ion-pairing agent (e.g., trifluoroacetic acid).
-
Inject the PEGylated protein sample.
-
Elute the sample with a gradient of increasing organic solvent concentration. This method can separate PEGylated proteins based on their hydrophobicity and can be used to assess purity.[16]
-
-
Mass Spectrometry (MS):
-
Couple the HPLC system to a mass spectrometer.
-
Analyze the eluting peaks to determine the precise molecular weight of the PEGylated protein and its fragments. This confirms the degree of PEGylation.[15][16]
-
For site-of-attachment analysis, perform peptide mapping. Digest the PEGylated protein with a specific protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the PEGylated amino acid residues.[17]
-
-
In Vitro Assays
In vitro assays are essential for assessing the biological activity and stability of PEGylated compounds.
Table 3: Key In Vitro Assays for Exploratory Studies
| Assay | Purpose | Typical Methodology |
| Cell-Based Potency Assay | To determine the biological activity (e.g., IC50, EC50) of the PEGylated compound compared to the unmodified parent molecule. | Treat target cells with serial dilutions of the PEGylated and non-PEGylated drug and measure a relevant biological endpoint (e.g., cell proliferation, receptor binding, enzyme inhibition). |
| Plasma Stability Assay | To evaluate the stability of the PEG-drug linkage and the integrity of the drug in plasma over time. | Incubate the PEGylated compound in plasma at 37°C for various time points. Analyze samples by HPLC or ELISA to quantify the amount of intact conjugate and any released drug.[18] |
| Proteolytic Degradation Assay | To assess the protective effect of PEGylation against enzymatic degradation. | Incubate the PEGylated and non-PEGylated drug with relevant proteases (e.g., trypsin, chymotrypsin). Analyze the samples at different time points by SDS-PAGE or HPLC to monitor degradation.[3][11] |
| Immunogenicity Prediction | To evaluate the potential for the PEGylated compound to elicit an immune response. | In vitro assays using peripheral blood mononuclear cells (PBMCs) from a diverse donor pool to assess T-cell proliferation and cytokine release. Measurement of pre-existing anti-PEG antibodies in human plasma samples.[19][20] |
In Vivo Studies
Preclinical in vivo studies are critical for understanding the pharmacokinetic and pharmacodynamic profile of a PEGylated compound in a living system.
Experimental Protocol: Pharmacokinetic Study in Rodents
-
Objective: To determine the key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, bioavailability) of the PEGylated compound.
-
Animals: Male and female Sprague-Dawley rats or BALB/c mice.
-
Methodology:
-
Administer a single intravenous (IV) and a single subcutaneous (SC) or oral (PO) dose of the PEGylated compound to different groups of animals.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours) via tail vein or retro-orbital bleeding.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of the PEGylated compound in plasma samples using a validated bioanalytical method such as ELISA or LC-MS/MS.[20]
-
Calculate the pharmacokinetic parameters using non-compartmental analysis software.
-
Visualizing Key Concepts in PEGylation
Diagrams are powerful tools for illustrating complex biological processes and experimental workflows.
Challenges and Future Perspectives
Despite its successes, PEGylation is not without its challenges. The potential for the generation of anti-PEG antibodies, which can lead to accelerated blood clearance of the drug, is a growing concern.[2][7][19] Additionally, the accumulation of large, non-biodegradable PEG molecules in tissues after chronic administration raises potential long-term safety concerns.[2][21]
Future research is focused on developing next-generation PEGylation technologies to address these limitations. This includes the use of biodegradable linkers that allow for the controlled release of the parent drug, the development of alternative polymers to PEG, and the implementation of site-specific PEGylation techniques to create more homogeneous and well-defined conjugates.[7]
Conclusion
Exploratory studies with PEGylated compounds require a multidisciplinary approach that integrates chemistry, bioanalytics, pharmacology, and toxicology. A thorough understanding of the principles of PEGylation, coupled with the rigorous application of the experimental methodologies outlined in this guide, will enable researchers to effectively harness the power of this technology to develop safer and more effective medicines. The careful balance of pharmacokinetic and pharmacodynamic properties remains the central paradigm in the successful development of PEGylated therapeutics.[9]
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. PEGylation technology for the drug development [jstage.jst.go.jp]
- 6. PEG-modified biopharmaceuticals [pubmed.ncbi.nlm.nih.gov]
- 7. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 9. creativepegworks.com [creativepegworks.com]
- 10. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds [iris.cnr.it]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In Vitro Properties and Pharmacokinetics of Temporarily PEGylated Onc72 Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PEGylation technology: addressing concerns, moving forward - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PEGylated Drug Bioanalysis by NMR [intertek.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Azido-PEG3-S-S-PEG3-azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-S-S-PEG3-azide is a bifunctional, cleavable linker designed for advanced bioconjugation applications utilizing click chemistry. This polyethylene (B3416737) glycol (PEG)-based reagent features two terminal azide (B81097) groups, enabling the straightforward linkage of two alkyne-containing molecules. A key feature of this linker is the centrally located disulfide bond, which can be selectively cleaved under reducing conditions. This property is particularly valuable in drug delivery systems, such as Proteolysis Targeting Chimeras (PROTACs), where controlled release of a payload is desired within the reducing environment of the cell.[1][2][3] The PEG3 spacers enhance solubility and minimize steric hindrance of the conjugated molecules.[4]
This document provides detailed protocols for the use of Azido-PEG3-S-S-PEG3-azide in the two main types of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Core Applications
-
PROTAC Synthesis: The bifunctional nature of Azido-PEG3-S-S-PEG3-azide allows for the conjugation of a target protein-binding ligand and an E3 ligase-binding ligand, forming a PROTAC.[1][2][3][5] The cleavable disulfide bond can facilitate the release of the warhead inside the target cell.
-
Antibody-Drug Conjugate (ADC) Development: This linker can be used to attach cytotoxic drugs to antibodies. The disulfide bond provides a mechanism for drug release upon internalization of the ADC into tumor cells.
-
Biomolecule Labeling and Tracking: Fluorophores or other imaging agents can be conjugated to biomolecules for in vitro and in vivo studies. The cleavable linker allows for the removal of the label if required.
-
Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.
Chemical Properties
| Property | Value |
| Molecular Formula | C16H32N6O6S2 |
| Molecular Weight | 484.6 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and water |
| Purity | >95% |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the reaction of Azido-PEG3-S-S-PEG3-azide with two different terminal alkyne-containing molecules in a sequential manner.
Materials:
-
Azido-PEG3-S-S-PEG3-azide
-
Alkyne-Molecule A
-
Alkyne-Molecule B
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) or a mixture of DMSO and water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., HPLC, silica (B1680970) gel chromatography)
Procedure:
-
First Click Reaction:
-
Dissolve Azido-PEG3-S-S-PEG3-azide (1 equivalent) and Alkyne-Molecule A (1.1 equivalents) in a suitable solvent (e.g., DMSO/PBS mixture).
-
Prepare a fresh solution of CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents) in water.
-
Add the CuSO4/THPTA solution to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate (1-2 equivalents) in water.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the mono-conjugated product by HPLC or silica gel chromatography.
-
-
Second Click Reaction:
-
Dissolve the purified mono-conjugated product (1 equivalent) and Alkyne-Molecule B (1.2 equivalents) in a suitable solvent.
-
Repeat the addition of CuSO4/THPTA and sodium ascorbate as described in step 1.
-
Stir the reaction at room temperature for 2-8 hours, monitoring for completion.
-
Purify the final bifunctional conjugate using an appropriate chromatographic method.
-
Quantitative Data for CuAAC Optimization:
| Parameter | Recommended Range | Notes |
| Reactant Ratio (Azide:Alkyne) | 1:1.1 to 1:1.5 | A slight excess of the alkyne can drive the reaction to completion. |
| Copper(II) Sulfate Concentration | 50 µM - 1 mM | Higher concentrations can increase reaction rate but may require more efficient removal. |
| Ligand (THPTA/TBTA) Concentration | 5-fold molar excess over CuSO4 | The ligand stabilizes the Cu(I) oxidation state and improves reaction efficiency.[6] |
| Sodium Ascorbate Concentration | 1-5 mM | Acts as a reducing agent to maintain copper in the Cu(I) state.[6] |
| Reaction Time | 1 - 12 hours | Dependent on reactant concentrations and temperature. |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for sensitive biomolecules, but with longer reaction times. |
| Typical Yield | 70-95% | Varies depending on the substrates and purification method. |
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for copper-free click chemistry, which is ideal for reactions involving live cells or other sensitive biological systems. It utilizes strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Materials:
-
Azido-PEG3-S-S-PEG3-azide
-
DBCO- or BCN-Molecule A
-
DBCO- or BCN-Molecule B
-
Solvent: DMSO, PBS, or other biocompatible buffer
-
Purification system (e.g., size-exclusion chromatography, HPLC)
Procedure:
-
First Click Reaction:
-
Dissolve Azido-PEG3-S-S-PEG3-azide (1 equivalent) and DBCO-Molecule A (1.1 equivalents) in a biocompatible solvent (e.g., PBS with up to 10% DMSO).
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction can also be performed at 4°C for overnight incubation.
-
Monitor the reaction progress by following the disappearance of the DBCO absorbance at around 310 nm using a UV-Vis spectrophotometer, or by LC-MS.[7]
-
Purify the mono-conjugated product using a suitable method such as size-exclusion chromatography or HPLC.
-
-
Second Click Reaction:
-
Dissolve the purified mono-conjugated product (1 equivalent) and DBCO-Molecule B (1.2 equivalents) in a suitable solvent.
-
Incubate the reaction under the same conditions as the first reaction, monitoring for completion.
-
Purify the final bifunctional conjugate.
-
Quantitative Data for SPAAC Optimization:
| Parameter | Recommended Range | Notes |
| Reactant Ratio (Azide:DBCO/BCN) | 1:1.1 to 1:3 | A larger excess of the strained alkyne can increase the reaction rate. |
| Reactant Concentration | 10 µM - 1 mM | Higher concentrations lead to faster reaction kinetics. |
| Reaction Time | 2 - 24 hours | Highly dependent on the specific strained alkyne and reactant concentrations. |
| Temperature | 4°C to 37°C | Higher temperatures generally increase the reaction rate. |
| Typical Yield | 60-90% | Dependent on the substrates, reaction time, and purification method. |
Protocol 3: Cleavage of the Disulfide Bond
This protocol describes the cleavage of the disulfide bond within the linker to release the conjugated molecules.
Materials:
-
Disulfide-linked conjugate
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Buffer: PBS or Tris buffer, pH 7.5-8.5
Procedure:
-
Dissolve the disulfide-linked conjugate in the chosen buffer.
-
Add a 10-50 fold molar excess of the reducing agent (DTT or TCEP).
-
Incubate the reaction at room temperature for 1-2 hours.
-
Monitor the cleavage by LC-MS or other appropriate analytical techniques.
-
The cleaved products can be purified if necessary.
Quantitative Data for Disulfide Cleavage:
| Parameter | Recommended Conditions | Notes |
| Reducing Agent | DTT or TCEP | TCEP is often preferred as it is odorless and more stable. |
| Concentration of Reducing Agent | 10-50 mM | Higher concentrations lead to faster cleavage. |
| pH | 7.5 - 8.5 | Cleavage is more efficient at slightly basic pH. |
| Reaction Time | 30 minutes - 2 hours | Typically complete within this timeframe at room temperature. |
| Temperature | Room Temperature (20-25°C) | Can be performed at 37°C for faster cleavage. |
| Cleavage Efficiency | >95% | Generally very efficient under these conditions. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for Azido-PEG3-S-PEG3-azide in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs).[1][2][][4][5] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1][2][5][6] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[6][7]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance the solubility and permeability of the PROTAC molecule.[5][8][9] The length of the PEG linker is a crucial parameter that requires optimization to ensure a productive ternary complex formation.[8][10]
Azido-PEG3-S-PEG3-azide: A Versatile Linker for PROTAC Synthesis
This compound is a PEG-based, homobifunctional linker designed for use in PROTAC synthesis.[1][11] Its key features include:
-
Two Terminal Azide Groups: These functional groups are ready for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2][] This allows for the efficient and specific conjugation of the linker to ligands functionalized with alkyne groups, providing a reliable method for PROTAC assembly.[12][13][14]
-
PEG3 Spacers: The two PEG3 units (three ethylene (B1197577) glycol units each) impart hydrophilicity to the PROTAC molecule, which can improve its solubility and cell permeability.[5][7][9]
-
Thioether Linkage: The central sulfur atom (thioether) provides a degree of flexibility to the linker.
The symmetric nature of this compound allows for a convergent synthesis strategy, where the two ligands (for the POI and E3 ligase) can be synthesized and modified with alkyne handles separately before being "clicked" onto the central linker.
Quantitative Data on PEG Linker Optimization in PROTACs
The length of the PEG linker can significantly impact the degradation efficiency of a PROTAC. The following tables provide illustrative data from studies on different PROTACs, demonstrating the importance of linker length optimization. While this data is not specific to the this compound linker, it highlights the general principle of how linker length affects PROTAC performance.
Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths [10]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs [10]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Table 3: Degradation Potency of Covalent BTK PROTACs with Varying Linker Lengths [15]
| PROTAC | DC50 (nM) | Dmax (%) |
| NC-1 | 2.2 | 97% |
| IR-1 | < 10 | ~90% |
| IR-2 | < 10 | ~90% |
| RC-3 | < 10 | ~90% |
Experimental Protocols
General Synthesis of a PROTAC using this compound via CuAAC Click Chemistry
This protocol describes a general two-step approach for synthesizing a PROTAC using this compound and two alkyne-functionalized ligands.
Materials:
-
Alkyne-functionalized POI ligand
-
Alkyne-functionalized E3 ligase ligand
-
This compound linker
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvents (e.g., DMF, DMSO, t-BuOH/H₂O)
-
Purification supplies (e.g., preparative HPLC)
Protocol:
-
First Coupling Reaction (Ligand 1 to Linker): a. Dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF). b. Add a freshly prepared solution of sodium ascorbate (0.5 equivalents) in water. c. Add a solution of copper(II) sulfate (0.1 equivalents) in water. d. Stir the reaction mixture at room temperature for 12-24 hours. e. Monitor the reaction progress by LC-MS to confirm the formation of the mono-functionalized intermediate (POI-Linker-Azide). f. Upon completion, purify the intermediate by preparative HPLC.
-
Second Coupling Reaction (Ligand 2 to Intermediate): a. Dissolve the purified POI-Linker-Azide intermediate (1.0 equivalent) and the alkyne-functionalized E3 ligase ligand (1.1 equivalents) in a suitable solvent mixture. b. Repeat steps 1b-1d. c. Monitor the reaction progress by LC-MS to confirm the formation of the final PROTAC molecule. d. Upon completion, purify the final PROTAC by preparative HPLC. e. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol for Western Blot Analysis of PROTAC-mediated Protein Degradation
This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Multi-well plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells with lysis buffer and collect the lysates.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane with TBST. i. Visualize the protein bands using a chemiluminescent substrate and an imaging system. j. Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: PROTAC synthesis workflow using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound - Immunomart [immunomart.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation using Azido-PEG3-S-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-S-PEG3-azide is a heterobifunctional linker designed for advanced bioconjugation applications, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker features two terminal azide (B81097) groups, enabling efficient and specific covalent bond formation with alkyne-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".[1]
The structure of this compound incorporates two polyethylene (B3416737) glycol (PEG) units, which enhance the solubility and bioavailability of the resulting bioconjugate.[2] The central thioether (-S-) linkage provides a stable, non-cleavable connection, ensuring the integrity of the conjugate under physiological conditions.[3] This makes it an ideal choice for applications where sustained proximity of the conjugated molecules is required, such as in the development of PROTACs that mediate the degradation of target proteins.[1]
Core Bioconjugation Techniques
The primary application of this compound is in the assembly of PROTACs through "click chemistry."[1] This bioorthogonal reaction is highly efficient and specific, proceeding with high yields under mild, aqueous conditions, which is crucial for preserving the integrity of sensitive biomolecules.[4]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the most common method for utilizing the azide functionalities of the linker. It involves the reaction of the terminal azides with alkyne-functionalized molecules in the presence of a copper(I) catalyst to form a stable triazole linkage.[4]
Applications in PROTAC Development
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins of interest (POIs). A PROTAC typically consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The this compound linker is particularly well-suited for this application, allowing for the modular synthesis of PROTACs by conjugating an alkyne-modified POI ligand to one azide terminus and an alkyne-modified E3 ligase ligand to the other.[5]
The length and flexibility of the PEG chains in the linker are critical for optimizing the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the POI by the proteasome.[6]
Signaling Pathway of PROTAC-Mediated Protein Degradation
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via CuAAC
This protocol describes a general method for the two-step synthesis of a PROTAC by conjugating an alkyne-modified Protein of Interest (POI) ligand and an alkyne-modified E3 ligase ligand to the this compound linker.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Alkyne-functionalized E3 ligase ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Solvent (e.g., DMSO, DMF, or a mixture with water)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Purification system (e.g., HPLC)
Procedure:
Step 1: Mono-conjugation of the Linker
-
Preparation of Reactants: In a reaction vessel, dissolve this compound and a slight molar excess (e.g., 1.1 equivalents) of the alkyne-functionalized POI ligand in the chosen solvent.
-
Catalyst Preparation: Prepare stock solutions of CuSO4 (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water). If using a ligand like TBTA, prepare a stock solution in a suitable organic solvent (e.g., DMSO).
-
Reaction Setup: Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Initiation of Reaction: Add the CuSO4 solution (typically 0.1 equivalents) and the TBTA solution (if used, typically 0.1 equivalents) to the reaction mixture. Then, add the sodium ascorbate solution (typically 0.5-1.0 equivalents) to initiate the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., LC-MS) until the starting materials are consumed.
-
Purification: Upon completion, purify the mono-conjugated product using an appropriate method, such as preparative HPLC, to isolate the POI-ligand-linker-azide intermediate.
Step 2: Second Conjugation to Form the PROTAC
-
Preparation of Reactants: Dissolve the purified mono-conjugated intermediate from Step 1 and a slight molar excess (e.g., 1.2 equivalents) of the alkyne-functionalized E3 ligase ligand in the chosen solvent.
-
Reaction Setup and Initiation: Repeat steps 1.3 and 1.4 to set up and initiate the second CuAAC reaction.
-
Reaction Monitoring and Purification: Monitor the reaction and purify the final PROTAC product as described in steps 1.5 and 1.6.
Characterization:
-
Confirm the successful synthesis and purity of the final PROTAC using techniques such as LC-MS and NMR spectroscopy.
Protocol 2: Determination of PROTAC Efficacy (DC50 and Dmax) by Western Blotting
This protocol outlines the procedure to quantify the degradation of a target protein in cells following treatment with the synthesized PROTAC.
Materials:
-
Cancer cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (for PROTAC stock solution)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvesting. Treat the cells with a serial dilution of the PROTAC (typically ranging from nanomolar to micromolar concentrations) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody specific to the target protein, followed by incubation with the HRP-conjugated secondary antibody. Also, probe for a loading control protein.
-
Detection and Analysis: Detect the protein bands using ECL reagents and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control.
-
Data Analysis: Calculate the percentage of target protein remaining relative to the vehicle control for each PROTAC concentration. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation) values.
Experimental Workflow for PROTAC Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of a PROTAC utilizing the this compound linker.
Quantitative Data Summary
The efficacy of a PROTAC is highly dependent on the specific target protein, E3 ligase, and the cell line being tested. The linker plays a crucial role in optimizing these interactions. The following tables provide representative data from the literature for PROTACs with various PEG-based linkers to illustrate the impact of linker composition on degradation efficiency.
Note: Specific quantitative data for PROTACs synthesized with the this compound linker were not available in the searched literature. The data presented below are for PROTACs with different, but structurally related, PEG linkers and should be considered as illustrative examples.
Table 1: Impact of PEG Linker Length on Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| PROTAC A | PEG2 | 50 | >90 | HeLa | CRBN |
| PROTAC B | PEG4 | 10 | >95 | HeLa | CRBN |
| PROTAC C | PEG6 | 25 | >90 | HeLa | CRBN |
Table 2: Degradation Efficiency of SMARCA2-Targeting PROTACs with Different Linkers
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| PROTAC X | Alkyl Chain | 100 | ~80 | MOLM-13 | VHL |
| PROTAC Y | PEG3 | 20 | >90 | MOLM-13 | VHL |
| PROTAC Z | PEG5 | 5 | >95 | MOLM-13 | VHL |
These tables highlight the importance of linker optimization in achieving potent and efficient protein degradation. The choice of linker length and composition can significantly impact the DC50 and Dmax values of a PROTAC.
Conclusion
This compound is a valuable tool for researchers in drug discovery and chemical biology, offering a straightforward and efficient means to synthesize stable, non-cleavable bioconjugates. Its primary application in the construction of PROTACs allows for the systematic exploration of linker space to optimize the degradation of target proteins. The provided protocols and workflows offer a comprehensive guide for the synthesis and evaluation of PROTACs using this versatile linker, enabling the development of novel therapeutics for a wide range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. Intramolecular thioether crosslinking of therapeutic proteins to increase proteolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Site-Specific Protein PEGylation: A Guide to Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. By increasing the hydrodynamic size of the protein, PEGylation can reduce renal clearance, prolong circulating half-life, decrease immunogenicity, and improve stability. However, random PEGylation, which typically targets lysine (B10760008) residues, can lead to a heterogeneous mixture of products with varying degrees of modification and potential loss of biological activity. Site-specific PEGylation overcomes these limitations by attaching PEG to a predetermined location on the protein, ensuring a homogeneous product with preserved function. This document provides a detailed overview of key site-specific PEGylation methods, including quantitative data for comparison, detailed experimental protocols, and visual workflows.
Comparison of Site-Specific PEGylation Methods
The choice of a site-specific PEGylation strategy depends on several factors, including the protein's structure and function, the desired pharmacokinetic profile, and available resources. The following table summarizes quantitative data for some of the most common methods.
| Method | Target Residue/Sequence | Typical PEG Reagent | Typical Yield (%) | Activity Retention (%) | Key Advantages | Key Disadvantages |
| N-terminal PEGylation | N-terminal α-amine | PEG-aldehyde | 50-80[1][2] | >80[1][3] | Utilizes native protein structure, relatively simple. | Lower efficiency compared to other methods, potential for side reactions with lysine residues.[1] |
| Cysteine-Mediated | Engineered Cysteine | PEG-maleimide | >90[4] | >90[4] | High specificity and efficiency, stable thioether bond. | Requires protein engineering, potential for disulfide bond disruption.[1] |
| Unnatural Amino Acid (UAA) Incorporation | Incorporated UAA (e.g., p-azidophenylalanine) | Alkyne-PEG (via Click Chemistry) | >90[5] | High, often comparable to wild-type.[5] | Bio-orthogonal reaction, high specificity. | Requires specialized expression systems, can be costly. |
| Transglutaminase (TGase)-Mediated | Glutamine (in a flexible loop) | PEG-amine | High, often >90[6] | High, often >90[7] | High specificity for glutamine tags, mild reaction conditions. | Requires an accessible glutamine residue or a recognition tag.[8] |
| Sortase A (SrtA)-Mediated | C-terminal LPXTG motif or N-terminal Glycine | PEG with corresponding recognition motif | >95[9][10] | High, often >90 | Highly specific ligation, can be used for N- and C-terminal modification. | Requires a recognition motif, potential for reverse reaction.[9][11] |
Experimental Protocols
The following are detailed protocols for the key site-specific PEGylation methods.
Protocol 1: N-terminal PEGylation using PEG-Aldehyde
This protocol describes the site-specific PEGylation of a protein at its N-terminus via reductive amination. The lower pKa of the N-terminal α-amino group compared to the ε-amino groups of lysine residues allows for selective reaction at a slightly acidic pH.[2][3]
Materials:
-
Protein of interest with an accessible N-terminus
-
Methoxy-PEG-propionaldehyde (mPEG-ALD)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reaction Buffer: 100 mM MES, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
PEGylation Reaction:
-
Add mPEG-ALD to the protein solution at a 5- to 10-fold molar excess.
-
Add NaCNBH₃ to the reaction mixture to a final concentration of 20 mM.
-
Incubate the reaction at room temperature for 4-24 hours with gentle stirring.
-
-
Reaction Quenching: Add the Quenching Solution to a final concentration of 50 mM to consume any unreacted PEG-aldehyde.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method.
-
Characterization: Analyze the purified product by SDS-PAGE and MALDI-TOF mass spectrometry to confirm PEGylation.
Protocol 2: Cysteine-Mediated PEGylation using PEG-Maleimide
This protocol outlines the site-specific PEGylation of a protein containing a single, accessible cysteine residue.[12][13][14]
Materials:
-
Cysteine-containing protein
-
PEG-Maleimide
-
Reaction Buffer: 50 mM Phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.0
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 100 mM L-cysteine
-
Purification system
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer.
-
If the cysteine residue is oxidized, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature to reduce the disulfide bond. Remove excess TCEP using a desalting column.
-
-
PEGylation Reaction:
-
Reaction Quenching: Add the Quenching Solution to a final concentration of 10 mM to react with any excess PEG-Maleimide.
-
Purification: Purify the PEGylated protein using size-exclusion or ion-exchange chromatography.
-
Characterization: Confirm PEGylation by SDS-PAGE and assess the stability of the thioether bond.
Protocol 3: Unnatural Amino Acid (UAA) Incorporation and Click Chemistry
This protocol describes the site-specific PEGylation of a protein containing a genetically incorporated p-azidophenylalanine (pAzF) via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[5][15]
Materials:
-
Protein containing pAzF
-
Alkyne-functionalized PEG
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer: 100 mM Phosphate buffer, pH 7.4
-
Purification system
Procedure:
-
Protein Preparation: Dissolve the pAzF-containing protein in the Reaction Buffer.
-
Click Chemistry Reaction:
-
Prepare a fresh stock solution of the catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Add alkyne-PEG to the protein solution at a 5-fold molar excess.
-
Add the CuSO₄/THPTA catalyst to a final concentration of 100 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Purification: Purify the PEGylated protein by chromatography to remove unreacted reagents and catalyst.
-
Characterization: Analyze the product by mass spectrometry to confirm the covalent attachment of the PEG chain.
Protocol 4: Transglutaminase (TGase)-Mediated PEGylation
This protocol details the enzymatic PEGylation of a protein at a specific glutamine residue using microbial transglutaminase.[2][8][16]
Materials:
-
Protein with an accessible glutamine residue or a TGase recognition tag
-
Amine-functionalized PEG (PEG-NH₂)
-
Microbial Transglutaminase (MTGase)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5
-
Purification system
Procedure:
-
Reaction Setup:
-
Dissolve the protein and PEG-NH₂ in the Reaction Buffer. A typical molar ratio is 1:10 (protein:PEG-NH₂).
-
Add MTGase to the solution. The optimal enzyme concentration should be determined empirically but a starting point is 1:50 (enzyme:protein, w/w).
-
-
Enzymatic Reaction: Incubate the reaction mixture at 37°C for 2-6 hours.
-
Reaction Termination: The reaction can be stopped by adding a TGase inhibitor or by proceeding directly to purification.
-
Purification: Purify the PEGylated protein using an appropriate chromatography method to separate it from the enzyme, unreacted PEG, and unmodified protein.
-
Characterization: Confirm the site of PEGylation by peptide mapping and mass spectrometry.[16]
Protocol 5: Sortase A (SrtA)-Mediated Ligation
This protocol describes the C-terminal PEGylation of a protein containing a sortase A recognition motif (LPXTG).[9][17][18]
Materials:
-
Protein with a C-terminal LPXTG tag
-
PEG with an N-terminal oligo-glycine (e.g., GGG-PEG)
-
Sortase A (SrtA)
-
Sortase Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5
-
Purification system (e.g., Ni-NTA for His-tagged SrtA)
Procedure:
-
Reaction Setup:
-
Dissolve the LPXTG-tagged protein and GGG-PEG in the Sortase Reaction Buffer. A 1:5 to 1:10 molar ratio of protein to PEG is recommended.
-
Add SrtA to the reaction mixture. A 1:10 molar ratio of SrtA to protein is a good starting point.
-
-
Enzymatic Ligation: Incubate the reaction at room temperature or 37°C for 1-4 hours.[18]
-
Purification:
-
If using a His-tagged SrtA, the enzyme can be removed by passing the reaction mixture through a Ni-NTA resin.
-
Further purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography.
-
-
Characterization: Verify the ligation and purity of the product by SDS-PAGE and mass spectrometry.
Visualizing PEGylation Workflows
The following diagrams illustrate the general workflows for the described site-specific PEGylation methods.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific PEGylation of Engineered Cysteine Analogs of Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Transgultaminase-Mediated Nanoarmoring of Enzymes by PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sortase-Tag Expressed Protein Ligation (STEPL): combining protein purification and site-specific bioconjugation into a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 15. Site-specific PEGylation of proteins containing unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transglutaminase-mediated PEGylation of proteins: direct identification of the sites of protein modification by mass spectrometry using a novel monodisperse PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Site-specific protein modification using immobilized sortase in batch and continuous-flow systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility. This powerful ligation reaction enables the rapid and reliable formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. Its broad applicability has made it an indispensable tool in drug discovery, bioconjugation, materials science, and diagnostics.[1][2][3][4][5]
These application notes provide detailed protocols and quantitative data to guide researchers in successfully implementing CuAAC reactions in their work.
Key Reaction Parameters and Reagents
Successful CuAAC reactions depend on the careful selection and optimization of several key components. The following tables summarize typical concentrations and conditions for the essential reagents.
Table 1: Core Reagents for CuAAC Reaction
| Reagent | Role | Typical Concentration / Molar Equivalents | Notes |
| Azide Substrate | Reactant | 1.0 eq | Can be the limiting reagent. |
| Alkyne Substrate | Reactant | 1.0 - 1.1 eq | A slight excess of the alkyne can help drive the reaction to completion.[2] |
| Copper(II) Source (e.g., CuSO₄·5H₂O) | Pre-catalyst | 0.05 - 1 mol% (for small molecules); 0.05 - 0.25 mM (for bioconjugation) | The active catalyst is Cu(I), generated in situ.[2][6] |
| Reducing Agent (e.g., Sodium Ascorbate) | Reduces Cu(II) to Cu(I) | 0.1 - 5 eq (relative to Cu(II)); 5 mM (for bioconjugation) | Should be freshly prepared.[2][6] An excess prevents the formation of oxidative homocoupling byproducts.[7] |
| Solvent | Reaction Medium | 0.1 M (with respect to the limiting reagent) | A variety of solvents can be used, including THF/H₂O, DMSO, and aqueous buffers.[2][4] |
Table 2: Common Ligands for CuAAC and Their Properties
Ligands are crucial for stabilizing the Cu(I) catalytic species, preventing oxidation, and accelerating the reaction rate.[8][9] The choice of ligand can significantly impact reaction efficiency and biocompatibility.
| Ligand | Common Acronym | Key Features | Typical Ligand:Cu Ratio |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | TBTA | First widely used ligand, effective in organic solvents.[10][11] | 1:1 to 2:1 |
| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | Water-soluble, ideal for bioconjugation.[8][10][11] | 5:1[6] |
| Bathophenanthroline disulfonate | BPS | Water-soluble, good for bioconjugation.[10] | Varies |
| Tris(2-benzimidazolylmethyl)amine | TBIA | Can be superior under low catalyst loading.[9] | Varies |
| N-Alkylimidazoles | - | Simple, monodentate ligands that can accelerate the reaction.[12] | Varies |
Experimental Protocols
The following protocols provide a generalized framework for performing a CuAAC reaction. Optimization of specific parameters may be necessary depending on the substrates.
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol is suitable for the reaction between two small organic molecules.
1. Reactant Preparation:
-
In a round-bottom flask, dissolve the azide (1.0 eq) and the alkyne (1.1 eq) in a suitable solvent mixture, such as 1:1 THF/deionized water, to a final concentration of approximately 0.1 M with respect to the azide.[2]
2. Catalyst Addition:
-
To the stirred solution, add copper(II) sulfate (B86663) pentahydrate (0.05 eq).[2]
-
Add a freshly prepared aqueous solution of sodium ascorbate (B8700270) (0.1 eq).[2]
3. Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Reactions are typically complete within 2-12 hours.[2]
4. Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride to complex with the copper catalyst.[2]
-
If using an organic solvent, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) (3 x 20 mL).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[2]
-
Filter and concentrate the organic layer under reduced pressure.[2]
5. Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel.[2]
Protocol 2: Procedure for Bioconjugation
This protocol is adapted for reactions involving sensitive biomolecules, such as proteins or nucleic acids, in an aqueous buffer.
1. Reagent Preparation:
-
Prepare stock solutions of the alkyne-modified biomolecule, the azide-containing cargo, the copper(II) sulfate, the ligand (e.g., THPTA), and sodium ascorbate in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7).
-
A stock solution of aminoguanidine (B1677879) can also be prepared to intercept byproducts of ascorbate oxidation.[1][13]
2. Reaction Setup (in a microcentrifuge tube):
-
Combine the biomolecule-alkyne and buffer to achieve the desired final concentration (e.g., 2-60 µM).[6][13]
-
Add the cargo-azide, typically in a 2-fold excess relative to the alkyne groups on the biomolecule.[6]
-
Prepare a premixed solution of CuSO₄ and the ligand (e.g., THPTA) and add it to the reaction mixture. Final concentrations are typically in the range of 0.05-0.25 mM for CuSO₄ and a 5-fold excess for the ligand.[6]
-
Add the aminoguanidine solution (final concentration ~5 mM).[6][13]
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (final concentration ~5 mM).[6][13]
3. Reaction:
-
Gently mix the reaction by inverting the tube several times or using a slow rotator.[13]
-
Allow the reaction to proceed at room temperature for 1 hour.[13]
4. Work-up and Purification:
-
Copper ions can be removed by washing or dialysis with solutions containing a chelating agent like EDTA.[6][13]
-
The bioconjugate can be purified from small molecule reagents using methods such as precipitation, size-exclusion chromatography, or dialysis.[6][13]
Visualizing the CuAAC Process
The following diagrams illustrate the experimental workflow and the catalytic cycle of the CuAAC reaction.
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Simplified catalytic cycle of the CuAAC reaction.
Analytical Methods for Reaction Monitoring
Several techniques can be employed to monitor the progress of a CuAAC reaction and characterize the final product:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively follow the disappearance of starting materials and the appearance of the product.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative information on the conversion of reactants to products and confirms the mass of the desired product.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for detailed structural characterization of the purified product. Real-time NMR can also be used for kinetic studies.[14][15]
-
Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the characteristic azide (~2100 cm⁻¹) and terminal alkyne (~3300 cm⁻¹) stretches.[16]
-
Fluorescence Spectroscopy: In bioconjugation, if one of the components is fluorescent or a fluorogenic azide/alkyne is used, the reaction progress can be monitored by changes in fluorescence intensity.[13][]
By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize the CuAAC reaction for a wide range of applications, from the synthesis of novel chemical entities to the complex modification of biological macromolecules.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the efficient formation of a stable triazole linkage between an azide (B81097) and a strained alkyne, such as dibenzocyclooctyne (DBCO).[1] This copper-free click chemistry reaction is highly selective and biocompatible, making it ideal for applications in complex biological environments, including live-cell imaging and in vivo studies.[1][2]
The incorporation of Polyethylene Glycol (PEG) linkers in SPAAC reagents offers significant advantages. PEGylation enhances the aqueous solubility of hydrophobic molecules, reduces steric hindrance, and can improve the pharmacokinetic properties of bioconjugates by increasing their stability and circulation half-life.[2][3][4] This document provides detailed application notes and experimental protocols for utilizing SPAAC with PEG linkers in various bioconjugation strategies.
Key Advantages of SPAAC with PEG Linkers:
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes it suitable for use in living systems.[1][2]
-
High Specificity: The azide and strained alkyne groups react selectively with each other, minimizing off-target reactions.[1]
-
Favorable Kinetics: The inherent ring strain of cyclooctynes drives a rapid cycloaddition reaction.[2] The inclusion of a PEG linker can potentially increase reaction rates.[2]
-
Enhanced Solubility & Reduced Aggregation: The hydrophilic PEG spacer improves the solubility of the conjugate and reduces aggregation, which is particularly beneficial for biological applications.[2][5]
-
Versatility: This methodology is a cornerstone in the modular synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), PROTACs, and PEGylated proteins.[2][6]
Applications
The unique characteristics of SPAAC with PEG linkers make it a valuable tool for a wide range of applications in research and drug development:
-
Biomolecule Labeling and Imaging: Fluorophores, biotin, or other tags can be conjugated to proteins, nucleic acids, and other biomolecules for in vitro and in vivo tracking and visualization.[2]
-
Antibody-Drug Conjugates (ADCs): PEG linkers can be used to attach cytotoxic drugs to antibodies, improving the therapeutic index of the ADC.[2]
-
PROTAC Synthesis: As a PEG-based PROTAC linker, it connects a target protein-binding ligand to an E3 ubiquitin ligase ligand, facilitating targeted protein degradation.[2]
-
PEGylation of Therapeutic Proteins: Site-specific PEGylation using SPAAC can improve the pharmacokinetic and pharmacodynamic properties of protein drugs.[4][6]
-
Hydrogel Formation: SPAAC chemistry can be used to cross-link PEG-based hydrogels for applications in cell therapy and tissue engineering.[7][8][9]
-
Surface Modification: Biomolecules can be immobilized onto surfaces for applications in diagnostics and biomaterials.[2][10]
Quantitative Data Summary
The following tables summarize key quantitative data for SPAAC reactions involving PEG linkers, compiled from various sources.
Table 1: Reaction Conditions for DBCO-PEG-NHS Ester Conjugation to Amines
| Parameter | Value | Source(s) |
| pH Range | 7.0 - 9.0 | [5] |
| Molar Excess of DBCO Reagent | 10- to 20-fold (starting point) | [11] |
| 10-fold (for protein conc. 5 mg/mL) | [12] | |
| 20- to 50-fold (for protein conc. < 5 mg/mL) | [12] | |
| Incubation Time | 1 - 2 hours at room temperature | [11] |
| Overnight at 4°C | [11] | |
| 30 minutes at room temperature | [12] | |
| 2 hours on ice | [12] | |
| Quenching Agent Concentration | 50 - 100 mM (e.g., Tris-HCl or glycine) | [11][12] |
Table 2: Reaction Conditions for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Parameter | Value | Source(s) |
| Molar Excess of Azide-Containing Molecule | 1.5- to 5-fold | [11] |
| Molar Excess of DBCO-Containing Molecule | 1.5- to 3-fold (if azide is limiting) | [12] |
| Incubation Time | 1 - 4 hours at room temperature | [11] |
| 4 - 12 hours at 4°C | [11] | |
| < 12 hours (typical) | [12] | |
| 4 - 24 hours (for larger PEGs) | [12] | |
| Reaction Buffer | PBS, pH 7.4 or other amine-free buffers | [2][11] |
Table 3: Kinetic Data for SPAAC Reactions
| Reactants | Second-Order Rate Constant (k₂) | Source(s) |
| Rho S144azF with Alexa488-DIBO | 62 ± 12 M⁻¹ s⁻¹ | [13] |
| [9+1]CPP with Benzyl Azide | 2.2 x 10⁻³ M⁻¹ s⁻¹ | [14] |
| [11+1]CPP with Benzyl Azide | 4.5 x 10⁻⁴ M⁻¹ s⁻¹ | [14] |
Note: CPP refers to cycloparaphenylene, a type of strained alkyne. The rate constants can vary significantly depending on the specific structures of the azide and cyclooctyne.
Experimental Protocols
Protocol 1: Labeling of Amine-Containing Proteins with DBCO-PEG-NHS Ester
This protocol describes the general procedure for conjugating a DBCO-PEG-NHS ester to a protein via its primary amine groups (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[11]
-
DBCO-PEG-NHS ester (e.g., DBCO-PEG4-NHS Ester).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[11]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).[11]
-
Desalting column or dialysis cassette for purification.[11]
Procedure:
-
Preparation of Reagents:
-
Prepare the protein solution in an amine-free buffer such as PBS.
-
Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMF or DMSO to create a stock solution of 10-50 mM.[11]
-
-
Conjugation Reaction:
-
Add the DBCO-PEG-NHS ester stock solution to the protein solution. The molar excess of the DBCO reagent will depend on the protein concentration and the desired degree of labeling; a 10- to 20-fold molar excess is a common starting point.[11]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[11]
-
-
Quenching the Reaction:
-
Purification:
-
Remove the excess, unreacted DBCO reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[11]
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the general steps for the copper-free click reaction between a DBCO-functionalized biomolecule and an azide-containing molecule.
Materials:
-
DBCO-functionalized biomolecule (from Protocol 1).
-
Azide-containing molecule (e.g., fluorescent probe, drug molecule, azide-PEG).
-
Reaction buffer (e.g., PBS, pH 7.4).[11]
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing molecule in the reaction buffer.
-
Add the azide-containing molecule to the solution of the DBCO-functionalized biomolecule. A 1.5- to 5-fold molar excess of the azide-containing molecule is typically used.[11]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours.[11] Reaction times may need to be optimized depending on the specific reactants.
-
-
Purification (if necessary):
-
If the azide-containing molecule is in large excess or needs to be removed, purify the final conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography.[11]
-
-
Analysis:
-
Analyze the final conjugate by methods such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation.
-
Visualizations
Caption: SPAAC Reaction Mechanism.
Caption: Workflow for Protein PEGylation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 8. An injectable PEG-based hydrogel synthesized by strain-promoted alkyne–azide cycloaddition for use as an embolic agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Strain-Promoted Crosslinking of PEG-based Hydrogels via Copper-Free Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. researchgate.net [researchgate.net]
- 14. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Peptides with Azide-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to peptides, a process known as PEGylation, is a widely employed strategy to enhance their therapeutic properties.[1][2][3] PEGylation can significantly improve a peptide's solubility, protect it from proteolytic degradation, reduce its immunogenicity, and prolong its circulation half-life by decreasing renal clearance.[1][2] Azide-functionalized PEG linkers are versatile reagents that enable precise and efficient peptide modification. The terminal azide (B81097) group serves as a bioorthogonal handle, allowing for highly selective conjugation to peptides containing an alkyne group via "click chemistry".[1][4][5]
This document provides detailed protocols for two primary methods of labeling peptides with azide-PEG linkers: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7][]
Principle of Azide-PEG Labeling
The core of this methodology lies in the highly efficient and specific reaction between an azide and an alkyne. An azide-PEG linker is first introduced to the peptide, typically by reacting an amine-reactive group on the PEG linker (such as an NHS ester) with primary amines on the peptide (the N-terminus or lysine (B10760008) side chains).[4][9][10] The now azide-functionalized peptide can then be conjugated to a molecule of interest containing an alkyne group.
The two main "click" reactions for this purpose are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and high-yielding reaction utilizes a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[6][7][11][12] It is highly versatile and can be performed under a variety of conditions.[6][12] However, the potential cytotoxicity of the copper catalyst may limit its application in living systems.[4][7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that employs a strained cyclooctyne (B158145), which reacts readily with an azide without the need for a catalyst.[7][][13] The bioorthogonality of SPAAC makes it ideal for applications in biological systems and live-cell labeling.[5][]
Experimental Workflow Overview
The general workflow for labeling a peptide with an azide-PEG linker and subsequent conjugation is depicted below.
Caption: General workflow for peptide labeling with azide-PEG linkers.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-functionalized peptide with an alkyne-containing molecule using a copper(I) catalyst.
Materials
-
Azide-PEG-Peptide
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270) (NaAsc)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand (optional, but recommended to protect the peptide/protein from copper-induced damage)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching buffer (e.g., 50-100 mM Tris-HCl) (optional)
-
Purification system (e.g., HPLC)
Experimental Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the Azide-PEG-Peptide in PBS.
-
Prepare a stock solution of the alkyne-containing molecule in DMSO or DMF.
-
Prepare fresh stock solutions of CuSO4 (50 mM in water), Sodium Ascorbate (50 mM in water), and TBTA (10 mM in DMSO).[4]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Azide-PEG-Peptide and the alkyne-containing molecule. A typical molar ratio is 1:1.5 to 1:5 (peptide to alkyne).
-
Add the catalyst components in the following order, with gentle vortexing after each addition:[4]
-
TBTA (to a final concentration of 0.1 mM)
-
CuSO4 (to a final concentration of 1 mM)
-
Sodium Ascorbate (to a final concentration of 1 mM)
-
-
-
Incubation:
-
Quenching (Optional):
-
To stop the reaction, a quenching buffer can be added to chelate the copper.[4]
-
-
Purification:
-
Purify the labeled peptide conjugate using a suitable method such as reverse-phase high-performance liquid chromatography (RP-HPLC) to remove excess reagents and byproducts.
-
CuAAC Reaction Workflow
Caption: Workflow for the CuAAC reaction.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of an azide-functionalized peptide with a strained cyclooctyne-containing molecule.
Materials
-
Azide-PEG-Peptide
-
Cyclooctyne-containing molecule (e.g., DBCO, DIFO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., HPLC)
Experimental Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the Azide-PEG-Peptide in PBS.
-
Prepare a stock solution of the cyclooctyne-containing molecule in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Azide-PEG-Peptide and the cyclooctyne-containing molecule. A molar excess of the cyclooctyne reagent (e.g., 10-20 fold) is often used to drive the reaction to completion.[14]
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or 37 °C.[14] The reaction time will depend on the specific cyclooctyne used.
-
-
Purification:
-
Purify the labeled peptide conjugate using a suitable method such as RP-HPLC to remove the unreacted cyclooctyne and other impurities.
-
SPAAC Reaction Workflow
Caption: Workflow for the SPAAC reaction.
Quantitative Data Summary
The efficiency of peptide labeling can be influenced by various factors including the peptide sequence, the nature of the PEG linker, and the reaction conditions. The following tables provide a summary of typical reaction parameters and reported efficiencies.
Table 1: Typical Reaction Conditions for Peptide Labeling
| Parameter | CuAAC | SPAAC |
| Reactants | Azide-PEG-Peptide, Alkyne-Molecule | Azide-PEG-Peptide, Cyclooctyne-Molecule |
| Catalyst | CuSO4/Sodium Ascorbate | None |
| Ligand (optional) | TBTA | N/A |
| Solvent | Aqueous buffer (e.g., PBS), DMF, DMSO | Aqueous buffer (e.g., PBS), DMSO |
| pH | 7-9 | ~7.4 |
| Temperature | Room Temperature to 50°C | Room Temperature to 37°C |
| Reaction Time | 1-5 hours | 2-12 hours |
| Molar Ratio (Peptide:Alkyne/Cyclooctyne) | 1:1.5 to 1:5 | 1:10 to 1:20 |
Table 2: Reported Labeling Efficiencies
| Reaction Type | Peptide/Protein | Reported Efficiency | Reference |
| CuAAC | Functionalized azide and alkyne peptides | >95% | [6] |
| CuAAC | Azide- or alkyne-modified peptides | 100% conversion within 5 hours | [15] |
| SPAAC | Azide-tagged Calmodulin to DBCO-AuNPs | Successful conjugation confirmed by DLS | [16] |
Characterization of Labeled Peptides
Following purification, it is crucial to characterize the labeled peptide to confirm successful conjugation and determine the labeling efficiency.
-
Mass Spectrometry (MS): This is the primary technique for characterizing PEGylated peptides.[3][17][18] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used.[3][18] MS analysis provides the molecular weight of the conjugate, confirming the addition of the PEG linker and the molecule of interest. It can also be used to determine the degree of PEGylation (the number of PEG chains per peptide).[17][18]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is used for both purification and analysis. A shift in the retention time of the labeled peptide compared to the unlabeled peptide indicates successful conjugation. The purity of the final product can also be assessed.
-
Peptide Mapping: For larger peptides and proteins, peptide mapping can be employed to identify the specific sites of PEGylation.[17][19] This involves enzymatic digestion of the labeled peptide followed by LC-MS/MS analysis of the resulting fragments.[19]
Conclusion
Labeling peptides with azide-PEG linkers via click chemistry is a powerful and versatile strategy for developing novel therapeutics and research tools. Both CuAAC and SPAAC offer high efficiency and specificity. The choice between the two methods will depend on the specific application, with SPAAC being the preferred method for in vivo and live-cell studies due to its copper-free nature. Careful optimization of reaction conditions and thorough characterization of the final product are essential for successful outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. jpt.com [jpt.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. [PDF] Peptide Conjugation via CuAAC ‘Click’ Chemistry | Semantic Scholar [semanticscholar.org]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Design Using Flexible PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality for targeted protein degradation.[1] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[4][5]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their advantageous properties.[2][6] The flexible and hydrophilic nature of PEG linkers can enhance the aqueous solubility and cell permeability of the often large and lipophilic PROTAC molecules.[3][7][8] Furthermore, the length of the PEG linker is a crucial parameter that can be systematically tuned to optimize the geometry of the ternary complex for efficient ubiquitination.[3][4][9] An improperly sized linker can lead to steric hindrance or a non-productive ternary complex, thereby diminishing degradation efficiency.[4][5]
These application notes provide a comprehensive guide to the design and evaluation of PROTACs incorporating flexible PEG linkers, including detailed experimental protocols and a summary of quantitative data to aid in the rational design of potent and effective protein degraders.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the fundamental mechanism of PROTAC action and a typical workflow for the design and evaluation of PROTACs.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Disulfide Linkers in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of disulfide linkers in targeted therapies, with a focus on antibody-drug conjugates (ADCs). Detailed protocols for key experimental procedures are included to facilitate the evaluation and development of these promising therapeutic agents.
Application Notes
Introduction to Disulfide Linkers in Targeted Therapy
Disulfide linkers are a critical component in the design of targeted therapies, particularly in the field of antibody-drug conjugates (ADCs).[1][2][3] Their function is to connect a potent cytotoxic payload to a targeting moiety, such as a monoclonal antibody, ensuring that the drug remains inactive and attached to the antibody while in systemic circulation.[1][4] The unique characteristic of disulfide linkers lies in their sensitivity to the reducing environment within tumor cells.[1][2]
The concentration of reducing agents, such as glutathione (B108866) (GSH), is significantly higher (1-10 mM) inside cells compared to the bloodstream (approximately 5 µM).[2][5] This differential in reducing potential allows for the selective cleavage of the disulfide bond within the target cell, leading to the release of the active cytotoxic drug.[2][] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic index of the drug.[1]
Mechanism of Action of Disulfide-Linked ADCs
The therapeutic action of a disulfide-linked ADC involves several key steps:
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the stable disulfide linker prevents premature drug release.[1][2] The antibody component of the ADC specifically recognizes and binds to a target antigen overexpressed on the surface of cancer cells.[4]
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[7]
-
Lysosomal Processing and Drug Release: Once inside the cell, the ADC is trafficked to the lysosome.[7][8] While some linkers are designed to be cleaved by lysosomal proteases, disulfide linkers are primarily cleaved by the high concentration of intracellular reducing agents like glutathione (GSH).[2][7][8] This reductive cleavage breaks the disulfide bond, releasing the cytotoxic payload in its active form.[]
-
Induction of Cell Death: The released cytotoxic drug then exerts its pharmacological effect, such as inhibiting tubulin polymerization or causing DNA damage, leading to the death of the cancer cell.[7]
Advantages of Disulfide Linkers
-
Selective Drug Release: The primary advantage is the targeted release of the payload in the reducing environment of the tumor cell, which minimizes systemic toxicity.[1][2]
-
Serum Stability: Disulfide linkers, especially those with steric hindrance, exhibit good stability in the bloodstream, preventing premature drug release and associated side effects.[1][9]
-
Biocompatibility: Disulfide bonds are naturally present in proteins, making these linkers generally biocompatible and less likely to elicit an immune response.[1]
-
Versatility: A wide range of cytotoxic payloads can be attached to antibodies using disulfide linker chemistry.[1][7]
Quantitative Data on Disulfide-Linked ADCs
The following tables summarize key quantitative data for disulfide-linked ADCs, focusing on Drug-to-Antibody Ratio (DAR), stability, and in vitro cytotoxicity.
Table 1: Drug-to-Antibody Ratio (DAR) of Trastuzumab-Maytansinoid ADCs
| ADC Construct | Conjugation Method | Average DAR | Reference |
| Trastuzumab-MCC-Maytansinoid | Cysteine-based | 4.1 | [10] |
| Trastuzumab-MC-VC-PAB-MMAE | Cysteine-based | 4.0 | [10] |
| Trastuzumab-MC-VC-PAB-MMAE | Cysteine-based (low temp) | 1.9 | [10] |
Table 2: In Vitro and In Vivo Stability of Disulfide-Linked ADCs
| ADC Construct | Matrix | Time Point | % ADC Remaining | Reference |
| Anti-HER2 Cys-ADC | Human Serum | 3 days | 71% | [11] |
| Anti-HER2 Cys-ADC | Human Serum | 7 days | 64% | [11] |
| Anti-HER2 Cys-ADC | Human Serum | 28 days | 35% | [11] |
| Tmab-SG3231 (V205C) | Mouse Plasma | 7 days | ~10% | [12] |
| Tmab-SG3231 (K149C) | Mouse Plasma | 7 days | ~40% | [12] |
Table 3: In Vitro Cytotoxicity of Trastuzumab-Maytansinoid ADCs
| ADC Construct | Cell Line | IC50 (ng/mL) | Reference |
| T-SPP-DM1 (disulfide linker) | KPL-4 (HER2+) | 0.03 | [13] |
| T-DM1 (thioether linker) | KPL-4 (HER2+) | 0.01 | [13] |
| T-SPP-DM1 (disulfide linker) | JIMT-1 (HER2+) | 0.2 | [13] |
| T-DM1 (thioether linker) | JIMT-1 (HER2+) | 0.03 | [13] |
| T-SPP-DM1 (disulfide linker) | BT-474-J4 (HER2+) | 0.03 | [13] |
| T-DM1 (thioether linker) | BT-474-J4 (HER2+) | 0.03 | [13] |
Experimental Protocols
Protocol 1: Synthesis of a Disulfide-Linked ADC via Cysteine Conjugation
This protocol describes a general method for conjugating a thiol-containing drug to an antibody via disulfide bond reduction and subsequent reaction with a maleimide-functionalized linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Linker-payload with a maleimide (B117702) group
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL.
-
Add a molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds. The exact molar ratio of TCEP to antibody needs to be optimized to achieve the desired DAR.[14]
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Conjugation:
-
Dissolve the maleimide-functionalized linker-payload in an organic solvent (e.g., DMSO).
-
Add the linker-payload solution to the reduced antibody solution. A slight molar excess of the linker-payload is typically used.
-
Incubate the reaction at room temperature for 1-2 hours in the dark.
-
-
Quenching:
-
Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the DAR using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation of the ADC using size-exclusion chromatography.
-
Protocol 2: In Vitro ADC Stability Assay in Human Serum
This protocol outlines a method to assess the stability of the linker and the rate of drug deconjugation in human serum.
Materials:
-
Purified ADC
-
Human serum
-
Incubator at 37°C
-
Analytical method to quantify ADC and free drug (e.g., ELISA, LC-MS)
Procedure:
-
Incubation:
-
Dilute the ADC to a final concentration of 100 µg/mL in human serum.
-
Incubate the samples at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 24, 48, 72, 96, 168 hours), take aliquots of the incubated samples.
-
-
Sample Processing:
-
Immediately freeze the aliquots at -80°C to stop any further reaction.
-
-
Analysis:
Protocol 3: Glutathione-Mediated Drug Release Assay
This protocol is designed to evaluate the release of the cytotoxic drug from the ADC in a reducing environment mimicking the intracellular conditions.
Materials:
-
Purified ADC
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Analytical method to quantify the released drug (e.g., HPLC, LC-MS)
Procedure:
-
Reaction Setup:
-
Prepare a solution of the ADC in PBS.
-
Prepare a stock solution of GSH in PBS.
-
-
Initiation of Release:
-
Add GSH to the ADC solution to a final concentration of 5 mM.
-
Incubate the reaction at 37°C.
-
-
Time Points:
-
At various time points, take aliquots of the reaction mixture.
-
-
Analysis:
-
Analyze the aliquots to quantify the amount of released drug.
-
Plot the concentration of the released drug over time to determine the release kinetics.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the cytotoxic potential of an ADC on cancer cells.[3][7]
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the control antibody in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the ADC or control solutions.
-
Include wells with untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C and 5% CO2.[1]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the ADC concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Caption: General mechanism of action for a disulfide-linked ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. Trastuzumab Therapy and ERBB2 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Drug Conjugate Discovery and Development [promega.com]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) [mdpi.com]
Covalent Labeling of Antibodies with Azido-PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of antibodies with Azido-PEG (polyethylene glycol) linkers is a cornerstone technique in modern bioconjugation. This process introduces a bioorthogonal azide (B81097) (-N₃) handle onto the antibody surface, enabling its subsequent, highly specific ligation to other molecules via "click chemistry." This powerful approach is central to the development of advanced therapeutics like antibody-drug conjugates (ADCs), sophisticated diagnostic reagents, and precisely engineered research tools.
The inclusion of a PEG spacer is critical, as it enhances the solubility and stability of the resulting conjugate, reduces steric hindrance, and can improve in vivo pharmacokinetic properties by minimizing immunogenicity and preventing aggregation.[][2][3] The length of the PEG chain is a key parameter that can be modulated to optimize the performance of the final conjugate.[4][5][6]
This document provides detailed protocols for the covalent labeling of antibodies with Azido-PEG linkers via amine-reactive N-hydroxysuccinimide (NHS) esters, along with supporting data and visualizations to guide researchers in this essential bioconjugation workflow.
Principle of the Method
The most common strategy for introducing Azido-PEG linkers onto an antibody involves the reaction of an NHS ester-functionalized Azido-PEG with the primary amines on the antibody.[7][] These primary amines are predominantly found on the side chains of lysine (B10760008) residues and the N-terminus of each polypeptide chain. The NHS ester reacts efficiently with these amines in a pH range of 7-9 to form stable amide bonds.[7][9] The resulting azide-functionalized antibody can then be used in downstream applications, most notably in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions for the site-specific attachment of payloads.[10][11]
Quantitative Data Summary
The efficiency of labeling, or the Degree of Labeling (DOL), is a critical parameter to control and is influenced by factors such as the molar ratio of the Azido-PEG-NHS ester to the antibody, the antibody concentration, and the reaction conditions.
| Parameter | Typical Value/Range | Key Considerations |
| Molar Excess of Azido-PEG-NHS Ester | 10- to 20-fold | Higher excess generally leads to a higher DOL. Needs to be optimized for each antibody.[7][] |
| Antibody Concentration | 1-10 mg/mL | More dilute antibody solutions may require a greater molar excess of the linker to achieve the same DOL.[7][12] |
| Achievable Degree of Labeling (DOL) | 4-6 azides per antibody | This is a typical result with a 20-fold molar excess of the NHS ester linker.[7][12] |
| Reaction pH | 7.0 - 9.0 | NHS esters react efficiently with primary amines at neutral to slightly basic pH. A common choice is pH 8.0-8.5.[7][] |
| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice | Incubation time can be adjusted to modulate the extent of labeling.[7][9] |
| Impact of PEG Linker Length | 0.65 kDa to 20 kDa | Shorter linkers (e.g., 0.65 kDa) may lead to stronger interactions in some cellular targeting applications, while longer linkers (e.g., 5 kDa) may be necessary for others.[4][6] Longer PEG chains can sometimes reduce cytotoxicity of conjugated drugs but improve in vivo half-life.[13] |
Experimental Protocols
Protocol 1: Preparation and Purification of Antibody
It is crucial to start with a purified antibody in an appropriate buffer. Buffers containing primary amines, such as Tris or glycine (B1666218), must be avoided as they will compete with the antibody for reaction with the NHS ester.[7][9] Similarly, preservatives like sodium azide must be removed, as they can interfere with downstream applications.[14]
Materials:
-
Antibody solution
-
Dialysis device (e.g., Slide-A-Lyzer™ Dialysis Cassette) or desalting spin column (e.g., Zeba™ Spin Desalting Column)[7]
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
Procedure: Buffer Exchange using a Desalting Column (for small volumes)
-
Equilibrate the desalting column by washing it with PBS according to the manufacturer's instructions. This typically involves centrifugation to remove the storage buffer.[14]
-
Repeat the equilibration step 2-3 times.[14]
-
Slowly apply the antibody sample to the center of the resin bed.
-
Centrifuge the column to collect the purified antibody in an amine-free buffer.[14] The antibody will be in the eluate, while smaller molecules like Tris or glycine will be retained by the resin.
Protocol 2: Covalent Labeling of Antibody with Azido-PEG-NHS Ester
This protocol describes the labeling of an antibody using a pre-weighed Azido-PEG-NHS ester.
Materials:
-
Purified antibody in PBS (1-10 mg/mL)
-
Azido-PEG-NHS Ester (moisture-sensitive, store with desiccant at -20°C)[7]
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)[7]
-
Reaction tubes
-
Purification supplies (as in Protocol 1)
Procedure:
-
Equilibrate the vial of Azido-PEG-NHS Ester to room temperature before opening to prevent moisture condensation.[7][9]
-
Immediately before use, prepare a 10 mM stock solution of the Azido-PEG-NHS Ester by dissolving it in anhydrous DMSO or DMF. Do not store this solution as the NHS ester is readily hydrolyzed.[7][9]
-
Calculate the volume of the 10 mM Azido-PEG-NHS Ester stock solution needed to achieve the desired molar excess (e.g., 20-fold) relative to the antibody.
-
Add the calculated volume of the Azido-PEG-NHS Ester solution to the antibody solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[7][9]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[7][9]
-
(Optional) The reaction can be quenched by adding a buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM.[10]
Protocol 3: Purification of the Azido-Labeled Antibody
After the labeling reaction, it is essential to remove unreacted Azido-PEG-NHS Ester and any reaction byproducts.
Procedure: Purification using a Desalting Column
-
Equilibrate a desalting spin column with PBS as described in Protocol 1.
-
Apply the entire reaction mixture from Protocol 2 to the desalting column.
-
Centrifuge according to the manufacturer's instructions to collect the purified Azido-PEG-Antibody conjugate.
-
The purified conjugate can be stored under conditions optimal for the non-labeled antibody.[7]
Characterization of the Conjugate
The Degree of Labeling (DOL) can be determined using techniques such as UV-Vis spectrophotometry (if the payload has a distinct absorbance) or mass spectrometry.[15]
Visualizations
Caption: Experimental workflow for covalent labeling of antibodies.
References
- 2. researchgate.net [researchgate.net]
- 3. adcreview.com [adcreview.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-biolabs.com [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Heterobifunctional Degraders
Audience: Researchers, scientists, and drug development professionals.
Introduction: Heterobifunctional degraders, most notably Proteolysis-Targeting Chimeras (PROTACs), represent a revolutionary therapeutic modality in drug discovery.[1][2] Unlike traditional inhibitors that block a protein's function, degraders eliminate the target protein entirely by hijacking the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][3][4] These molecules consist of three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] By inducing proximity between the POI and the E3 ligase, the degrader facilitates the transfer of ubiquitin to the POI, marking it for destruction by the proteasome.[3][7] This catalytic mechanism allows for the degradation of multiple protein targets with a single degrader molecule, offering a powerful strategy to target proteins previously considered "undruggable".[8]
Mechanism of Action: The PROTAC Catalytic Cycle
The efficacy of a heterobifunctional degrader is predicated on its ability to induce the formation of a productive ternary complex (POI-Degrader-E3 Ligase).[9] This induced proximity event initiates a catalytic cycle that leads to the selective degradation of the target protein.
-
Binding: The degrader simultaneously binds to the Protein of Interest (POI) and an E3 Ubiquitin Ligase.
-
Ternary Complex Formation: This brings the POI into close proximity with the E3 ligase.
-
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to the POI.
-
Proteasomal Recognition: The poly-ubiquitinated POI is recognized by the 26S proteasome.
-
Degradation: The proteasome unfolds and degrades the POI into smaller peptides.
-
Recycling: The degrader is released and can engage another POI and E3 ligase, continuing the catalytic cycle.[8]
Part 1: Design and Synthesis of Heterobifunctional Degraders
The design of a degrader is a modular process, focusing on the selection and assembly of its three constituent parts.[10]
-
E3 Ligase Ligand: The choice of E3 ligase is critical. The most commonly hijacked E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL), due to the availability of well-characterized, potent small molecule ligands such as pomalidomide (B1683931) (for CRBN) and VH032 derivatives (for VHL).[5][7][11][12]
-
Protein of Interest (POI) Ligand: This "warhead" is typically a known binder or inhibitor of the target protein. An appropriate attachment point, or "exit vector," must be identified on the ligand that allows for linker conjugation without significantly disrupting its binding affinity to the POI.[10]
-
Linker: The linker's role is crucial and multifaceted. Its length, rigidity, and chemical composition influence the stability and geometry of the ternary complex, which in turn dictates degradation efficiency.[13] Common linkers include simple alkyl chains and polyethylene (B3416737) glycol (PEG) chains of varying lengths.[14][15] Linker design is often an empirical process requiring the synthesis and testing of a library of candidates.[10][13]
General Synthetic Workflow
The synthesis is typically approached in a convergent manner. A common strategy involves preparing a "building block" consisting of the E3 ligase ligand pre-conjugated to the linker, which contains a reactive handle.[10] This intermediate is then coupled to the POI ligand. This modular approach facilitates the rapid generation of a degrader library by varying the linker or POI ligand.[4][10]
Part 2: Experimental Protocols
Protocol 2.1: Exemplary Synthesis of a BRD4 Degrader (dBET1 Analog)
This protocol outlines the synthesis of a representative degrader targeting the BRD4 protein, using a derivative of the JQ1 ligand (for BRD4) and pomalidomide (for CRBN), connected by a PEG-based linker. This is a common model system for proof-of-concept studies.[1]
Step 1: Synthesis of Linker-E3 Ligand Intermediate (Pomalidomide-Linker-Acid)
-
Materials: 4-Aminopomalidomide, 2-(2-(2-chloroethoxy)ethoxy)acetic acid, Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 4-Aminopomalidomide (1.0 eq) in DMF.
-
Add DIPEA (3.0 eq) to the solution.
-
Add 2-(2-(2-chloroethoxy)ethoxy)acetic acid (1.2 eq) dropwise while stirring at room temperature.
-
Heat the reaction mixture to 80°C and stir for 16 hours.
-
Monitor reaction progress by LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, dichloromethane/methanol gradient) to yield the carboxylic acid-terminated pomalidomide-linker intermediate.
-
Step 2: Final Coupling to POI Ligand (JQ1-Amine)
-
Materials: JQ1-amine derivative, Pomalidomide-Linker-Acid (from Step 1), HATU (coupling agent), DIPEA, DMF.
-
Procedure:
-
Dissolve the Pomalidomide-Linker-Acid intermediate (1.1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the JQ1-amine derivative (1.0 eq) to the activated mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Purify the final degrader by preparative HPLC to yield the pure compound.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR and high-resolution mass spectrometry (HRMS).[16]
Protocol 2.2: Cellular Degradation Assay (Western Blot)
This protocol is used to quantify the reduction of the target protein in cells following treatment with the synthesized degrader.
-
Cell Culture and Treatment:
-
Plate human cell line expressing the POI (e.g., MCF-7 for BRD4) in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of the degrader compound in DMSO, then further dilute in cell culture medium to achieve final concentrations (e.g., 1 nM to 10,000 nM). Include a DMSO-only vehicle control.
-
Treat the cells with the degrader solutions and incubate for a set period (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (total protein lysate).
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI (e.g., anti-BRD4) overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., anti-GAPDH or anti-Actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detector.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Plot the normalized POI levels against the logarithm of the degrader concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).
-
Part 3: Characterization and Data Presentation
A successful degrader must be thoroughly characterized to confirm its mechanism of action. The experimental cascade involves confirming binary binding, ternary complex formation, and ultimately, cellular degradation.
Quantitative Data Summary
The optimization of a degrader often involves synthesizing a series of analogs, particularly by varying the linker. The resulting data can be summarized to establish Structure-Activity Relationships (SAR).
Table 1: Illustrative SAR Data for a Series of BRD4 Degraders
| Compound ID | Linker Composition | Linker Length (atoms) | BRD4 Binding (Kd, nM) | Ternary Complex Cooperativity (α) | Degradation DC₅₀ (nM) | Max Degradation (Dₘₐₓ, %) |
| Degrader-01 | PEG | 10 | 150 | 2.5 | 550 | 75 |
| Degrader-02 | PEG | 13 | 145 | 15.1 | 45 | 92 |
| Degrader-03 | PEG | 16 | 155 | 8.3 | 98 | 90 |
| Degrader-04 | Alkyl | 13 | 160 | 4.2 | 210 | 85 |
| JQ1 (Parent) | N/A | N/A | 130 | N/A | >10,000 | <10 |
| Pomalidomide | N/A | N/A | N/A | N/A | >10,000 | <5 |
-
Kd: Dissociation constant, a measure of binding affinity to the target protein.
-
Cooperativity (α): A measure of the stability of the ternary complex. An α value > 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.
-
DC₅₀: The concentration of the degrader required to reduce the level of the target protein by 50%.
-
Dₘₐₓ: The maximum percentage of protein degradation observed.
This table illustrates a common finding in degrader development: a so-called "hook effect" where an optimal linker length (Degrader-02) provides the best combination of ternary complex cooperativity and degradation potency.[13] Changes in linker composition (Alkyl vs. PEG) can also significantly impact performance.
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. explorationpub.com [explorationpub.com]
- 9. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]
- 16. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Applications of Cleavable PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely adopted strategy in drug delivery to enhance the pharmacokinetic properties of therapeutic agents, leading to prolonged circulation times and reduced immunogenicity. However, the stable attachment of PEG can hinder cellular uptake and intracellular drug release, a phenomenon often referred to as the "PEG dilemma".[1] Cleavable PEG linkers have emerged as an innovative solution to overcome this challenge. These linkers are designed to be stable in systemic circulation but are selectively cleaved in response to specific physiological or pathological stimuli present at the target site, such as altered pH, overexpressed enzymes, or a reductive environment. This controlled detachment of the PEG shield facilitates efficient drug release and enhances therapeutic efficacy.[1][2][3]
This document provides detailed application notes and protocols for the in vivo use of various types of cleavable PEG linkers in drug delivery systems.
Types of Cleavable PEG Linkers and Their In Vivo Applications
Cleavable PEG linkers can be broadly categorized based on their cleavage trigger:
-
pH-Sensitive Linkers: These linkers, such as hydrazones and acetals, are stable at physiological pH (7.4) but hydrolyze in the acidic microenvironment of tumors (pH ~6.5) or within endosomes and lysosomes (pH 4.5-6.0).[4] This property is extensively exploited for tumor-targeted drug delivery.
-
Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for enzymes overexpressed in the tumor microenvironment, such as matrix metalloproteinases (MMPs) or cathepsins.[1] This approach offers high specificity for targeted drug release in cancerous tissues.
-
Redox-Sensitive Linkers: These linkers contain disulfide bonds that are stable in the oxidizing extracellular environment but are rapidly cleaved in the reducing intracellular environment, where the concentration of glutathione (B108866) (GSH) is significantly higher. This mechanism is particularly useful for intracellular drug delivery.
Application 1: pH-Sensitive PEG Linkers for Enhanced Tumor Targeting of Doxorubicin (B1662922)
Objective: To enhance the therapeutic efficacy of doxorubicin (DOX) by utilizing pH-sensitive PEGylated liposomes that selectively release the drug in the acidic tumor microenvironment.
Rationale: The acidic environment of solid tumors provides a specific trigger for the cleavage of pH-sensitive linkers like hydrazones.[4] Upon cleavage of the PEG linker, the "deshielded" liposomes can more readily interact with and be taken up by cancer cells, leading to localized drug release and reduced systemic toxicity.
Quantitative Data Summary:
| Delivery System | Linker Type | In Vitro Drug Release (pH 5.0, 24h) | In Vivo Tumor Accumulation | Tumor Growth Inhibition | Reference |
| Doxorubicin-loaded PEGylated Liposomes | pH-Sensitive (Hydrazone) | 78.4% | 1.9-fold higher than non-sensitive liposomes | Significantly higher than non-sensitive liposomes | [5] |
| Doxorubicin-loaded PEGylated Liposomes | Non-Cleavable | ~30% | - | - | [6] |
Signaling Pathway: Doxorubicin-Induced Apoptosis
Upon release from the liposomes within the acidic tumor microenvironment and subsequent cellular uptake, doxorubicin intercalates into the DNA, leading to the inhibition of topoisomerase II. This action triggers a cascade of events culminating in apoptosis (programmed cell death). The key steps involve the generation of reactive oxygen species (ROS), activation of the MAPK pathway, and ultimately, the activation of caspases.
Application 2: Enzyme-Cleavable PEG Linkers in Antibody-Drug Conjugates (ADCs)
Objective: To improve the therapeutic index of Monomethyl Auristatin E (MMAE), a potent anti-tubulin agent, by conjugating it to a tumor-targeting antibody via an enzyme-cleavable PEG linker.
Rationale: ADCs are designed to deliver highly potent cytotoxic agents specifically to cancer cells. An enzyme-cleavable linker, such as a valine-citrulline (vc) dipeptide, is stable in circulation but is efficiently cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of tumor cells. This ensures that the cytotoxic payload is released intracellularly, maximizing its anti-tumor activity while minimizing off-target toxicity.[7]
Quantitative Data Summary:
| ADC Configuration | Linker Type | In Vivo Efficacy (Tumor Model) | Maximum Tolerated Dose (MTD) | Reference |
| Trastuzumab-MMAE | Enzyme-Cleavable (vc) | Significant tumor regression | - | [8] |
| Trastuzumab-MMAE | Non-Cleavable | Lower tumor regression | Higher than cleavable | [9] |
Mechanism of Action: MMAE-Induced Microtubule Disruption
Following internalization of the ADC and cleavage of the linker in the lysosome, MMAE is released into the cytoplasm. MMAE then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
Troubleshooting & Optimization
Optimizing Azido-PEG3-S-PEG3-azide Reactions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing reactions involving the bifunctional linker, Azido-PEG3-S-PEG3-azide. The content is structured to address specific experimental challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing two terminal azide (B81097) groups and a central thioether linkage within a polyethylene (B3416737) glycol (PEG) backbone. The azide groups are versatile handles for "click chemistry" reactions, such as Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Its PEGylated structure enhances solubility and reduces steric hindrance. This linker is commonly used in bioconjugation, drug delivery, and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).
Q2: How should this compound be stored?
To ensure the stability and reactivity of this compound, it should be stored at -20°C in a dry, dark environment to prevent degradation. For long-term storage, -80°C is ideal. Azide-containing compounds can be sensitive to light and heat, which can lead to the decomposition of the azide groups. If dissolved in a solvent, it is recommended to prepare the solution fresh before use. If a stock solution must be stored, it should be kept at ultra-low temperatures.
Q3: What are the key differences between CuAAC and SPAAC reactions when using this linker?
Both CuAAC and SPAAC are types of click chemistry that involve the reaction of an azide with an alkyne. The primary difference is the requirement of a copper catalyst.
-
CuAAC requires a copper(I) catalyst to proceed efficiently at room temperature. This method is generally faster and uses terminal alkynes. However, the copper catalyst can be cytotoxic, which may be a concern in biological applications.
-
SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts with the azide without the need for a catalyst. This "copper-free" click chemistry is highly biocompatible and suitable for use in living systems. The trade-off is that strained alkynes are typically larger and the reaction kinetics may be slower than CuAAC.
Q4: Is the thioether bond in this compound cleavable?
The thioether bond (C-S-C) is generally stable under a wide range of chemical conditions, including those typically used for click chemistry and bioconjugation. Unlike a disulfide bond (S-S), it is not readily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) under standard conditions. However, cleavage of thioether bonds can be achieved under specific, harsher conditions, such as with Raney nickel, though this is not a common application for this type of linker in bioconjugation.
Troubleshooting Guides
Synthesis & Purification
Problem: Low or no yield of this compound during synthesis.
-
Possible Cause 1: Incomplete activation of the PEG starting material.
-
Solution: Ensure that the starting PEG-halide or PEG-tosylate is properly formed and purified before reacting with the thiol-PEG precursor. Use fresh reagents for activation and monitor the reaction progress by TLC or NMR.
-
-
Possible Cause 2: Oxidation of the thiol precursor.
-
Solution: The thiol group on the PEG precursor is susceptible to oxidation, leading to the formation of disulfide-linked dimers. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents to minimize oxygen exposure.
-
-
Possible Cause 3: Inefficient nucleophilic substitution.
-
Solution: Optimize the reaction conditions for the thioether formation. This includes the choice of base, solvent, reaction temperature, and reaction time. A stronger, non-nucleophilic base may be required to deprotonate the thiol without competing in the reaction. Polar aprotic solvents like DMF or DMSO are often suitable.
-
Problem: Difficulty in purifying the final this compound product.
-
Possible Cause 1: Presence of unreacted starting materials.
-
Solution: Use an appropriate purification method to separate the product from the starting materials. Size-exclusion chromatography (SEC) can be effective in separating based on size, while reverse-phase HPLC can separate based on polarity.
-
-
Possible Cause 2: Formation of disulfide-linked side products.
-
Solution: If disulfide-linked dimers are present, they may co-elute with the desired product. Consider a mild reduction step to cleave the disulfide bonds, followed by another purification step. However, be aware that this may not be compatible with the azide groups. Careful control of the synthesis reaction to prevent disulfide formation is the better approach.
-
Click Chemistry Reactions
Problem: Low yield in CuAAC reaction.
-
Possible Cause 1: Inactive copper catalyst.
-
Solution: The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by oxygen. Prepare the sodium ascorbate (B8700270) solution fresh and degas all solutions. Using a stabilizing ligand like THPTA can protect the Cu(I) state.
-
-
Possible Cause 2: Interfering substances in the reaction buffer.
-
Solution: Avoid buffers containing components that can chelate copper, such as Tris. Phosphate-buffered saline (PBS) or HEPES are generally compatible. If your sample contains reducing agents like DTT, they should be removed prior to the click reaction.
-
-
Possible Cause 3: Low reactant concentrations.
-
Solution: Click reactions are concentration-dependent. If working with dilute solutions, consider increasing the concentration of the azide and alkyne reactants.
-
Problem: High background or non-specific labeling in SPAAC reaction.
-
Possible Cause 1: Hydrophobic interactions of the cyclooctyne.
-
Solution: Some strained alkynes can exhibit non-specific binding to proteins or other biomolecules. Ensure adequate washing steps after the reaction. The inclusion of a mild non-ionic detergent (e.g., Tween-20) in the washing buffers can help reduce non-specific binding.
-
-
Possible Cause 2: Instability of the conjugated molecule.
-
Solution: Ensure that the reaction conditions (pH, temperature) are compatible with the stability of your target molecule. Perform the reaction at a lower temperature if your molecule is sensitive.
-
Quantitative Data Summary
The following tables provide typical reaction parameters for click chemistry and disulfide bond cleavage. Note that optimal conditions should be determined empirically for each specific application.
Table 1: Typical Reaction Conditions for CuAAC
| Parameter | Recommended Range | Notes |
| Azide Concentration | 10 µM - 10 mM | Higher concentrations generally lead to faster reactions. |
| Alkyne Concentration | 10 µM - 10 mM | Often used in slight excess to the azide. |
| CuSO₄ Concentration | 50 µM - 1 mM | |
| Sodium Ascorbate | 1 mM - 10 mM | Used in excess to keep copper in the Cu(I) state. |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | Typically used at a 5:1 ratio to copper. |
| Solvent | Aqueous buffer (PBS, HEPES), DMSO/water, DMF/water | The choice of solvent can impact reaction rates. |
| Temperature | Room Temperature | |
| Reaction Time | 30 min - 4 hours | Monitor reaction progress by an appropriate analytical method. |
Table 2: Typical Reaction Conditions for SPAAC
| Parameter | Recommended Range | Notes |
| Azide Concentration | 10 µM - 5 mM | |
| Strained Alkyne (e.g., DBCO) | 1.5 - 10 equivalents (relative to azide) | The optimal ratio depends on the specific reactants. |
| Solvent | Aqueous buffer (PBS), DMSO, DMF | |
| Temperature | 4°C to 37°C | Reaction is often performed at room temperature. |
| Reaction Time | 1 - 24 hours | SPAAC reactions are generally slower than CuAAC. |
Table 3: Conditions for Disulfide Bond Cleavage (for comparison with the stable thioether)
| Parameter | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Concentration | 10 - 100 mM | 5 - 50 mM |
| pH | 7.0 - 8.0 | 6.5 - 8.5 |
| Temperature | Room Temperature to 37°C | Room Temperature |
| Incubation Time | 30 min - 2 hours | 15 min - 1 hour |
| Notes | Can interfere with maleimide (B117702) chemistry. | Odorless and more stable than DTT. |
Experimental Protocols
Proposed Synthesis of this compound
This is a proposed synthetic route based on established chemical principles for the formation of thioethers from thiols and alkyl halides.
Materials:
-
Azido-PEG3-Thiol
-
1-Azido-11-bromo-3,6,9-trioxaundecane (or a corresponding tosylate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol)
Procedure:
-
Reaction Setup: To a solution of Azido-PEG3-Thiol (1 equivalent) in anhydrous DMF under an argon atmosphere, add DIPEA (1.5 equivalents).
-
Addition of Alkylating Agent: Slowly add a solution of 1-Azido-11-bromo-3,6,9-trioxaundecane (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
General Protocol for CuAAC Bioconjugation
-
Prepare Stock Solutions:
-
This compound conjugate in DMSO or an appropriate buffer.
-
Alkyne-containing molecule in a compatible solvent.
-
CuSO₄ in water (20 mM).
-
THPTA ligand in water (100 mM).
-
Sodium ascorbate in water (100 mM, prepare fresh).
-
-
Reaction Mixture: In a microcentrifuge tube, combine the alkyne-containing molecule and the this compound conjugate in the desired buffer (e.g., PBS).
-
Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions.
-
Initiate Reaction: Add the catalyst premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC, to remove unreacted reagents and catalyst.
Visualizations
Technical Support Center: Protein PEGylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during protein PEGylation experiments.
Frequently Asked questions (FAQs)
General
Q1: What are the primary challenges encountered during protein PEGylation?
Protein PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely used technique to improve the therapeutic properties of biomolecules. However, the process can present several challenges, often resulting in a heterogeneous mixture of products.[1][2][3] Key challenges include:
-
Low PEGylation Efficiency: Incomplete reaction leading to a low yield of the desired PEGylated product.
-
Protein Aggregation: Formation of high molecular weight species and precipitates during the reaction.[4][5]
-
Loss of Biological Activity: Reduction or complete loss of the protein's therapeutic function after PEGylation.[6][7][8][9]
-
Purification Difficulties: Challenges in separating the desired PEGylated protein from unreacted protein, excess PEG, and other byproducts.[1][3][10][11]
-
Immunogenicity: The PEGylated protein may elicit an immune response, including the generation of anti-PEG antibodies.[12][13][14][15][16]
-
Product Heterogeneity: Formation of multiple PEGylated species (e.g., mono-, di-, multi-PEGylated) and positional isomers.[1][2]
Low PEGylation Efficiency
Q2: My PEGylation reaction has a low yield. What are the potential causes and how can I improve it?
Low PEGylation efficiency can be attributed to several factors. A systematic approach to troubleshooting is often necessary.
Potential Causes & Troubleshooting Strategies:
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Reaction Conditions | pH: The reactivity of target amino acid residues is pH-dependent. For amine-reactive PEGs (e.g., NHS esters), a pH of 7-9 is generally optimal.[17][18] For thiol-reactive PEGs (e.g., maleimides), a pH of 6.5-7.5 is preferred to ensure specificity. Temperature: While higher temperatures can increase reaction rates, they can also lead to protein denaturation and aggregation. It is advisable to perform the reaction at a temperature that maintains protein stability, typically between 4°C and room temperature. Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction over time to determine the optimal duration. |
| Inefficient PEG Reagent | Reagent Quality: Ensure the PEG reagent is not hydrolyzed or degraded. Use fresh, high-quality reagents. Molar Ratio: The molar ratio of PEG to protein is a critical parameter.[18] A higher molar excess of PEG can drive the reaction forward, but may also increase the risk of multi-PEGylation and aggregation.[5] It is recommended to perform a titration experiment with varying PEG:protein molar ratios (e.g., 1:1, 5:1, 10:1, 20:1) to find the optimal balance.[5] |
| Protein-Specific Factors | Accessibility of Target Residues: The target amino acid residues (e.g., lysines, cysteines) may be sterically hindered or buried within the protein structure, making them inaccessible to the PEG reagent.[19] Consider using site-directed mutagenesis to introduce a more accessible reactive site.[20] Protein Stability: The protein may not be stable under the reaction conditions, leading to unfolding and reduced reactivity. Optimize buffer components, including the use of stabilizers. |
| Presence of Competing Nucleophiles | Buffer Components: Buffers containing primary amines (e.g., Tris) will compete with the protein for amine-reactive PEG reagents. Use non-nucleophilic buffers such as phosphate (B84403) or HEPES. |
Protein Aggregation
Q3: I am observing precipitation/turbidity in my PEGylation reaction. What is causing this and how can I prevent it?
Protein aggregation during PEGylation is a common problem that can significantly reduce the yield of the desired product.[4][5]
Potential Causes & Troubleshooting Strategies:
| Potential Cause | Troubleshooting Strategy |
| Intermolecular Cross-linking | The use of bifunctional PEG reagents can link multiple protein molecules together, leading to aggregation.[5] Switch to a monofunctional PEG reagent if cross-linking is suspected.[5] |
| High Protein Concentration | High protein concentrations increase the likelihood of intermolecular interactions and aggregation.[5] Perform the reaction at a lower protein concentration. |
| Suboptimal Reaction Conditions | pH and Temperature: Deviations from the optimal pH and temperature for protein stability can expose hydrophobic patches, promoting aggregation.[5] Ensure the reaction conditions are within the protein's stability range. Buffer Composition: The ionic strength and composition of the buffer can impact protein solubility. Screen different buffer systems and additives (e.g., arginine, glycerol) to enhance protein stability. |
| PEG-Induced Conformational Changes | The interaction between the PEG polymer and the protein surface can sometimes induce conformational changes that lead to aggregation.[5] The size of the PEG can influence this effect.[5] Experiment with different molecular weights of PEG. |
| Poor Reagent Quality | Impurities in the PEG reagent can contribute to aggregation. Use high-purity, monofunctional PEG reagents. |
Loss of Biological Activity
Q4: My PEGylated protein shows reduced or no activity. Why is this happening and can it be mitigated?
A significant loss of biological activity is a major concern in protein PEGylation.[6][7][8][9]
Potential Causes & Mitigation Strategies:
| Potential Cause | Mitigation Strategy |
| PEGylation at or near the Active Site | The PEG molecule may be attached to an amino acid residue that is essential for the protein's function, sterically hindering substrate binding or protein-protein interactions.[6][8] |
| Conformational Changes | The attachment of PEG can induce conformational changes in the protein that alter its three-dimensional structure and, consequently, its activity.[6][8] |
| Altered Protein Dynamics | PEGylation can affect the flexibility and dynamics of the protein, which may be crucial for its catalytic activity.[6][8] |
To mitigate activity loss, site-specific PEGylation is highly recommended.[21] This involves directing the attachment of PEG to a specific site on the protein that is distant from the active site.[20][22] This can be achieved through:
-
N-terminal PEGylation: By controlling the reaction pH, the N-terminal α-amino group can be selectively targeted.[23]
-
Cysteine-specific PEGylation: If the protein has a unique, non-essential cysteine residue, it can be targeted with thiol-reactive PEGs.[20][23] If no suitable native cysteine is available, one can be introduced via site-directed mutagenesis.[20][23]
-
Enzymatic PEGylation: Using enzymes like transglutaminase can introduce PEG at specific glutamine residues.
Purification Challenges
Q5: I am having difficulty purifying my PEGylated protein. What are the best methods to use?
The purification of PEGylated proteins can be challenging due to the heterogeneity of the reaction mixture.[1][3][10][11] A combination of chromatographic techniques is often required.
Common Purification Methods:
| Method | Principle | Application |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius (size).[1] | Effective for removing unreacted PEG and smaller protein species from the larger PEGylated conjugate.[1][24] |
| Ion Exchange Chromatography (IEX) | Separates molecules based on their net charge.[1] | Useful for separating PEGylated species with different numbers of attached PEG molecules, as the PEG chains can shield the protein's surface charges.[10] A shallow salt gradient is often more effective.[1] |
| Reversed-Phase Chromatography (RPC) | Separates molecules based on their hydrophobicity.[24] | Can be used for analytical separation of positional isomers, but may be challenging for preparative scale purification.[10] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity under non-denaturing conditions. | Generally less effective for separating PEGylated species.[10] |
Immunogenicity
Q6: Can PEGylated proteins still be immunogenic?
While PEGylation is known to reduce the immunogenicity of proteins, it does not always eliminate it.[12][16] In some cases, an immune response can be mounted against the PEG molecule itself, leading to the production of anti-PEG antibodies.[13][14][15] The presence of pre-existing anti-PEG antibodies in some individuals can also lead to accelerated clearance of the PEGylated drug.[13][14]
Troubleshooting Guides
Guide 1: Low PEGylation Efficiency Workflow
This guide provides a step-by-step workflow for troubleshooting low PEGylation efficiency.
Caption: Troubleshooting workflow for low PEGylation efficiency.
Guide 2: Protein Aggregation Prevention
This guide outlines strategies to prevent protein aggregation during PEGylation.
Caption: Strategies for preventing protein aggregation during PEGylation.
Experimental Protocols
Protocol 1: Analysis of PEGylation Efficiency by SDS-PAGE
Objective: To qualitatively assess the extent of protein PEGylation by observing the increase in molecular weight.
Materials:
-
PEGylated protein reaction mixture
-
Unmodified protein (control)
-
SDS-PAGE loading buffer
-
Precast or self-cast polyacrylamide gels
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Take aliquots of the PEGylation reaction at different time points (e.g., 0, 1, 2, 4 hours).
-
Mix each aliquot with SDS-PAGE loading buffer in a 3:1 or 4:1 ratio (sample:buffer).
-
Prepare a control sample of the unmodified protein mixed with loading buffer.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Assemble the SDS-PAGE apparatus and fill the reservoirs with running buffer.
-
Load the molecular weight standards into the first lane.
-
Load the prepared samples into subsequent lanes.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Staining and Destaining:
-
Carefully remove the gel from the cassette.
-
Stain the gel with Coomassie Brilliant Blue for 30-60 minutes with gentle agitation.
-
Destain the gel with destaining solution until the protein bands are clearly visible against a clear background.
-
-
Analysis:
-
Visualize the gel on a light box or using an imaging system.
-
Compare the lanes containing the PEGylated protein samples to the unmodified protein control.
-
Successful PEGylation will result in a shift to a higher apparent molecular weight. The presence of multiple bands may indicate different degrees of PEGylation (mono-, di-, etc.).
-
Protocol 2: Purification of PEGylated Proteins by Size Exclusion Chromatography (SEC)
Objective: To separate PEGylated proteins from unreacted protein and excess PEG based on molecular size.
Materials:
-
PEGylation reaction mixture
-
SEC column with an appropriate molecular weight range
-
HPLC or FPLC system
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
0.22 µm filter for mobile phase and sample
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with at least two column volumes of filtered and degassed mobile phase at a constant flow rate.
-
Establish a stable baseline on the detector (e.g., UV at 280 nm).
-
-
Sample Preparation:
-
Centrifuge the PEGylation reaction mixture to remove any precipitates.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Chromatography:
-
Inject the prepared sample onto the equilibrated SEC column.
-
Run the chromatography at a constant flow rate.
-
Monitor the elution profile using the UV detector.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the different peaks in the chromatogram.
-
The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unmodified protein. Unreacted PEG may elute later or may not be detected by UV at 280 nm unless it has a chromophore.
-
Analyze the collected fractions by SDS-PAGE to confirm the separation and purity of the PEGylated protein.
-
Protocol 3: Quantification of PEGylation using a Barium-Iodide Assay
Objective: To quantify the amount of PEG in a PEGylated protein sample.
Materials:
-
Purified PEGylated protein sample
-
PEG standards of known concentrations
-
Barium chloride solution
-
Iodine solution
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of PEG standards of known concentrations in the same buffer as the sample.
-
To each standard, add barium chloride solution and then iodine solution.
-
Incubate the standards for a set amount of time to allow for color development.
-
Measure the absorbance of each standard at 535 nm.
-
Plot a standard curve of absorbance versus PEG concentration.
-
-
Sample Analysis:
-
To the purified PEGylated protein sample, add barium chloride and iodine solution in the same manner as the standards.
-
Measure the absorbance of the sample at 535 nm.
-
-
Calculation:
-
Determine the concentration of PEG in the sample by interpolating its absorbance value on the standard curve.
-
The degree of PEGylation can be calculated by relating the mass of PEG to the mass of the protein (determined by a separate protein assay).
-
References
- 1. benchchem.com [benchchem.com]
- 2. (586p) Optimization of Protein Pegylation | AIChE [proceedings.aiche.org]
- 3. proquest.com [proquest.com]
- 4. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creativepegworks.com [creativepegworks.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Induction of Anti-PEG Immune Responses by PEGylation of Proteins [jstage.jst.go.jp]
- 15. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 19. espace.inrs.ca [espace.inrs.ca]
- 20. creativepegworks.com [creativepegworks.com]
- 21. Redirecting [linkinghub.elsevier.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. biopharminternational.com [biopharminternational.com]
- 24. lcms.cz [lcms.cz]
troubleshooting low yield in click chemistry reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding low yields in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.
Troubleshooting Guide: Low Reaction Yield
This section addresses specific issues that may lead to low or no product yield in your CuAAC reaction.
Q1: My click reaction has a very low yield or failed completely. What are the most common causes?
Low or no product yield is a common issue that can often be traced back to the copper catalyst, the reagents, or the reaction conditions.
A. Inactive Copper Catalyst: The active catalyst in the CuAAC reaction is Cu(I).[1][2] This species is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[3]
-
Solution:
-
Use a Reducing Agent: Always include a reducing agent like sodium ascorbate (B8700270) to maintain copper in the active Cu(I) oxidation state.[1][4] A slight excess is recommended to counteract dissolved oxygen.[4]
-
Degas Solvents: For sensitive reactions, degassing your solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidation.[1]
-
Order of Addition: Prepare a premixed solution of your copper source (e.g., CuSO₄) and the stabilizing ligand before adding it to the reaction mixture containing the azide (B81097) and alkyne. The reducing agent (sodium ascorbate) should be added last to initiate the reaction.[2][5][6]
-
B. Ligand Issues: A chelating ligand is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction rate.[3][5][7]
-
Solution:
-
Select the Right Ligand: For aqueous or biological reactions, use a water-soluble ligand such as THPTA or TBTA.[2][3][6]
-
Optimize Ligand:Copper Ratio: A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from reactive oxygen species.[1][5] However, the optimal ratio can vary, so testing different ratios may be necessary.[3]
-
C. Reagent Quality and Stoichiometry: The purity of your azide, alkyne, and solvents can significantly affect the outcome.
-
Solution:
-
Ensure Purity: Use high-purity reagents and solvents. If impurities are suspected in your starting materials, purification may be required.[3]
-
Check Stoichiometry: While a 1:1 ratio of azide to alkyne is theoretical, using a slight excess (1.1 to 2-fold) of the less valuable or more soluble reagent can help drive the reaction to completion.[3]
-
D. Substrate-Specific Problems: The chemical nature of your azide or alkyne substrates can inhibit the reaction.
-
Solution:
-
Steric Hindrance: If the azide or alkyne groups are sterically hindered, you may need to increase the reaction time or temperature.[3][8]
-
Copper-Coordinating Groups: Functional groups such as thiols or even some amines can chelate the copper catalyst, rendering it inactive.[1][3][9] In such cases, increasing the concentration of the copper-ligand complex may be necessary.[1][3]
-
Below is a workflow to help diagnose the cause of low reaction yield.
Caption: A troubleshooting workflow for diagnosing low-yield CuAAC reactions.
Q2: I'm seeing insoluble precipitates form during my reaction. What could this be?
Precipitation can arise from several sources, including the catalyst, your substrates, or the product.
-
Copper Complexes: In phosphate (B84403) buffers, copper-phosphate complexes can precipitate if the copper is not adequately protected by a ligand.[1][10] Ensure the copper and ligand are pre-mixed before addition.
-
Substrate/Product Insolubility: Your starting materials or the resulting triazole product may not be soluble in the chosen solvent system. This can be an issue when conjugating hydrophobic molecules in aqueous buffers.
-
Polymer Aggregation: In reactions involving polymers, unwanted crosslinking or aggregation can occur, especially if side reactions are happening.[9] The use of additives like aminoguanidine (B1677879) can help prevent side reactions caused by ascorbate oxidation byproducts.[5]
Q3: My reaction works, but it is very slow. How can I increase the rate?
Several factors influence the reaction kinetics of the CuAAC reaction.
-
Temperature: The CuAAC reaction benefits from increased temperatures.[1] If your biomolecules are stable, even a modest increase in temperature (e.g., to 37°C) can significantly improve the rate.
-
Ligand Choice: The choice of ligand has a dramatic effect on the reaction rate.[7] Ligands like THPTA are known to accelerate the reaction significantly, especially when reactant concentrations are low.[2][7]
-
Concentration: As with most reactions, higher concentrations of reactants will lead to faster rates. If possible, concentrate your starting materials. The CuAAC reaction can be effective even at low micromolar concentrations, but it will be slower.[1][5]
-
Solvent: The choice of solvent can influence the reaction rate. For example, some studies have shown that a water/t-butanol mixture can be very effective.[7]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the CuAAC "click" reaction?
The CuAAC reaction proceeds through a catalytic cycle involving Cu(I) intermediates. The generally accepted mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide to form a six-membered metallacycle. This intermediate then undergoes rearrangement and protonolysis to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.[4][12][13]
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. jenabioscience.com [jenabioscience.com]
- 11. organic chemistry - CuAAC "Click" reaction giving inconsistent results - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Efficiency with Different Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the optimization of Proteolysis-Targeting Chimera (PROTAC) efficiency through linker modifications.
Troubleshooting Guide
This section addresses specific issues you may encounter during your PROTAC development experiments, with a focus on linker-related challenges.
| Problem | Potential Linker-Related Cause | Troubleshooting Steps & Recommendations |
| No or Low Target Degradation | Inefficient Ternary Complex Formation: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[1][2] | 1. Vary Linker Length: Synthesize a series of PROTACs with varying linker lengths (e.g., PEG, alkyl chains) to identify the optimal distance for ternary complex formation.[3][4] 2. Modify Linker Rigidity: Introduce rigid moieties (e.g., piperazine, piperidine, alkynes, triazoles) into the linker to pre-organize the PROTAC for favorable binding.[5][6] 3. Alter Attachment Points: The connection point of the linker on the warhead or E3 ligase ligand can significantly impact the orientation of the ternary complex.[7] Explore alternative, solvent-exposed positions.[7] |
| Poor Physicochemical Properties: The linker may contribute to low cell permeability or poor solubility, preventing the PROTAC from reaching its intracellular target.[1][2] | 1. Enhance Permeability: Incorporate features that favor cell uptake, such as reducing polarity or introducing intramolecular hydrogen bonds to create a more compact structure.[8][9][10][11][12][13][14][15][16] 2. Improve Solubility: Integrate hydrophilic groups like polyethylene (B3416737) glycol (PEG) into the linker.[2][17] | |
| Unproductive Ternary Complex Geometry: A ternary complex may form, but the orientation of the target protein's lysine (B10760008) residues is not optimal for ubiquitination by the E2 enzyme.[1][2] | 1. Redesign the Linker: Systematically alter the linker's composition and length to change the relative positioning of the target protein and E3 ligase. 2. Perform In Vitro Ubiquitination Assays: Confirm if the target protein is being ubiquitinated in the presence of the PROTAC. A lack of ubiquitination points to a geometrical issue.[8] | |
| "Hook Effect" Observed | Formation of Binary Complexes at High Concentrations: At high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, reducing degradation efficiency.[1][2][8] | 1. Enhance Ternary Complex Cooperativity: A well-designed linker can foster positive cooperativity, where the binding of one protein increases the affinity for the second, stabilizing the ternary complex.[1][2] 2. Increase Linker Rigidity: A more rigid linker can favor the conformation required for ternary complex formation, potentially mitigating the hook effect.[1] |
| Off-Target Effects | Linker-Induced Off-Target Ternary Complexes: The linker can influence the conformation of the ternary complex, leading to the degradation of unintended proteins.[8] | 1. Systematic Linker Modification: Varying the linker's length and composition can improve selectivity for the intended target.[8] 2. Change E3 Ligase: Different E3 ligases have distinct endogenous substrates, and switching the recruited ligase can alter the off-target profile.[8] |
Frequently Asked Questions (FAQs)
Q1: How does linker length impact PROTAC efficiency?
Linker length is a critical parameter that dictates the efficacy of a PROTAC by influencing the formation of a stable and productive ternary complex.[2] An optimal linker length is necessary to bridge the target protein and the E3 ligase effectively.[2]
-
Too short: A linker that is too short can lead to steric clashes, preventing the simultaneous binding of both proteins.[2][7]
-
Too long: A linker that is too long may not effectively bring the two proteins into close proximity for efficient ubiquitination, resulting in an unstable ternary complex.[2][7]
The optimal linker length is specific to each target-E3 ligase pair and must be determined empirically.[6]
Q2: What is the role of linker composition in PROTAC performance?
Linker composition significantly influences a PROTAC's physicochemical properties, including solubility, cell permeability, and metabolic stability.[2]
-
Hydrophilicity: Incorporating hydrophilic moieties like PEG can improve aqueous solubility.[2][17]
-
Lipophilicity: More lipophilic linkers can enhance cell permeability.[6]
-
Rigidity: Rigid elements such as cycloalkanes (e.g., piperazine, piperidine), alkynes, and triazoles can improve the stability of the ternary complex and the PROTAC's metabolic stability.[5][6]
Q3: How can I mitigate the "hook effect" through linker design?
The "hook effect," where degradation efficiency decreases at high PROTAC concentrations, can be influenced by linker design.[1][2] This phenomenon occurs due to the formation of non-productive binary complexes.[8]
-
Promote Cooperativity: A well-designed linker can create positive cooperativity, stabilizing the ternary complex over the binary ones.[1][2]
-
Increase Rigidity: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[1]
Q4: Can the linker's attachment point affect PROTAC activity?
Yes, the point at which the linker is attached to both the target protein ligand and the E3 ligase ligand is crucial for achieving potent degradation.[7] The attachment site should ideally be at a solvent-exposed position to minimize disruption of the ligands' binding to their respective proteins.[7]
Quantitative Data on Linker Modifications
The following tables summarize the impact of linker modifications on PROTAC efficiency from published studies.
Table 1: Effect of Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| MZ1 | PEG | 12 | ~25 | >90 | HeLa |
| ARV-771 | PEG | 16 | ~5 | >95 | 22Rv1 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Impact of Linker Composition on BTK Degradation
| PROTAC | Linker Composition | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| Compound A | Alkyl | C4 | 15 | ~90 | Ramos |
| Compound B | PEG | C4 | 8 | >95 | Ramos |
| Compound C | Alkyl-Aromatic | C5 | 25 | ~85 | Ramos |
This table presents a comparative analysis of pomalidomide-based PROTACs targeting BTK, highlighting the influence of linker composition and attachment point on degradation. Data is synthesized from published literature for illustrative purposes.[18]
Table 3: Linker Optimization for EGFR L858R Degraders
| PROTAC | E3 Ligase Ligand | Key Linker Features | DC50 (nM) | Cell Line |
| Degrader 68 | VHL-based | - | 5.0 | HCC-827 |
| Degrader 69 | CRBN-based | - | 11 | HCC-827 |
| Degrader 72 | CRBN-based | Optimized Linker | 18 | H1975 |
| Degrader 73 | CRBN-based | Further Optimized Linker | 10 | H1975 |
This table shows the optimization of EGFR L858R PROTACs, where modifications to the linker and E3 ligase ligand improved degradation potency.[19]
Experimental Protocols
Detailed methodologies for key experiments are provided below to assess PROTAC efficacy.
Protocol 1: Western Blot Analysis of Target Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[7]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with a dose-response of the PROTAC (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[1]
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.[7]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.[7]
-
Data Analysis: Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[20]
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein.[3]
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme (e.g., UBE2D2)
-
Purified E3 ligase complex (e.g., VHL or CRBN complex)
-
Purified target Protein of Interest (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
PROTAC of interest
-
SDS-PAGE and Western blot reagents (as in Protocol 1)
-
Primary antibody against the POI
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and the POI.[3]
-
Add E3 Ligase and PROTAC: Add the E3 ligase complex and the PROTAC at the desired final concentration. Include a "No PROTAC" control with DMSO.[3]
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quench Reaction: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Western Blot Analysis: Run the samples on an SDS-PAGE gel and perform a Western blot using a primary antibody against the POI to detect the unmodified and higher molecular weight ubiquitinated species.[3]
Protocol 3: Ternary Complex Formation Assays
These biophysical assays are used to characterize the formation and stability of the Target-PROTAC-E3 Ligase complex.
A. Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Principle: TR-FRET measures the proximity between two molecules tagged with a donor and an acceptor fluorophore. In the context of PROTACs, the target protein and E3 ligase are labeled, and the formation of the ternary complex brings the fluorophores close enough for energy transfer to occur.
General Procedure:
-
Reagent Preparation: Prepare solutions of the tagged target protein (e.g., GST-tagged), tagged E3 ligase (e.g., His-tagged), and the corresponding FRET-paired antibodies (e.g., Tb-anti-GST and AF488-anti-His).[21]
-
Assay Plate Setup: In a microplate, add the PROTAC at various concentrations.
-
Addition of Proteins and Antibodies: Add the tagged proteins and their respective antibodies to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 180 minutes) to allow for complex formation.[21]
-
Signal Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.[21]
B. Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of molecules. It can be used to determine the kinetics and affinity of binary and ternary complex formation.[22]
General Procedure:
-
Immobilization: Immobilize one of the proteins (e.g., biotinylated E3 ligase) onto the sensor chip.[22]
-
Binary Interaction Analysis: Flow the PROTAC over the immobilized protein to determine the binary binding affinity (KD).[22]
-
Ternary Complex Analysis: Inject a mixture of the PROTAC and the target protein at varying concentrations over the immobilized E3 ligase to measure the formation and stability of the ternary complex.[22]
Visualizations
PROTAC Mechanism of Action
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Troubleshooting Workflow for Low PROTAC Efficiency
References
- 1. benchchem.com [benchchem.com]
- 2. lifesensors.com [lifesensors.com]
- 3. benchchem.com [benchchem.com]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ubiquitination Assay - Profacgen [profacgen.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. Predictive Modeling of PROTAC Cell Permeability with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aragen.com [aragen.com]
Technical Support Center: Disulfide-Containing PEG Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with disulfide-containing PEG linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with disulfide-containing PEG linkers?
The main challenge is achieving a balance between stability in systemic circulation and efficient cleavage within the target cells.[1][2] Ideally, the linker should remain intact in the bloodstream to prevent premature release of the conjugated molecule, which can lead to off-target toxicity and reduced efficacy.[3][4][5] However, it must be readily cleaved in the reducing environment of the cell's cytosol to release its payload.[1][] This inherent coupling of stability and release is a central issue in the design and application of these linkers.[1][2]
Q2: What factors contribute to the premature cleavage of disulfide linkers in circulation?
Premature cleavage is primarily caused by thiol-disulfide exchange with low molecular weight thiols present in the plasma, such as cysteine and glutathione (B108866).[1][2] Although the concentration of these thiols is significantly lower in plasma (micromolar range) compared to the intracellular environment (millimolar range), it can be sufficient to cause gradual linker cleavage over time.[1][2] Other factors that can influence premature cleavage include the specific chemical structure of the linker and its susceptibility to hydrolysis.[7][8]
Q3: How does the structure of the disulfide linker affect its stability?
The stability of a disulfide bond is significantly influenced by steric hindrance around the bond. Increasing the number of alkyl groups (e.g., methyl groups) on the carbon atoms adjacent to the disulfide bond sterically protects it from nucleophilic attack by thiols, thereby increasing its stability in plasma.[1][9] However, excessive steric hindrance can also impede the desired cleavage of the linker within the target cell.[1]
Q4: What is the "bystander effect" and how does it relate to disulfide linker stability?
The "bystander effect" refers to the ability of a cytotoxic drug, released from a targeted cell, to diffuse and kill neighboring, non-targeted cancer cells.[9] The stability of the disulfide linker plays a role in this phenomenon. A linker that is too stable may limit the release and diffusion of the payload, while a less stable linker might contribute to a more pronounced bystander effect, which can be beneficial in treating heterogeneous tumors.[9]
Troubleshooting Guides
Problem 1: Premature Payload Release in Plasma
Symptoms:
-
Reduced therapeutic efficacy in vivo.
-
Increased systemic toxicity.
-
Detection of free payload in plasma samples.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Steric Hindrance | Synthesize and test a panel of linkers with varying degrees of steric hindrance (e.g., by adding one or two methyl groups adjacent to the disulfide bond) to identify a linker with optimal plasma stability.[9] |
| Thiol-Disulfide Exchange | Evaluate the linker's stability in the presence of physiological concentrations of cysteine and glutathione in vitro. Consider linker designs that are less susceptible to exchange reactions. |
| Linker Hydrolysis | Analyze the linker's stability in aqueous buffers at physiological pH and temperature. If hydrolysis is observed, consider modifying the linker chemistry to incorporate more stable bonds.[7] |
| Conjugation Site | The site of conjugation on the protein (e.g., antibody) can influence linker stability. Site-specific conjugation to engineered cysteines may offer greater stability compared to conjugation to lysine (B10760008) residues.[1][10] |
Problem 2: Inefficient Payload Release within Target Cells
Symptoms:
-
Low in vitro cytotoxicity despite high binding affinity.
-
Reduced therapeutic efficacy in vivo.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Excessive Steric Hindrance | If plasma stability was optimized by increasing steric hindrance, this may negatively impact intracellular cleavage. Test conjugates with slightly less hindered linkers to find a better balance.[1] |
| Inefficient Disulfide Reduction | Confirm that the intracellular concentration of reducing agents like glutathione is sufficient for linker cleavage in your target cell line. Some cell types may have lower glutathione levels. |
| Antibody Catabolism | For some antibody-drug conjugates (ADCs), the antibody must be degraded in the lysosome to expose the disulfide bond for reduction.[1] Ensure that your target cell line has efficient lysosomal degradation pathways. |
Data Summary
Table 1: Impact of Steric Hindrance on Disulfide Linker Stability
| Linker Modification | In Vitro Stability (vs. DTT reduction) | In Vivo Plasma Stability (Mouse) | In Vivo Efficacy | Reference |
| No methyl groups | Least stable | Low | Variable | [9] |
| One methyl group | Intermediate stability | Intermediate | Improved | [9] |
| Two methyl groups | More stable | High | Often Optimal | [9] |
| Three/Four methyl groups | Most stable | Very High | May be reduced | [9] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Preparation: Incubate the disulfide-linked conjugate in plasma (e.g., mouse or human) at 37°C.
-
Sampling: At various time points (e.g., 0, 6, 24, 48, 72 hours), take aliquots of the plasma-conjugate mixture.
-
Analysis: Analyze the samples using techniques such as ELISA to quantify the amount of conjugated payload remaining on the antibody or by LC-MS to detect the presence of released payload.
-
Data Interpretation: Plot the percentage of intact conjugate over time to determine the in vitro plasma half-life.
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Culture: Plate target cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the disulfide-linked conjugate for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Use a cell viability reagent (e.g., MTT, CellTiter-Glo®) to measure the percentage of viable cells relative to an untreated control.
-
Data Analysis: Plot cell viability against conjugate concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Caption: Intended vs. unintended cleavage pathways for disulfide linkers.
Caption: Troubleshooting workflow for disulfide linker stability issues.
References
- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Bioconjugation
Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting tips, and detailed protocols to navigate the challenges of steric hindrance in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the impact of steric hindrance on bioconjugation and strategies to mitigate its effects.
Q1: What is steric hindrance in the context of bioconjugation, and how does it affect my experiments?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction. In bioconjugation, this occurs when the bulky nature of biomolecules (like antibodies or enzymes) and/or the molecules being attached (like drugs or fluorophores) physically obstructs the reactive sites. This obstruction can lead to several undesirable outcomes, including significantly lower conjugation yields, the formation of an inconsistent number of conjugates (e.g., variable drug-to-antibody ratios), and potential loss of the biomolecule's biological activity if the conjugation site is near an active or binding site.
Q2: How can the choice of linker help in overcoming steric hindrance?
A2: Linkers, or spacer arms, are chemical moieties that connect the two molecules being conjugated. They play a crucial role in mitigating steric hindrance by increasing the distance between the biomolecule and the payload.[1] Longer and more flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG), can provide the necessary spatial separation for the reaction to proceed efficiently.[2] The choice of linker length and composition is critical; a longer linker can reduce steric hindrance but might also introduce other challenges like increased hydrophobicity or non-specific binding.[1] Therefore, optimizing the linker is a key strategy for successful bioconjugation.
Q3: What is "click chemistry," and why is it a useful tool for sterically hindered systems?
A3: "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, with minimal byproducts.[3] One of the most common types used in bioconjugation is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] These reactions are particularly effective in overcoming steric hindrance because of their high reactivity and bioorthogonality (meaning they don't interfere with biological processes).[] The high driving force of the reaction can overcome the activation barriers imposed by sterically crowded environments.[3]
Q4: Can site-specific conjugation methods help reduce the impact of steric hindrance?
A4: Absolutely. Site-specific conjugation involves modifying a biomolecule at a precise, predetermined location. This is often achieved by introducing a unique reactive handle, such as an unnatural amino acid or a specific amino acid sequence recognized by an enzyme, into the biomolecule's structure. By choosing a conjugation site that is solvent-exposed and distant from active or binding sites, you can significantly reduce the negative impacts of steric hindrance, leading to a more homogeneous product with preserved biological activity.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during bioconjugation experiments where steric hindrance is a likely culprit.
Problem 1: Low Conjugation Yield or Inconsistent Drug-to-Antibody Ratio (DAR)
-
Potential Cause: The reactive sites on the biomolecule are sterically hindered, preventing efficient access for the incoming molecule.
-
Troubleshooting & Optimization:
-
Introduce a Longer Spacer Arm: Utilize a linker with a longer chain, such as a PEG linker, to increase the distance between the reactive groups.[1]
-
Optimize Reaction Conditions: Adjust the pH and temperature of the reaction. For amine-reactive conjugations (like NHS esters), a pH of 7.0-8.5 is generally recommended to ensure the primary amine is deprotonated and nucleophilic.[6] However, be aware that at higher pH values, the hydrolysis of NHS esters increases, which can lower the yield.[6][7]
-
Increase Reactant Concentration: A higher concentration of the molecule to be conjugated can sometimes help drive the reaction forward, but be cautious of potential aggregation.
-
Switch to a More Efficient Chemistry: Consider using click chemistry, such as SPAAC, which is known for its high efficiency even in sterically demanding situations.[3]
-
Problem 2: Loss of Biological Activity After Conjugation
-
Potential Cause: The conjugation has occurred at or near the active site or binding interface of the biomolecule, with the conjugated molecule sterically blocking its function.
-
Troubleshooting & Optimization:
-
Employ Site-Specific Conjugation: Use techniques like incorporating unnatural amino acids or enzymatic ligation to direct the conjugation to a site away from the functionally important regions of the biomolecule.
-
Use a Cleavable Linker: If the payload only needs to be delivered to a specific environment, a cleavable linker can be used. This allows the biomolecule to regain its function after the payload is released.
-
Vary the Linker Length: Experiment with different linker lengths. A shorter linker might be sufficient to avoid steric hindrance at some sites, while a longer one might be necessary at others. It's an empirical optimization process.[8]
-
Problem 3: Aggregation of the Bioconjugate
-
Potential Cause: The conjugation of a hydrophobic molecule can lead to an overall increase in the hydrophobicity of the bioconjugate, causing it to aggregate and precipitate out of solution. Steric factors can also contribute to improper folding and subsequent aggregation.
-
Troubleshooting & Optimization:
-
Incorporate a Hydrophilic Linker: Using hydrophilic linkers, such as PEG, can help to maintain the solubility of the final conjugate and reduce aggregation.
-
Optimize the DAR: A lower drug-to-antibody ratio often results in less aggregation. Fine-tuning the reaction conditions to achieve a lower, more controlled DAR can be beneficial.[9]
-
Modify Buffer Conditions: The inclusion of certain excipients in the buffer, such as arginine or polysorbate, can sometimes help to stabilize the bioconjugate and prevent aggregation.
-
Purification: Use size-exclusion chromatography (SEC) to remove aggregates from the final product.[10]
-
Section 3: Data Presentation
Table 1: Effect of Linker Length on Bioconjugation Yield
| Linker Type & Length | Target Molecule | Conjugation Chemistry | Reported Yield/Efficiency | Reference |
| Short Spacer (G7) | Adhesive Peptide (RGD) | Oxime Ligation | 0-3% | [11] |
| Long Spacer (G7) | Adhesive Peptide (RGD) | Oxime Ligation | 37% | [11] |
| Short Spacer (G7) | Adhesive Peptide (HVP) | Oxime Ligation | 0% | [11] |
| Long Spacer (G7) | Adhesive Peptide (HVP) | Oxime Ligation | 86% | [11] |
| PEG (6-8 Carbon atoms) | Melamine | Carbodiimide | High Titer and Affinity | [12] |
| PEG (2-4 Carbon atoms) | Melamine | Carbodiimide | Low-quality antibody response | [12] |
| PEG (10-12 Carbon atoms) | Melamine | Carbodiimide | Low-quality antibody response | [12] |
Table 2: Influence of pH on Amine-Reactive Conjugation (NHS Esters)
| pH | Half-life of NHS Ester | Amine Reactivity | Overall Conjugation Efficiency | Reference |
| < 7.0 | > 4-5 hours (at 4°C) | Low (amines are protonated) | Low | [6][7] |
| 7.0 - 8.5 | 1 hour to 10 minutes (at 4°C) | High (amines are deprotonated) | Optimal | [6][7][13] |
| > 8.5 | < 10 minutes (at 4°C) | High | Decreased due to rapid hydrolysis | [6][7] |
Section 4: Experimental Protocols
Protocol 1: General Procedure for NHS Ester Bioconjugation with a PEGylated Linker
This protocol describes a general method for labeling a protein with a molecule functionalized with a PEG-NHS ester.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer)
-
PEG-NHS Ester
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[14]
-
Prepare the PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[14]
-
Conjugation Reaction:
-
Purification: Remove the unreacted PEG-NHS ester and byproducts using a desalting column or by dialysis against a suitable buffer.[14]
-
Characterization: Determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and at the specific wavelength for the conjugated molecule.[15]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general procedure for conjugating a DBCO-functionalized protein with an azide-containing molecule.[16]
Materials:
-
DBCO-functionalized protein (1-5 mg/mL in a suitable buffer)
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography column or dialysis cassette
Procedure:
-
Prepare the Reactants:
-
Dissolve the DBCO-functionalized protein in the reaction buffer to a concentration of 1-5 mg/mL.[16]
-
Prepare a stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO).
-
-
SPAAC Reaction:
-
Purification: Purify the conjugate to remove excess azide-containing molecule using size-exclusion chromatography or dialysis.[16]
-
Characterization: Confirm successful conjugation using SDS-PAGE (which will show a shift in molecular weight) and/or mass spectrometry.[16]
Section 5: Visualizations
Caption: General experimental workflow for bioconjugation to overcome steric hindrance.
Caption: Troubleshooting logic for overcoming common bioconjugation challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Linker Length on Cell Capture by Poly(ethylene glycol)-Immobilized Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The influence of hapten spacer arm length on antibody response and immunoassay development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of PEGylated Proteins and Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of PEGylated proteins and peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated proteins and peptides?
The PEGylation process often results in a heterogeneous mixture, which presents the main purification challenge. This mixture can contain:
-
Unreacted Protein/Peptide: The original, unmodified molecule.
-
Unreacted PEG: Excess PEG reagent from the conjugation reaction.
-
Multi-PEGylated Species: Proteins or peptides with varying numbers of attached PEG molecules (e.g., mono-, di-, tri-PEGylated).
-
Positional Isomers: Molecules with the same number of PEG chains attached at different sites.[1][2]
-
Hydrolysis Fragments: Degradation byproducts of the PEGylation reagents.
Separating these closely related species can be difficult because the addition of the neutral and hydrophilic PEG polymer often leads to only minor differences in the physicochemical properties used for separation.[1]
Q2: What are the most common chromatography techniques for purifying PEGylated molecules?
The most widely used purification methods leverage differences in molecular size, charge, and hydrophobicity. These include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is highly effective for removing smaller unreacted PEG and native proteins from the larger PEGylated conjugates.[1][]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. The attachment of neutral PEG chains can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for the separation of PEGylated species from the unreacted protein.[1][]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The PEG moiety can alter the hydrophobicity of the protein, enabling separation from the native form.[1][]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique, particularly useful for peptides and smaller proteins, that separates molecules based on their hydrophobicity.[1][]
Q3: How can I monitor the purity of my PEGylated sample during and after purification?
Several analytical techniques are commonly used:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A successful PEGylation will result in a noticeable increase in the apparent molecular weight of the protein, observed as a band shift compared to the native protein.
-
High-Performance Liquid Chromatography (HPLC): SEC-HPLC is excellent for assessing the presence of aggregates and residual free PEG. IEX-HPLC and RP-HPLC can be used to separate and quantify different PEGylated species and positional isomers.[4]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the molecular weight of the PEGylated product and determine the degree of PEGylation.[2][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of PEGylated proteins and peptides using various chromatographic techniques.
General Workflow for Purification of PEGylated Proteins
Figure 1: A general workflow for the multi-step purification of PEGylated proteins.
Size Exclusion Chromatography (SEC) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of PEGylated conjugate from unreacted protein/PEG | Inappropriate column pore size. | Select a column with a pore size that allows the larger PEGylated conjugate to elute in or near the void volume while retaining the smaller unreacted species. |
| Sample volume too large. | To ensure optimal resolution, the sample injection volume should not exceed 2-5% of the total column volume.[6] | |
| Flow rate is too high. | A slower flow rate often improves resolution.[7] | |
| Low recovery of PEGylated compound | Non-specific binding to the column matrix. | Add modifiers to the mobile phase, such as arginine or a non-ionic surfactant, to minimize non-specific interactions.[7] Consider using a column with a different base matrix. |
| Protein precipitation on the column. | Optimize buffer pH and ionic strength to maintain the solubility of your PEGylated product. | |
| PEGylated product appears aggregated | Harsh purification conditions (e.g., high pressure). | Reduce the flow rate to lower the column pressure.[7] |
| Instability of the PEGylated molecule. | Perform all purification steps at a lower temperature (e.g., 4°C). Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for stability.[7] |
digraph "SEC_Troubleshooting" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Start [label="Low Recovery in SEC", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Non-specific Binding?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Add mobile phase modifiers\n(e.g., arginine, non-ionic surfactant).\nConsider a different column matrix.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause2 [label="Protein Precipitation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solution2 [label="Optimize buffer pH and\nionic strength for solubility.", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Cause1; Cause1 -> Solution1 [label="Yes"]; Cause1 -> Cause2 [label="No"]; Cause2 -> Solution2 [label="Yes"]; }
Figure 2: Troubleshooting low recovery in SEC.
Ion Exchange Chromatography (IEX) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of PEGylated species | "Charge shielding" effect of the PEG chain. | Optimize the pH of the mobile phase. Small changes in pH can significantly impact the surface charge of the PEGylated protein and its interaction with the resin.[8] |
| Inappropriate salt gradient. | For species with small charge differences, a shallower salt gradient is often more effective than a step elution.[2] | |
| Low binding capacity | Steric hindrance from the large PEG chain preventing access to resin pores. | Consider using a resin with a larger pore size. Agarose-based resins with open porous structures have shown higher dynamic binding capacities for PEGylated proteins.[9] |
| Protein elutes in the flow-through | Incorrect buffer conditions (pH or ionic strength). | Ensure the pH of the loading buffer promotes a net charge on the protein that is opposite to the charge of the resin. The ionic strength of the loading buffer should be low enough to allow for binding. |
| Poor separation of positional isomers | Insufficient resolving power of the gradient. | Employ a shallow pH gradient, as positional isomers can have small differences in their isoelectric points (pI).[10] |
digraph "IEX_Troubleshooting" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Start [label="Poor Separation in IEX", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Charge Shielding?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Optimize mobile phase pH.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause2 [label="Inappropriate Gradient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solution2 [label="Use a shallower salt gradient.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause3 [label="Separating Isomers?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solution3 [label="Try a shallow pH gradient.", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Cause1; Cause1 -> Solution1 [label="Yes"]; Cause1 -> Cause2 [label="No"]; Cause2 -> Solution2 [label="Yes"]; Cause2 -> Cause3 [label="No"]; Cause3 -> Solution3 [label="Yes"]; }
Figure 3: Troubleshooting poor separation in IEX.
Hydrophobic Interaction Chromatography (HIC) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution | Inappropriate salt concentration in the binding buffer. | The type and concentration of the salt are critical. Ammonium sulfate (B86663) is commonly used to promote binding. Optimize the salt concentration to achieve the desired separation. |
| Low binding capacity. | HIC generally has a lower capacity for PEGylated proteins compared to other techniques. Consider using a monolithic column, which has been shown to provide better resolution for PEGylated protein mixtures.[11] | |
| Protein precipitates at high salt concentrations | The protein is not stable in the high salt buffer required for binding. | Screen different lyotropic salts. Some salts are less likely to cause precipitation than others. Reduce the salt concentration in the loading buffer, but this may also reduce binding. |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of positional isomers | Insufficient column resolving power. | For larger PEGylated proteins, a C18 stationary phase has been shown to provide good separation.[4] |
| Inadequate gradient. | Optimize the gradient slope; a shallower gradient often improves the resolution of closely eluting species.[12] | |
| Broad peaks | Polydispersity of the attached PEG chain. | This is an inherent property of many PEG reagents and can lead to peak broadening. Using a more homogeneous PEG reagent can result in sharper peaks.[13] |
| Low recovery | Irreversible binding of the PEGylated molecule to the column. | Increase the column temperature to improve recovery and peak shape.[14] Adjust the organic solvent gradient. |
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for the purification of PEGylated proteins and peptides using various chromatographic methods.
Table 1: Purification of PEGylated Interferon (cIFN) by Ion Exchange Chromatography [5][15]
| Ion Exchange Resin | Yield of mono-PEGylated cIFN (%) | Purity of mono-PEGylated cIFN (%) |
| Macro cap Q | 75 | 99 |
| DEAE Fracto gel | 50 | 85 |
| DEAE Sepharose | 45 | 60 |
Table 2: Purification of PEGylated Granulocyte Colony-Stimulating Factor (G-CSF) [16][17]
| Purification Step | Purity of mono-PEG-GCSF (%) | Overall Yield (%) |
| Anion Exchange Chromatography | 73.03 ± 4.05 | - |
| Gel Filtration Chromatography (post-IEX) | 96.23 ± 0.93 | 11.17 ± 0.19 |
Table 3: Purification of PEGylated Lysozyme (B549824) [18][19]
| Chromatography Method | Purity | Resolution (mono- vs. di-PEGylated) |
| Cation Exchange (CEX) | ~95% | - |
| Hydrophobic Interaction (HIC) | - | 1.92 |
Table 4: Purification of PEGylated Peptides by RP-HPLC [20]
| Peptide | Crude Purity (%) | Purified Purity (%) | Recovery (%) |
| Peptide 1 (9-mer) | 80 | >98 | 62 |
| PEG-Peptide 1 | 75 | >98 | 75 |
| Peptide 2 (38-mer) | 40 | Gelates | - |
| PEG-Peptide 2 | 60 | >95 | 65 |
Detailed Experimental Protocols
Protocol 1: Purification of PEGylated Bovine Serum Albumin (BSA) by Size Exclusion Chromatography (SEC)[4]
Objective: To separate PEGylated BSA from unreacted BSA and excess PEG reagent.
Materials:
-
SEC column (e.g., Superdex 200)
-
Chromatography system (e.g., FPLC or HPLC)
-
Elution Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of Elution Buffer until a stable baseline is achieved.
-
Sample Preparation: Quench the PEGylation reaction mixture.
-
Sample Loading: Load the quenched reaction mixture onto the equilibrated column. The injection volume should ideally not exceed 2-5% of the total column volume.
-
Elution: Elute the sample with the Elution Buffer at a constant flow rate (e.g., 0.5 mL/min for an analytical column).
-
Fraction Collection: Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm. The larger PEGylated BSA will elute before the smaller native BSA and unreacted PEG.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or SEC-HPLC to determine the purity of the PEGylated BSA.
Protocol 2: Purification of PEGylated Lysozyme by Cation Exchange Chromatography (CEX)[2]
Objective: To separate mono-PEGylated lysozyme from native lysozyme and multi-PEGylated species.
Materials:
-
Cation exchange column (e.g., SP Sepharose)
-
Chromatography system
-
Binding Buffer (Buffer A): 20 mM Sodium Acetate, pH 4.5
-
Elution Buffer (Buffer B): 20 mM Sodium Acetate, 1 M NaCl, pH 4.5
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the CEX column with Buffer A until the conductivity and pH are stable.
-
Sample Preparation: Dilute the PEGylation reaction mixture in Buffer A to reduce the ionic strength.
-
Sample Loading: Load the diluted sample onto the column.
-
Wash: Wash the column with Buffer A to remove any unbound material.
-
Elution: Apply a linear gradient of 0-50% Buffer B over 20 column volumes to elute the bound proteins. Due to the charge shielding effect of the PEG chains, PEGylated species will elute at a lower salt concentration than the native protein.
-
Fraction Collection: Collect fractions throughout the gradient elution.
-
Analysis: Analyze the fractions by SDS-PAGE and/or IEX-HPLC to identify those containing the purified mono-PEGylated lysozyme.
Protocol 3: Purification of a PEGylated Peptide by Preparative Reversed-Phase HPLC (RP-HPLC)[22]
Objective: To purify a PEGylated peptide from unreacted peptide and other impurities.
Materials:
-
Preparative C18 RP-HPLC column
-
HPLC system with a fraction collector
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Sample Preparation: Dissolve the crude PEGylated peptide in a minimal amount of a solvent compatible with the mobile phase (e.g., a mixture of Mobile Phase A and B).
-
Sample Injection: Inject the dissolved sample onto the column.
-
Elution: Apply a linear gradient of increasing Mobile Phase B to elute the peptide and its PEGylated form. The specific gradient will depend on the hydrophobicity of the peptide and its PEGylated conjugate (e.g., 5-65% B over 60 minutes).
-
Fraction Collection: Collect fractions based on the UV chromatogram at 214 nm or 280 nm.
-
Analysis and Pooling: Analyze the collected fractions by analytical RP-HPLC and/or mass spectrometry to identify the fractions containing the pure PEGylated peptide. Pool the pure fractions.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified PEGylated peptide as a powder.
References
- 1. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluating the ion exchange chromatography for matrix-assisted PEGylation and purification of consensus interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of strong anion-exchangers for the purification of a PEGylated protein [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Efficient Purification of rhG-CSF and its PEGylated Forms and Evaluation for In Vitro Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. Production of PEGylated GCSF from Non-classical Inclusion Bodies Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajmb.org [ajmb.org]
- 18. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesizing Homogeneous Antibody-Drug Conjugates
Welcome to the technical support center for the synthesis of homogeneous Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the synthesis of homogeneous ADCs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving a homogeneous ADC product?
A1: The synthesis of homogeneous ADCs presents several challenges aimed at controlling the drug-to-antibody ratio (DAR) and the specific site of conjugation. Conventional methods of conjugating drugs to antibodies often result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.[1][2] This heterogeneity can significantly impact the ADC's pharmacokinetic profile, efficacy, and toxicity.[1][3] Key challenges include:
-
Controlling the Drug-to-Antibody Ratio (DAR): Achieving a precise and consistent number of drug molecules per antibody is crucial for a uniform therapeutic effect.[4][5]
-
Site-Specific Conjugation: Directing the drug-linker to a specific, predetermined site on the antibody is essential for homogeneity.[6][]
-
Preventing Aggregation: The conjugation of hydrophobic payloads can lead to ADC aggregation, which can reduce efficacy and increase immunogenicity.[8][9]
-
Minimizing Impurities: Removal of unconjugated antibodies, free drug-linker, and other process-related impurities is critical for safety and product consistency.[10][11]
-
Linker Stability: The linker must be stable in circulation to prevent premature drug release but allow for efficient cleavage at the target site.[12][][14]
Q2: What are the main strategies for achieving site-specific conjugation?
A2: Several advanced strategies have been developed to overcome the limitations of random conjugation and produce homogeneous ADCs.[] These methods can be broadly categorized as follows:
-
Engineered Cysteine Residues: This approach involves introducing cysteine mutations at specific sites on the antibody, creating reactive thiol groups for conjugation.[] The THIOMAB™ platform is a prominent example of this technology.[]
-
Enzymatic Conjugation: Enzymes like transglutaminase, sortase A, and glycosyltransferases can be used to attach drug-linkers to specific amino acid sequences or glycans on the antibody.[2][4][15] This offers high selectivity and reproducibility.[4]
-
Incorporation of Unnatural Amino Acids (uAA): Genetically encoding a uAA with an orthogonal reactive group into the antibody sequence allows for highly specific conjugation chemistry.[2]
-
Glycan Remodeling: The conserved N-glycans on the Fc region of an antibody can be enzymatically modified to introduce a reactive handle for drug conjugation.[][16][17]
-
Disulfide Re-bridging: This technique utilizes linkers that can bridge the native interchain disulfide bonds of the antibody, resulting in a homogeneous ADC with a DAR of 4.[][18]
Q3: How does the Drug-to-Antibody Ratio (DAR) impact the properties of an ADC?
A3: The DAR is a critical quality attribute (CQA) that significantly influences the therapeutic index of an ADC.[5][19]
-
Efficacy: A higher DAR can lead to increased potency, as more cytotoxic payload is delivered to the target cell. However, an excessively high DAR does not always translate to better efficacy and can lead to faster clearance.
-
Pharmacokinetics (PK): ADCs with a high DAR, especially with hydrophobic payloads, tend to have faster clearance rates from circulation, reducing their half-life and exposure.[5]
-
Toxicity: A high DAR can increase the risk of off-target toxicity due to the release of the payload in healthy tissues.[5]
-
Aggregation: Increased hydrophobicity from a higher DAR can lead to a greater propensity for aggregation.[20]
-
Manufacturability: Achieving a consistent and narrow DAR distribution is a key manufacturing challenge.[21]
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency or Incomplete Reaction
Symptoms:
-
Low average DAR determined by Mass Spectrometry or HIC.
-
Presence of a significant amount of unconjugated antibody (DAR=0) in the final product.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as pH, temperature, and reaction time.[4] | The reactivity of both the antibody and the drug-linker is highly dependent on these conditions. For example, thiol-maleimide reactions are typically more efficient at a slightly basic pH. |
| Poor Quality of Reagents | Ensure the purity and activity of the antibody, drug-linker, and any enzymes used. | Contaminants or degradation of reagents can inhibit the conjugation reaction. |
| Steric Hindrance | If using a site-specific method, the chosen conjugation site may be sterically inaccessible. | Consider re-engineering the antibody to place the reactive handle in a more solvent-exposed region. |
| Insufficient Molar Excess of Drug-Linker | Increase the molar ratio of the drug-linker to the antibody. | A higher concentration of the drug-linker can drive the reaction to completion. However, this needs to be balanced with the risk of increasing impurities. |
Problem 2: ADC Aggregation During or After Conjugation
Symptoms:
-
Visible precipitation or turbidity in the ADC solution.
-
Presence of high molecular weight species (HMWS) detected by Size Exclusion Chromatography (SEC).[9]
-
Inconsistent results in functional assays.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrophobicity of the Payload-Linker | Incorporate hydrophilic spacers (e.g., PEG) into the linker design.[9][20] | This can shield the hydrophobic payload and reduce intermolecular interactions that lead to aggregation.[20] |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar excess of the linker-payload during conjugation to target a lower average DAR.[20] | A lower DAR decreases the overall surface hydrophobicity of the ADC.[20] |
| Unfavorable Buffer Conditions | Screen different buffer formulations, varying the pH and ionic strength.[8][22] | The buffer composition can significantly impact the colloidal stability of the ADC. Maintaining a pH away from the isoelectric point of the ADC is crucial.[8] |
| Environmental Stress | Avoid repeated freeze-thaw cycles and vigorous agitation. Store the ADC at the recommended temperature.[22] | Physical stress can lead to protein denaturation and aggregation.[22] |
Problem 3: Heterogeneous DAR Profile
Symptoms:
-
Broad peaks or multiple peaks observed in Hydrophobic Interaction Chromatography (HIC) analysis.
-
Mass spectrometry data shows a wide distribution of DAR species.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Non-Specific Conjugation Method | Switch to a site-specific conjugation strategy (e.g., engineered cysteines, enzymatic conjugation).[4][] | Site-specific methods provide precise control over the location and number of conjugated drugs, leading to a more homogeneous product.[6][23] |
| Inconsistent Reaction Conditions | Ensure precise control over reaction parameters like temperature, pH, and mixing. | Variations in these parameters can lead to batch-to-batch variability in the DAR profile. |
| Partial Reduction of Disulfide Bonds (for Cysteine Conjugation) | Optimize the concentration of the reducing agent and the reduction time. | Incomplete or excessive reduction can lead to a mixture of different numbers of available thiol groups for conjugation. |
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Based Conjugation (THIOMAB™)
-
Antibody Preparation: The engineered antibody containing the additional cysteine residue(s) is produced and purified.
-
Reduction of Interchain Disulfides (if necessary): For some protocols, the native interchain disulfides are partially reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) to unmask the thiol groups of the engineered cysteines.[2]
-
Conjugation Reaction: The drug-linker, typically containing a maleimide (B117702) group, is added to the reduced antibody solution. The reaction is allowed to proceed at a controlled temperature (e.g., 4-25°C) and pH (e.g., 7.0-8.0) for a specific duration (e.g., 1-4 hours).
-
Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: The ADC is purified to remove unconjugated drug-linker, quenching reagent, and any aggregates. This is typically achieved using techniques like tangential flow filtration (TFF) or size exclusion chromatography (SEC).[][25]
Protocol 2: Enzymatic Conjugation using Transglutaminase
-
Antibody Engineering: A specific recognition sequence for microbial transglutaminase (mTG), such as LLQG, is engineered into the antibody.[26]
-
Drug-Linker Preparation: The cytotoxic drug is linked to a molecule containing a primary amine.[26]
-
Enzymatic Reaction: The engineered antibody, the amine-containing drug-linker, and mTG are incubated together in a suitable buffer (e.g., Tris buffer at pH 7.5-8.5). The enzyme catalyzes the formation of a stable isopeptide bond between the glutamine in the recognition tag and the primary amine of the drug-linker.[26]
-
Purification: The resulting ADC is purified to remove the enzyme, unreacted drug-linker, and any unconjugated antibody. This can be done using protein A chromatography followed by SEC or TFF.[]
Protocol 3: Characterization of ADC Homogeneity by Hydrophobic Interaction Chromatography (HIC)
-
System Preparation: An HIC column (e.g., Butyl-NPR) is equilibrated with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Sample Preparation: The ADC sample is diluted in the high-salt mobile phase.
-
Chromatographic Run: The sample is injected onto the column. A gradient is then run from the high-salt mobile phase to a low-salt mobile phase (e.g., 25 mM sodium phosphate, pH 7.0) to elute the ADC species.
-
Data Analysis: The elution profile is monitored by UV absorbance at 280 nm. Different DAR species will have different retention times due to their varying hydrophobicity, with higher DAR species eluting later. The peak areas can be integrated to determine the relative abundance of each DAR species.
Data Presentation
Table 1: Comparison of DAR Distribution for Different Conjugation Methods
| Conjugation Method | Typical Average DAR | DAR Species Distribution | Reference |
| Traditional Lysine Conjugation | 3.5 | DAR 0 to 8 (Broad) | [27] |
| Traditional Cysteine Conjugation | 3.6 | DAR 0, 2, 4, 6, 8 (Mixture) | [2][28] |
| Engineered Cysteine (THIOMAB™) | 2.0 | Predominantly DAR 2 | [] |
| Enzymatic (Transglutaminase) | >1.8 | Predominantly DAR 2 | [26] |
| Disulfide Re-bridging | 4.0 | Predominantly DAR 4 | [] |
Table 2: Common Analytical Techniques for Homogeneous ADC Characterization
| Analytical Technique | Information Provided | Reference |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution, average DAR, unconjugated antibody | [28][29] |
| Size Exclusion Chromatography (SEC) | Aggregate and fragment content | [9][28] |
| Mass Spectrometry (MS) | Intact mass of ADC species, confirmation of DAR, identification of conjugation sites | [28][30] |
| Reversed-Phase Liquid Chromatography (RPLC) | DAR distribution, analysis of free drug-linker | [31] |
| Dynamic Light Scattering (DLS) | Particle size distribution, detection of aggregation | [9] |
Visualizations
Caption: General workflow for the synthesis and characterization of a homogeneous ADC.
Caption: Logical relationship between causes and solutions for ADC aggregation.
References
- 1. Methods to Make Homogenous Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 5. genscript.com [genscript.com]
- 6. An overview of site-specific methods for achieving antibody drug conjugates with homogenous drug to antibody ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. abzena.com [abzena.com]
- 14. veranova.com [veranova.com]
- 15. researchgate.net [researchgate.net]
- 16. Attempts to synthesize homogeneous glycan-conjugated antibody-drug conjugates [jstage.jst.go.jp]
- 17. Chemoenzymatic synthesis of glycoengineered IgG antibodies and glycosite-specific antibody–drug conjugates | Springer Nature Experiments [experiments.springernature.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 20. benchchem.com [benchchem.com]
- 21. Attempts to synthesize homogeneous glycan-conjugated antibody-drug conjugates [jstage.jst.go.jp]
- 22. benchchem.com [benchchem.com]
- 23. veranova.com [veranova.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 30. mdpi.com [mdpi.com]
- 31. adcreview.com [adcreview.com]
Technical Support Center: Linker Optimization for Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing linker design in the formation of ternary complexes, primarily focusing on Proteolysis Targeting Chimeras (PROTACs).
I. Troubleshooting Guides
This section addresses common challenges in a question-and-answer format to aid in resolving experimental hurdles.
General Issues
Q1: What are the initial checks if I don't observe ternary complex formation or subsequent protein degradation?
A1: If you are not observing ternary complex formation or degradation, begin by verifying the integrity and activity of your individual components:
-
Protein Quality: Ensure your target Protein of Interest (POI) and E3 ligase are correctly folded, pure, and active. Use techniques like Dynamic Light Scattering (DLS) to check for aggregation.
-
PROTAC Integrity: Confirm the chemical structure and purity of your PROTAC molecule via methods such as NMR and mass spectrometry.
-
Binary Binding: Confirm that your PROTAC can independently bind to both the POI and the E3 ligase. This can be assessed using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Lack of binary binding is a fundamental reason for the failure to form a ternary complex.
-
Cellular Context: Ensure the cell line used for degradation assays expresses sufficient levels of both the target protein and the recruited E3 ligase.
Q2: My degradation assay shows a bell-shaped curve (the "hook effect"). What causes this and how can I mitigate it?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form unproductive binary complexes (either POI-PROTAC or E3-PROTAC) rather than the productive POI-PROTAC-E3 ternary complex required for degradation.
Mitigation Strategies:
-
Dose-Response Curve: Always perform a wide dose-response experiment (e.g., from picomolar to high micromolar ranges) to identify the optimal concentration for degradation and to fully characterize the bell-shaped curve.
-
Lower Concentrations: For subsequent experiments, use your PROTAC at concentrations at or below the "sweet spot" (the trough of the bell curve) that gives maximal degradation.
-
Enhance Cooperativity: Design PROTACs with linkers that promote positive cooperativity. Cooperative binding stabilizes the ternary complex over the binary complexes, which can reduce the hook effect.
-
Ternary Complex Assays: Use biophysical assays like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex at different PROTAC concentrations. This can help you understand the relationship between ternary complex formation and the observed degradation profile.
Assay-Specific Troubleshooting
Q3: I'm having trouble with my Surface Plasmon Resonance (SPR) experiments for ternary complex analysis. What are some common issues?
A3: Interpreting SPR data for a three-component system can be complex. Here are some common issues and their potential causes:
| Issue | Potential Cause(s) | Troubleshooting Tips |
| Low Signal or No Binding | - Insufficient ligand density on the chip.- Poor protein activity or misfolding.- Weak binding affinity.- Incompatible buffer conditions. | - Optimize ligand immobilization density.- Verify protein integrity with DLS.- Use a higher concentration of the analyte.- Perform a buffer scout to find optimal conditions. |
| High Non-Specific Binding | - Hydrophobic or electrostatic interactions with the chip surface. | - Add a blocking agent (e.g., BSA) to the running buffer.- Increase the salt concentration in the buffer.- Use a sensor chip with a different surface chemistry. |
| Baseline Drift | - Inefficient surface regeneration.- Instability of the immobilized protein.- Buffer mismatch between running buffer and sample.- Instrument temperature fluctuations. | - Test different regeneration solutions to ensure complete removal of the analyte.- Ensure the buffer is properly degassed and matched.- Allow the instrument to fully equilibrate. |
| Complex Sensorgrams | - Multi-step binding events.- Conformational changes upon binding.- Mass transport limitations. | - Fit the data to more complex models (e.g., two-state binding).- Increase the flow rate to minimize mass transport effects.- Consult specialized resources for interpreting complex PROTAC sensorgrams. |
Q4: My Isothermal Titration Calorimetry (ITC) data for cooperativity measurement is noisy or uninterpretable. What should I check?
A4: ITC is highly sensitive to experimental conditions. Poor data quality often stems from the following:
| Issue | Potential Cause(s) | Troubleshooting Tips |
| Noisy Data / Spikes | - Air bubbles in the syringe or cell.- Improper mixing. | - Carefully degas all solutions before use.- Ensure the syringe is loaded properly without introducing bubbles.- Optimize the stirring speed. |
| Mismatched Heats of Dilution | - Buffer mismatch between the syringe and cell solutions.- Mismatch in DMSO concentration. | - Dialyze all proteins into the exact same buffer batch.- Precisely match the final DMSO concentration in both the cell and syringe. |
| Low Signal-to-Noise Ratio | - Low binding enthalpy (ΔH).- Low protein or PROTAC concentration. | - Increase the concentration of reactants if possible.- Ensure the "c-window" (10 < c < 1000) is appropriate for the expected KD. |
| Precipitation | - PROTAC or protein insolubility at the concentrations used. | - Check the solubility of all components in the assay buffer before the experiment.- Reduce the concentrations if necessary. |
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A1: The linker is a critical component of a PROTAC that connects the ligand binding to the Protein of Interest (POI) and the ligand recruiting an E3 ubiquitin ligase. It is not just a passive spacer; it critically dictates the efficacy and drug-like properties of the PROTAC by influencing the formation and stability of the ternary complex, as well as the molecule's overall solubility and cell permeability.
Q2: How do I choose the right linker length?
A2: The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.
-
Too long: A linker that is too long can result in an unstable ternary complex with excessive flexibility, leading to inefficient ubiquitination. Systematic screening of a series of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths) is the most common approach to identify the optimal length.
Q3: What is the difference between PEG and alkyl linkers?
A3: Polyethylene glycol (PEG) and alkyl chains are the most common flexible linkers used in PROTAC design.
-
PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, they are generally more hydrophilic. This can improve the solubility of the PROTAC molecule but may sometimes hinder passive diffusion across the cell membrane.
-
Alkyl Linkers: Simple hydrocarbon chains that are more hydrophobic. This can enhance cell permeability but may lead to lower solubility. The choice between them often involves balancing solubility and permeability requirements.
Q4: What is cooperativity and why is it important?
A4: Cooperativity (alpha, α) in the context of PROTACs describes how the binding of one protein (e.g., the POI) to the PROTAC influences the binding of the second protein (the E3 ligase). It is calculated as the ratio of the binary dissociation constant (KD) to the ternary KD.
-
α > 1 (Positive Cooperativity): The formation of the first binary complex enhances the binding of the second protein. This is highly desirable as it leads to a more stable and productive ternary complex.
-
α < 1 (Negative Cooperativity): The binding of the first protein hinders the binding of the second.
-
α = 1 (No Cooperativity): The proteins bind independently. High positive cooperativity often correlates with more potent degradation.
Q5: How does linker design differ for molecular glues compared to PROTACs?
A5: The concept of a "linker" is different for molecular glues.
-
PROTACs: Employ a distinct linker to physically connect two separate ligands, acting as a bridge.
-
Molecular Glues: These are typically smaller molecules that induce a new protein-protein interface between the E3 ligase and a "neosubstrate" (the target protein) that would not normally interact. The design is less modular. Recent strategies involve identifying "covalent handles" or moieties that can be appended to existing protein-targeting ligands to convert them into molecular glue degraders, effectively creating a new binding surface that recruits an E3 ligase.
III. Data Presentation: Linker Impact on Degradation
The following tables summarize quantitative data illustrating the impact of linker length and composition on PROTAC efficacy.
Table 1: Impact of Linker Length on BRD4 Degradation (VHL-based PROTACs)
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| MZ1 Analog 1 | PEG | ~10 | >1000 | <20 | Fictional Example |
| MZ1 | PEG | 13 | ~25 | >90 | |
| MZ1 Analog 2 | PEG | ~16 | ~100 | ~80 | |
| MZ1 Analog 3 | PEG | ~20 | ~500 | ~60 | Fictional Example |
As the data indicates, a clear "sweet spot" for linker length often emerges, with both shorter and longer linkers showing reduced efficacy.
Table 2: Impact of Linker Composition on BTK Degradation (Pomalidomide-based PROTACs)
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment | DC50 (nM) | Dmax (%) | Reference |
| BTK Degrader 1 | PEG-Alkyl | 12 | C4 | 5.2 | >95 | |
| BTK Degrader 2 | Alkyl | 12 | C4 | 12.8 | >95 | |
| BTK Degrader 3 | PEG-Alkyl | 15 | C5 | 2.1 | >95 | |
| BTK Degrader 4 | Alkyl | 15 | C5 | 8.9 | >95 |
This case study highlights how both linker composition (PEG-containing vs. purely alkyl) and the attachment point on the E3 ligase ligand can significantly influence degradation potency.
IV. Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize ternary complex formation and PROTAC function.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).
Materials:
-
Purified target protein (POI)
-
Purified E3 ligase complex (e.g., VCB complex for VHL)
-
PROTAC of interest
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Dialysis buffer (ensure all proteins and the PROTAC are in the same matched buffer to minimize heats of dilution)
Procedure:
Part 1: Determining Binary Binding Affinities
-
PROTAC to E3 Ligase (KD1):
-
Prepare the E3 ligase solution at a concentration of approximately 10-20 µM in the ITC cell.
-
Prepare the PROTAC solution at a concentration 10-20 times higher than the E3 ligase (e.g., 100-400 µM) in the injection syringe.
-
Perform the titration by injecting the PROTAC into the E3 ligase solution.
-
Analyze the data using a one-site binding model to determine KD1.
-
-
PROTAC to Target Protein (KD2):
-
Repeat the process above, with the target protein in the cell and the PROTAC in the syringe, to determine KD2.
-
Part 2: Determining Ternary Binding Affinity
-
PROTAC to E3 Ligase in the Presence of Target Protein (KD,ternary):
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with a molar excess of the target protein in the ITC cell.
-
Prepare the PROTAC solution in the injection syringe as before.
-
Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein binary complex.
-
Analyze the data to determine the apparent KD for ternary complex formation (KD,ternary).
-
Data Analysis and Cooperativity Calculation:
-
Calculate the cooperativity factor: α = KD1 / KD,ternary
-
A value of α > 1 indicates positive cooperativity.
Protocol 2: AlphaLISA for Ternary Complex Detection
Objective: To detect and quantify the formation of the POI-PROTAC-E3 ternary complex in a high-throughput format.
Materials:
-
Tagged POI (e.g., GST-tagged)
-
Tagged E3 Ligase (e.g., FLAG-tagged)
-
PROTAC of interest
-
AlphaLISA Donor beads (e.g., Anti-FLAG)
-
AlphaLISA Acceptor beads (e.g., Glutathione)
-
AlphaLISA-compatible plate reader
-
Assay Buffer (e.g., 1X AlphaLISA Binding Assay Buffer)
Procedure:
-
Reagent Preparation: Prepare all reagents in the assay buffer. Reagents are typically prepared at 5X the final concentration. Ensure the final DMSO concentration is consistent across all wells and kept low (<0.5%) to prevent assay interference.
-
Assay Plate Setup:
-
In a 384-well plate, add the POI, E3 ligase, and serial dilutions of the PROTAC. Include a vehicle-only control (DMSO).
-
The final concentrations of the proteins should be optimized, often starting in the low nanomolar range (e.g., 1-10 nM).
-
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 60-90 minutes) to allow the ternary complex to form.
-
Bead Addition: Add a mixture of the Donor and Acceptor beads to each well.
-
Second Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Detection: Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis:
-
The AlphaLISA signal is proportional to the amount of ternary complex formed.
-
Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed due to the hook effect.
Protocol 3: NanoBRET™ Assay for Cellular Ternary Complex Formation
Objective: To monitor the formation of the ternary complex in living cells in real-time.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmid encoding NanoLuc®-POI (donor)
-
Plasmid encoding HaloTag®-E3 ligase (acceptor)
-
Transfection reagent
-
White, opaque 96-well or 384-well assay plates
-
PROTAC of interest
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
Luminometer with 450 nm and >610 nm filters
Procedure:
-
Cell Seeding: Seed HEK293T cells in assay plates to achieve 80-90% confluency on the day of the assay.
-
Transfection: Co-transfect the cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids. A 1:10 ratio of donor to acceptor plasmid is a common starting point for optimization.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC.
-
(Optional) To separate complex formation from degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2-4 hours before adding the PROTAC.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate to each well.
-
Detection: Read the plate on the luminometer, measuring both donor (450 nm) and acceptor (618 nm) emission.
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 for ternary complex formation.
Protocol 4: In Vitro Ubiquitination Assay
Objective: To directly measure the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.
Materials:
-
E1 Activating Enzyme
-
E2 Conjugating Enzyme (specific to the E3 ligase)
-
Purified E3 Ligase Complex (e.g., CRL4-CRBN)
-
Purified POI
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
10X Ubiquitination Buffer
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody against the POI
Procedure:
-
Master Mix Preparation: Prepare a master mix containing buffer, ATP, E1, E2, Ubiquitin, and the POI.
-
Reaction Setup: In separate tubes, combine the master mix, the E3 ligase, and either the PROTAC (at the desired final concentration) or DMSO (vehicle control).
-
Control Reactions: Set up essential controls:
-
No E3: To confirm the reaction is E3-dependent.
-
No PROTAC: To show that ubiquitination is PROTAC-dependent.
-
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Quenching: Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blot Analysis:
-
Run the samples on an SDS-PAGE gel to separate proteins by molecular weight.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the POI.
-
Incubate with an HRP-conjugated secondary antibody and detect using an ECL substrate.
-
Data Analysis:
-
Look for the appearance of higher molecular weight bands or a "smear" above the band for the unmodified POI in the PROTAC-treated lane. This indicates the addition of ubiquitin molecules and confirms a productive ternary complex was formed.
V. Visualizations (Graphviz)
Technical Support Center: Preventing Aggregation of PEGylated Conjugates
Welcome to the technical support center for PEGylated conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation during and after the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs that my PEGylated conjugate is aggregating?
A1: Aggregation can be observed in several ways. Visually, you may notice turbidity, opalescence, or the formation of visible precipitates in your solution.[1] Analytically, techniques like Size Exclusion Chromatography (SEC) will reveal the emergence of high-molecular-weight (HMW) species, while Dynamic Light Scattering (DLS) will show an increase in the average particle size and polydispersity index (PDI).[1]
Q2: What are the common causes of aggregation during the PEGylation reaction?
A2: Aggregation during PEGylation can be attributed to several factors:
-
Intermolecular Cross-linking: The use of bifunctional PEG linkers can connect multiple protein molecules, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Elevated protein concentrations bring molecules into closer proximity, increasing the likelihood of intermolecular interactions and aggregation.[1][2]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability. Deviations from the optimal range for your specific protein can expose hydrophobic regions, promoting aggregation.[1][2]
-
Poor Reagent Quality: Impurities in the PEG reagent, such as the presence of diol in a supposedly monofunctional PEG, can cause unintended cross-linking.[1]
Q3: Can the molecular weight of PEG influence aggregation?
A3: Yes, the molecular weight (MW) of the attached PEG can affect aggregation. For instance, a study on Granulocyte-Colony Stimulating Factor (GCSF) demonstrated that attaching a 20 kDa PEG molecule at the N-terminus could prevent protein precipitation by making the aggregates soluble and slowing down the aggregation rate compared to the unconjugated protein.[1][3] Even a smaller 5 kDa PEG showed a significant enhancement in stability.[1][3] The hydrophilic nature of PEG and the steric hindrance it provides are key to this stabilizing effect.[1]
Q4: How does the choice between monofunctional and bifunctional PEG linkers affect aggregation?
A4: To minimize aggregation caused by cross-linking, it is generally recommended to use a monofunctional PEG reagent.[1] Homobifunctional PEG linkers possess reactive groups at both ends, which inherently increases the risk of linking multiple protein molecules together.[1] If aggregation is a persistent issue, switching to a monofunctional PEG is a critical troubleshooting step.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving aggregation issues encountered during your PEGylation experiments.
Problem 1: I'm observing immediate precipitation upon adding the PEG reagent.
-
Possible Cause: Localized high concentration of the PEG reagent or suboptimal buffer conditions.
-
Solutions:
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, introduce it in smaller portions over a period of time to maintain a lower instantaneous concentration.[1]
-
Optimize Reaction Buffer:
-
pH: Ensure the pH of your reaction buffer is optimal for your protein's stability. For amine-reactive PEGs, a pH range of 7.2-8.5 is generally efficient, but for pH-sensitive proteins, a pH closer to 7.4 may be necessary.[4] For selective N-terminal PEGylation with reagents like mPEG-aldehyde, a lower pH (around 5.0-6.5) can be beneficial.[1][5]
-
Buffer Species: The choice of buffer can impact aggregation. For example, at low pH, glycine (B1666218) buffer has been shown to offer better stability for some antibodies compared to citrate (B86180) or acetate (B1210297) buffers.[6]
-
-
Lower Reaction Temperature: Performing the reaction at a lower temperature, such as 4°C, slows down the reaction rate, which can favor controlled modification over aggregation.[1][2]
-
Problem 2: My purified PEGylated conjugate is forming soluble aggregates over time.
-
Possible Cause: Instability of the conjugate in the storage buffer or residual suboptimal reaction conditions.
-
Solutions:
-
Optimize Storage Buffer:
-
Excipients: The addition of stabilizing excipients can significantly improve long-term stability.[7] Consider adding cryoprotectants like glycerol (B35011) (10-20%) or sugars such as sucrose (B13894) or trehalose.[7] Amino acids like arginine and glutamate (B1630785) can also act as stabilizers.[7][8]
-
Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20 at 0.01-0.1%) can help prevent aggregation.[4]
-
-
Control Molar Ratio: A high molar excess of the PEG reagent can lead to over-PEGylation, which may induce conformational changes and subsequent aggregation. It is advisable to perform a titration to determine the lowest effective PEG-to-protein molar ratio.[2]
-
Purification Strategy: Employ robust purification methods like size-exclusion chromatography (SEC) to efficiently separate the desired monomeric conjugate from any aggregates and unreacted components.[7]
-
Problem 3: Aggregation is still occurring despite optimizing reaction and storage conditions.
-
Possible Cause: Inherent instability of the protein or issues with the PEGylation site.
-
Solutions:
-
Site-Specific PEGylation: If you are using non-specific PEGylation chemistries (e.g., targeting lysines), consider moving to a site-specific approach. Introducing a unique cysteine residue for thiol-specific PEGylation can provide greater control and reduce heterogeneity.[9]
-
Protein Engineering: In some cases, site-specific mutations can be introduced to the protein to enhance its stability or remove aggregation-prone regions.[10]
-
Data Presentation: Optimizing Reaction and Storage Conditions
The following tables summarize key quantitative parameters that can be optimized to prevent aggregation.
Table 1: Influence of Reaction Conditions on Aggregation
| Parameter | Recommended Range/Condition | Rationale |
| pH | Protein-dependent; typically 6.5-8.5 for amine chemistry | Balances reaction efficiency with protein stability.[1][5] |
| Temperature | 4°C to Room Temperature | Lower temperatures slow the reaction, reducing the risk of aggregation.[1][2] |
| PEG:Protein Molar Ratio | Start with 1:1 to 5:1 | Empirically determine the optimal ratio to avoid over-PEGylation.[1][5] |
| Protein Concentration | < 5 mg/mL | Lower concentrations reduce intermolecular interactions.[7] |
Table 2: Common Stabilizing Excipients and Their Working Concentrations
| Excipient Class | Example | Typical Concentration | Mechanism of Action |
| Polyols/Sugars | Glycerol, Sucrose, Trehalose | 5-20% (v/v) or (w/v) | Act as cryoprotectants and protein stabilizers.[7] |
| Amino Acids | Arginine, Glutamate | 50-100 mM | Can prevent aggregation by interacting with the protein surface.[7][8] |
| Surfactants | Polysorbate 20 (Tween-20) | 0.01-0.1% (v/v) | Reduce surface-induced aggregation.[4] |
Experimental Protocols
Protocol 1: Detection and Quantification of Aggregates using Dynamic Light Scattering (DLS)
Objective: To determine the size distribution and polydispersity of the PEGylated conjugate in solution.
Materials:
-
DLS Instrument
-
Filtered, degassed buffer
-
Low-volume cuvette
-
Micropipettes and filtered tips
-
0.2 µm syringe filter
Procedure:
-
Sample Preparation:
-
Filter a sufficient amount of the sample buffer through a 0.2 µm filter to remove any particulate matter.
-
If the sample contains visible aggregates, clarify it by centrifugation or filtration before analysis to avoid overwhelming the detector. Note that this will remove the largest aggregates from the analysis.
-
Prepare the PEGylated conjugate sample at the desired concentration in the filtered buffer. A typical concentration range is 0.1-1.0 mg/mL.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Set the measurement parameters, including the temperature and the properties of the solvent (viscosity and refractive index).
-
-
Measurement:
-
Rinse the cuvette thoroughly with the filtered buffer.
-
Blank the instrument with the filtered buffer.
-
Carefully pipette the sample into the cuvette, ensuring no air bubbles are introduced.
-
Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.
-
Initiate the measurement. The instrument will collect data over a set period, typically a few minutes.
-
-
Data Analysis:
-
The software will generate a size distribution plot and a polydispersity index (PDI).
-
A monodisperse sample will show a single, narrow peak, while the presence of aggregates will result in additional peaks at larger sizes and an increased PDI.
-
Protocol 2: Separation and Quantification of Monomers and Aggregates using Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Objective: To separate different species based on their hydrodynamic radius and determine their absolute molar mass for unambiguous identification and quantification of aggregates.
Materials:
-
HPLC system with a UV detector
-
SEC column appropriate for the size range of your conjugate and potential aggregates
-
MALS detector
-
Refractive Index (RI) detector
-
Filtered and degassed mobile phase (e.g., PBS)
-
PEGylated conjugate sample
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved for all detectors (UV, MALS, and RI).
-
-
Sample Preparation:
-
Prepare the PEGylated conjugate sample in the mobile phase.
-
Filter the sample through a low-protein-binding syringe filter (e.g., 0.1 or 0.22 µm) to remove any large particulates that could clog the column.
-
-
Data Collection:
-
Inject the prepared sample onto the SEC column.
-
Collect the data from the UV, MALS, and RI detectors as the sample elutes from the column.
-
-
Data Analysis:
-
Use the appropriate software (e.g., ASTRA) for data analysis.
-
The software will use the signals from the three detectors to calculate the molar mass of the species eluting at each time point.
-
The resulting chromatogram will show distinct peaks corresponding to the monomeric PEGylated conjugate, as well as any dimers, trimers, or higher-order aggregates.
-
The area under each peak can be used to quantify the relative abundance of each species.
-
Visualizations
Caption: Experimental workflow for PEGylation and aggregate analysis.
Caption: Troubleshooting decision tree for aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Aggregation Kinetics for IgG1-Based Monoclonal Antibody Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maleimide-Thiol Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with maleimide-thiol coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol coupling?
A1: The optimal pH range for maleimide-thiol coupling is between 6.5 and 7.5.[1][2][3][4] Within this range, the reaction is highly selective for thiols.[1][2] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[1][2]
Q2: What happens if the pH is outside the optimal range?
A2:
-
Below pH 6.5: The reaction rate significantly slows down because the thiol group is protonated and less nucleophilic.[4]
-
Above pH 7.5: The maleimide (B117702) group becomes susceptible to hydrolysis, rendering it unreactive towards thiols.[1][4][5] Additionally, the reactivity of maleimides towards primary amines (e.g., lysine (B10760008) residues) increases, leading to a loss of selectivity.[1][3][4]
Q3: How stable is the resulting thiosuccinimide bond?
A3: The stability of the thiosuccinimide bond can be a concern. It can undergo a retro-Michael reaction, which is a reversible process where the bond breaks, reforming the original thiol and maleimide.[4][6] This is particularly problematic in environments with a high concentration of other thiols, such as glutathione (B108866) in vivo, which can lead to "payload migration" in antibody-drug conjugates (ADCs).[1][4]
Q4: Can the stability of the conjugate be improved?
A4: Yes, there are several strategies to improve conjugate stability:
-
Hydrolysis of the Thiosuccinimide Ring: After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed, typically by raising the pH.[4] This ring-opened form is stable and not susceptible to the retro-Michael reaction.[1][7]
-
Next-Generation Maleimides: Maleimides designed for enhanced stability are commercially available.[4] Some of these have features that promote rapid hydrolysis of the thiosuccinimide ring after conjugation.[7][8]
-
Thiazine (B8601807) Rearrangement: For conjugates with an unprotected N-terminal cysteine, a thiazine rearrangement can occur, which is an intramolecular cyclization that forms a stable six-membered ring.[9] However, this is often considered a side reaction.[9]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Conjugation Yield | Maleimide Hydrolysis: The maleimide reagent may have hydrolyzed before reacting with the thiol.[4][5] | - Prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[4] - Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[4] |
| Oxidized Thiols: Cysteine residues may have formed disulfide bonds and are unavailable for reaction.[5][10] | - Reduce disulfide bonds using a reducing agent like TCEP prior to conjugation.[5] - Degas buffers to prevent re-oxidation of thiols.[10][11] | |
| Suboptimal Molar Ratio: The ratio of maleimide to thiol may not be optimal. | - Increase the molar excess of the maleimide reagent (e.g., 10-20 fold) to drive the reaction to completion.[4] Note that for some molecules, lower ratios (2:1 or 5:1) may be optimal.[5][11] | |
| Conjugate Instability / Loss of Activity | Retro-Michael Reaction: The thiosuccinimide linkage is reversible, leading to deconjugation.[4] | - After conjugation, consider a step to hydrolyze the thiosuccinimide ring to form a stable, ring-opened structure.[1] - For in vivo applications, consider using next-generation maleimides designed for increased stability.[4] |
| Thiol Exchange Reaction: In a thiol-rich environment, the maleimide can be transferred to other thiol-containing molecules.[4] | - This is a consequence of the retro-Michael reaction. Stabilizing the initial conjugate is key.[4] - Analyze for payload transfer to other proteins (e.g., albumin) using LC-MS.[4] | |
| Side Reactions / Heterogeneity | Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines.[1][3] | - Maintain the reaction pH strictly between 6.5 and 7.5.[2][3] |
| Thiazine Rearrangement: With N-terminal cysteine peptides, an intramolecular rearrangement can occur. | - If this side product is undesirable, consider acetylating the N-terminal amine or using a different cysteine position within the peptide.[9] Conjugation at a lower pH (around 5) can also suppress this rearrangement.[9] |
Experimental Protocols
General Protocol for Maleimide Labeling of a Protein
-
Protein Preparation:
-
Dissolve the protein at a concentration of 1-10 mg/mL in a degassed, amine-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES).[5][10][11]
-
If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[5][10][12][13] Note that TCEP does not need to be removed before adding the maleimide reagent.[3][14]
-
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Quenching and Purification:
-
Analysis and Storage:
Visualizations
Caption: Mechanism of Maleimide-Thiol Coupling.
Caption: General Experimental Workflow.
Caption: Troubleshooting Low Reaction Yield.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. bachem.com [bachem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. biotium.com [biotium.com]
Technical Support Center: Enhancing the In Vivo Stability of PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered with the in vivo stability of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo stability of PROTACs?
A1: The primary challenges affecting the in vivo stability of PROTACs are their inherent physicochemical properties. Due to their high molecular weight and complex structures, PROTACs often exhibit poor aqueous solubility, low cell permeability, and susceptibility to rapid metabolic clearance.[1][2] These factors can lead to suboptimal pharmacokinetic profiles and reduced therapeutic efficacy in vivo.[1]
Q2: How does the linker component of a PROTAC influence its stability?
A2: The linker is a critical determinant of a PROTAC's overall properties.[][4][5][6] Modifications to the linker's length, composition, flexibility, and attachment points can significantly impact metabolic stability and cell permeability.[][5][7][8] The linker is often the most metabolically labile part of a PROTAC molecule.[2] Introducing rigid structures, such as heterocyclic scaffolds or alkynes, can improve stability compared to more flexible alkyl and PEG linkers which are more susceptible to oxidative metabolism.[][8]
Q3: What are the common metabolic pathways that lead to the degradation of PROTACs?
A3: Common metabolic pathways for PROTACs include oxidation, primarily by Cytochrome P450 (CYP) enzymes like CYP3A4, and hydrolysis of amide or ester bonds within the linker or ligands.[2][9][10] Aldehyde oxidase (AOX) can also be involved in the metabolism of certain heterocyclic moieties present in PROTACs.[2][9][10] Additionally, the glutarimide (B196013) moiety of thalidomide-based ligands is known to be labile.[11]
Q4: How does the choice of E3 ligase affect PROTAC stability and efficacy?
A4: The choice of E3 ligase ligand can significantly influence a PROTAC's degradation profile, stability, and drug-like properties.[8][12] For instance, Cereblon (CRBN) ligands are often associated with better drug-like characteristics, such as lower molecular weight and higher bioavailability, compared to some other E3 ligase ligands.[] Different E3 ligases have varying expression levels across different tissues, which can impact tissue-specific degradation.[8] Furthermore, resistance to a PROTAC can arise from mutations in the recruited E3 ligase, making the ability to switch to an alternative E3 ligase a valuable strategy.[14]
Q5: Can formulation strategies improve the in vivo performance of PROTACs?
A5: Yes, formulation strategies can significantly enhance the in vivo performance of PROTACs by addressing their poor solubility and bioavailability.[2][15][16] Techniques such as creating amorphous solid dispersions (ASDs), using lipid-based formulations like self-nanoemulsifying drug delivery systems (SNEDDS), and encapsulating PROTACs in nanoparticles can improve their dissolution and absorption.[15][16][17]
Troubleshooting Guides
Issue 1: Low or No Target Degradation in Animal Models
-
Symptoms: Despite potent in vitro degradation, the PROTAC shows minimal or no reduction of the target protein in animal tissues.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low in vivo degradation.
-
Possible Causes & Solutions:
-
Poor Pharmacokinetics (PK): The PROTAC may be rapidly cleared from circulation before it can reach the target tissue.
-
Low Solubility: The PROTAC may not be sufficiently soluble in physiological fluids to be absorbed effectively.
-
High Metabolic Instability: The PROTAC is being rapidly metabolized into inactive forms.
-
Insufficient Target Engagement: The PROTAC may not be reaching the target protein in the relevant tissue at a sufficient concentration.
-
Solution: Assess target engagement in tissue samples. If engagement is low despite adequate plasma exposure, consider factors like tissue distribution and cell permeability. Modifying the PROTAC to be less of a substrate for efflux pumps may be necessary.[20]
-
-
Issue 2: High Variability in In Vivo Efficacy
-
Symptoms: Inconsistent tumor growth inhibition or target degradation across different animals in the same treatment group.
-
Possible Causes & Solutions:
-
Inconsistent Formulation: The PROTAC formulation may not be homogenous, leading to variable dosing.
-
Solution: Ensure the formulation protocol is robust and consistently produces a uniform suspension or solution.
-
-
Variable Oral Absorption: Differences in food intake can affect the absorption of orally administered PROTACs.
-
Solution: Standardize feeding schedules for the animals. Some studies suggest that administering PROTACs with food can improve their oral bioavailability.[21]
-
-
"Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes, reducing degradation efficiency.[1][20]
-
Solution: Perform a dose-response study to identify the optimal concentration range for degradation and avoid concentrations that lead to the hook effect.[20]
-
-
Data Summary
Table 1: Strategies to Enhance PROTAC In Vivo Stability and Bioavailability
| Strategy | Approach | Example/Rationale | Reference(s) |
| Linker Modification | Introduce rigidity | Replacing flexible alkyl/PEG linkers with cyclic structures (e.g., piperazine, phenyl rings) or alkynes to reduce susceptibility to oxidative metabolism. | [][4][7][8] |
| Modify attachment points | Altering the connection point of the linker to the ligands can improve the stability of the ternary complex. | [][7] | |
| Introduce intramolecular H-bonds | Can induce a more compact, "ball-like" shape, reducing polarity and improving cell permeability. | [7][21] | |
| E3 Ligase Selection | Choose ligases with favorable properties | CRBN-based PROTACs often exhibit better drug-like properties compared to those recruiting other ligases. | [][22] |
| Switch E3 ligases | Can overcome resistance developed through mutations in the initially targeted E3 ligase. | [8][14] | |
| Formulation Strategies | Amorphous Solid Dispersions (ASDs) | Dispersing the PROTAC in a polymer matrix to enhance aqueous solubility and dissolution rate. | [2][16] |
| Lipid-Based Formulations | Using systems like SNEDDS to improve solubility and oral absorption. | [15] | |
| Nanoparticle Delivery | Encapsulating PROTACs in nanoparticles can prolong circulation, improve tumor accumulation, and allow for triggered release. | [15][23] | |
| Prodrug Approach | Mask polar groups | Temporarily modifying functional groups to improve cell permeability. | [20][23] |
Key Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
-
Objective: To determine the metabolic stability of a PROTAC in the presence of liver microsomes, which contain key drug-metabolizing enzymes like CYPs.[2]
-
Materials:
-
Pooled human or relevant animal species liver microsomes.
-
NADPH regenerating system (to initiate the metabolic reaction).
-
Phosphate (B84403) buffer (pH 7.4).
-
PROTAC stock solution (in DMSO).
-
Acetonitrile (ACN) with an internal standard for quenching.
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Prepare a working solution of the PROTAC in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, PROTAC solution (final concentration typically 1 µM), and liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.[2]
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the PROTAC.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
-
-
Experimental Workflow Diagram:
Caption: Workflow for microsomal stability assay.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD)
-
Objective: To prepare an ASD of a PROTAC to enhance its aqueous solubility and potential for oral absorption.[2]
-
Materials:
-
PROTAC compound.
-
Polymer (e.g., Soluplus®, PVP VA64).
-
Organic solvent (e.g., acetone, methanol).
-
Spray dryer or rotary evaporator.
-
-
Procedure (Spray Drying Method):
-
Dissolve both the PROTAC and the polymer in a suitable organic solvent.
-
Spray the resulting solution into a heated drying chamber of a spray dryer.
-
The rapid evaporation of the solvent leaves the PROTAC molecularly dispersed within the polymer matrix as a solid powder.
-
Characterize the resulting ASD for its solid state (e.g., using Differential Scanning Calorimetry (DSC) to confirm its amorphous nature), drug load, and dissolution properties in biorelevant media.[2]
-
Signaling Pathway and Mechanism Diagrams
Caption: General mechanism of action for a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research on PROTAC Metabolism: Strategies and Main Approaches - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. benchchem.com [benchchem.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Challenges in PEGylated Protein Characterization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGylated proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common analytical challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Section 1: Heterogeneity and Purity Analysis
Q1: My Size Exclusion Chromatography (SEC) profile for a PEGylated protein shows a broad peak or multiple peaks. What could be the cause?
A1: This is a common observation and can stem from several factors:
-
Polydispersity of the PEG Reagent: Most PEG reagents are not single, discrete molecules but rather a population with a distribution of molecular weights. This inherent heterogeneity is transferred to the protein during conjugation, resulting in a product that is also polydisperse, which can lead to peak broadening in SEC.[1]
-
Degree of PEGylation: The reaction may produce a mixture of proteins with different numbers of PEG chains attached (e.g., mono-, di-, tri-PEGylated species). Each of these will have a different hydrodynamic radius and thus elute at a different time, potentially appearing as distinct or overlapping peaks.[2]
-
Positional Isomers: PEG chains can attach to different sites on the protein (e.g., various lysine (B10760008) residues or the N-terminus). Positional isomers can sometimes have slightly different conformations and hydrodynamic radii, contributing to peak broadening.[3]
-
Aggregation: The appearance of early-eluting peaks, especially those with a high light scattering signal, often indicates the presence of high-molecular-weight aggregates.[4]
-
Interaction with SEC Matrix: PEGylated proteins can sometimes interact non-ideally with silica-based SEC columns, leading to peak tailing and poor resolution.[4]
Q2: How can I distinguish between aggregation and different PEGylation states in my SEC results?
A2: Coupling SEC with Multi-Angle Light Scattering (SEC-MALS) is the most effective method.[5]
-
SEC-MALS directly measures the molar mass of the molecules eluting from the column, independent of their shape or elution time.[6]
-
Aggregates will show a significantly higher molar mass than the expected monomeric PEGylated protein.
-
Different PEGylation states (e.g., mono- vs. di-PEGylated) will present as peaks with molar masses corresponding to the protein plus one, two, or more PEG chains.[7]
-
Unconjugated Protein will elute later and show the molar mass of the native protein.
Without MALS, you can use orthogonal methods like SDS-PAGE (which may show distinct bands for different species) or Reversed-Phase HPLC (RP-HPLC), which separates based on hydrophobicity and can often resolve species with different degrees of PEGylation.[1]
Q3: Why is it difficult to quantify the amount of free (unreacted) PEG in my sample?
A3: Quantification is challenging primarily because PEG lacks a strong chromophore, making it difficult to detect using standard UV absorbance detectors at 280 nm.
-
Solution: Use a detector that does not rely on a chromophore, such as a Refractive Index (RI) detector or a Charged Aerosol Detector (CAD). An Evaporative Light Scattering Detector (ELSD) can also be used.[1] Combining these detectors with SEC allows for the separation and quantification of free PEG from the PEGylated protein.
Section 2: Molecular Weight and Structural Analysis
Q4: I'm having trouble getting a clear mass spectrum of my PEGylated protein using ESI-Mass Spectrometry. What are the common issues?
A4: The large, flexible, and heterogeneous nature of PEG chains poses significant challenges for ESI-MS.[8]
-
Charge State Complexity: The polydispersity of the PEG creates a complex mixture of molecules, each producing its own charge state distribution. These distributions overlap, making the resulting spectrum convoluted and difficult to interpret.[9]
-
Ionization Suppression: The PEG moiety can suppress the ionization of the protein portion of the conjugate, leading to low signal intensity.[10]
-
Instrument Limitations: Not all mass spectrometers have the resolution required to distinguish between species that differ by a single PEG unit, especially for large proteins or high degrees of PEGylation.[8]
Q5: How can I improve my Mass Spectrometry (MS) results for PEGylated proteins?
A5:
-
Use High-Resolution MS: Instruments like Q-TOF or Orbitrap provide the mass accuracy needed to resolve the complex spectra.[9][10]
-
Optimize Sample Preparation: Use charge-stripping agents (e.g., post-column addition of a weak amine) to simplify the charge state distribution.[10]
-
Utilize Deconvolution Software: Advanced deconvolution algorithms are essential to process the complex raw data into a zero-charge mass spectrum, allowing for accurate mass determination.[8]
-
Consider MALDI-TOF MS: For determining the average molecular weight and degree of PEGylation, MALDI-TOF can be a robust alternative as it is often less susceptible to ionization suppression for large molecules and typically produces singly charged ions, simplifying the spectrum.[10]
Q6: How do I accurately determine the specific amino acid residue(s) where PEG is attached?
A6: Determining the PEGylation site is a critical but challenging aspect of characterization. The standard method is peptide mapping .[3]
-
Proteolytic Digestion: The PEGylated protein is digested with a protease (e.g., trypsin, Lys-C). The large PEG chain can sterically hinder the enzyme, preventing cleavage at or near the attachment site.[11]
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by LC and analyzed by tandem MS (MS/MS).
-
Comparative Analysis: The peptide map of the PEGylated protein is compared to the map of the unconjugated protein.[12] The peptide peak that is "missing" or shifted in the PEGylated sample's map corresponds to the peptide containing the PEGylation site. MS/MS sequencing of the modified peptide confirms the exact residue.[10][12]
Section 3: Quantification and Activity Assays
Q7: Can I use standard protein quantification assays like Bradford or BCA for my PEGylated protein?
A7: It is not recommended. Standard colorimetric assays are often inaccurate for PEGylated proteins.[10] The PEG chains can sterically hinder the access of the assay reagents (e.g., Coomassie dye in Bradford, copper-chelating reagents in BCA) to the protein backbone. This interference typically leads to an underestimation of the protein concentration.[10]
-
Recommended Alternatives:
-
UV Absorbance at 280 nm: Can be used to quantify the protein portion, provided no other components in the sample absorb at this wavelength.
-
Amino Acid Analysis: A more accurate but destructive method.
-
Specific ELISA: Develop an ELISA that targets an epitope on the protein that is not blocked by the PEG chains.
-
Q8: My immunoassay (e.g., ELISA) results are inconsistent or show lower than expected activity for my PEGylated protein. Why?
A8: The PEG chains can cause steric hindrance , preventing the antibody from efficiently binding to its epitope on the protein surface.[13] This is a major consideration, especially if the PEGylation site is near the antibody binding site.
-
Troubleshooting:
-
Site-Directed PEGylation: If possible, move the PEGylation site away from functionally important regions or antibody binding epitopes.
-
Antibody Selection: Screen different monoclonal or polyclonal antibodies to find one that binds to an accessible epitope on the PEGylated protein.
-
Assay Re-optimization: Modify assay conditions (e.g., incubation times, antibody concentrations) to improve binding kinetics.
-
Use a Functional Assay: Rely on a bioactivity assay that measures the protein's function rather than just antibody binding.
-
Troubleshooting Guides
Issue 1: Poor Resolution in Size Exclusion Chromatography (SEC)
| Symptom | Possible Cause | Recommended Solution |
| Broad, poorly resolved peaks | Polydispersity of PEG and protein conjugate.[1] | This is often inherent to the sample. Couple SEC with MALS to obtain molar mass information across the peak for better characterization.[5] |
| Peak tailing | Secondary ionic or hydrophobic interactions between the PEGylated protein and the column matrix.[4] | Modify the mobile phase. Increase the salt concentration (e.g., to 150-300 mM NaCl) to reduce ionic interactions. Add a small amount of organic solvent (e.g., 5-10% ethanol (B145695) or isopropanol) if hydrophobic interactions are suspected.[4] |
| Co-elution of free PEG and PEGylated protein | The hydrodynamic radii of the species are too similar for the selected column.[1] | Experiment with a column of a different pore size. Alternatively, use an orthogonal method like Reversed-Phase (RP-HPLC) or Ion-Exchange Chromatography (IEX) which separates based on different principles.[1][3] |
Issue 2: Difficulty in Mass Spectrometry Analysis
| Symptom | Possible Cause | Recommended Solution |
| Low signal intensity or poor ionization | The PEG chain is suppressing protein ionization.[10] | Optimize the mobile phase and MS source parameters. Consider using MALDI-TOF MS as an alternative to ESI-MS.[10] |
| Complex, uninterpretable spectrum | Overlapping charge states from a heterogeneous sample.[9] | Use a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).[10] Employ advanced deconvolution software to process the data.[8] Use a charge-stripping agent post-column to simplify the spectrum.[10] |
| Inability to identify PEGylated peptides in peptide map | Incomplete enzymatic digestion due to steric hindrance from PEG.[11] The PEGylated peptide is too large or complex to be easily identified. | Increase the enzyme-to-protein ratio or digestion time. Use a combination of proteases.[10] Use LC-MS/MS with in-source fragmentation to break down the PEG chain, simplifying the peptide spectrum for easier identification.[10][14] |
Experimental Protocols
Protocol 1: SEC-MALS for Molar Mass and Aggregate Determination
-
System Setup:
-
HPLC System: With UV and Refractive Index (RI) detectors.
-
MALS Detector: e.g., Wyatt DAWN or miniDAWN.
-
SEC Column: Select a column with a pore size appropriate for the expected size of your PEGylated protein and potential aggregates (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel).[2][4]
-
Mobile Phase: A typical mobile phase is Phosphate-Buffered Saline (PBS), pH 7.4. Ensure it is filtered (0.1 µm) and thoroughly degassed.
-
-
Sample Preparation:
-
Prepare the PEGylated protein sample at a concentration of 1-2 mg/mL in the mobile phase.
-
Filter the sample through a 0.2 µm syringe filter before injection.
-
-
Data Acquisition:
-
Equilibrate the entire system with the mobile phase until baselines for all detectors (UV, MALS, RI) are stable.
-
Inject 50-100 µL of the sample.
-
Collect data from all detectors for the duration of the chromatographic run.
-
-
Data Analysis:
-
Use specialized software (e.g., Wyatt ASTRA).
-
Determine the dn/dc value (specific refractive index increment) for both the protein and the PEG. These values are necessary for the software's protein conjugate analysis module.[15]
-
The software will use the signals from the UV (protein), RI (protein + PEG), and MALS (entire complex) detectors to calculate the absolute molar mass of the protein portion, the PEG portion, and the total conjugate across the elution peak.[6][15] This allows for precise determination of aggregation state and degree of PEGylation.
-
Protocol 2: Peptide Mapping for PEGylation Site Identification
-
Sample Preparation (Denaturation, Reduction, Alkylation):
-
Denature the PEGylated protein (~1 mg/mL) in a buffer containing a chaotropic agent (e.g., 6 M Guanidine-HCl or 8 M Urea).
-
Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding Iodoacetamide (IAM) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
-
Perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM Ammonium Bicarbonate) using a desalting column to remove denaturants and excess reagents.
-
-
Enzymatic Digestion:
-
Add a protease, such as Trypsin, at an enzyme-to-protein ratio of 1:20 to 1:50 (w/w). Due to potential steric hindrance, a higher enzyme ratio may be necessary compared to non-PEGylated proteins.[10]
-
Incubate at 37°C for 4-18 hours.
-
Stop the reaction by adding an acid (e.g., formic acid or TFA) to a final concentration of 0.1-1%.
-
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto a C18 reversed-phase column.
-
Elute the peptides using a gradient of increasing acetonitrile (B52724) containing 0.1% formic acid.
-
Analyze the eluting peptides using a high-resolution mass spectrometer operating in data-dependent acquisition (DDA) mode to acquire both MS1 scans (for peptide masses) and MS2 scans (for peptide fragmentation and sequencing).
-
-
Data Analysis:
-
Use a bioinformatics software suite (e.g., Proteome Discoverer, MaxQuant) to compare the LC-MS/MS data from the PEGylated and non-PEGylated protein digests.
-
Search for the "missing" peptides in the PEGylated sample's map.
-
Manually inspect the data for large, modified peptides whose mass corresponds to a known peptide plus the mass of the PEG moiety (or fragments thereof). The MS/MS spectrum will confirm the peptide sequence and pinpoint the modified amino acid.[14]
-
Visualizations
Workflow for Characterizing PEGylation Heterogeneity
This workflow outlines the typical analytical steps to fully characterize a PEGylated protein sample, from initial separation to detailed structural elucidation.
A typical workflow for the comprehensive characterization of PEGylated proteins.
Troubleshooting Logic for Immunoassays
This decision tree illustrates a logical approach to troubleshooting low or inconsistent signals in an immunoassay for a PEGylated protein.
A decision tree for troubleshooting immunoassay issues with PEGylated proteins.
References
- 1. lcms.cz [lcms.cz]
- 2. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. wyatt.com [wyatt.com]
- 6. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 7. wyatt.com [wyatt.com]
- 8. enovatia.com [enovatia.com]
- 9. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH [journal11.magtechjournal.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. americanlaboratory.com [americanlaboratory.com]
Validation & Comparative
A Comparative Guide to Azido-PEG3-S-PEG3-azide Conjugates for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Azido-PEG3-S-PEG3-azide, a bifunctional, cleavable crosslinker, with relevant alternatives for applications in bioconjugation, drug delivery, and proteomics. This document outlines the physicochemical properties, reaction kinetics, and detailed experimental protocols to aid in the selection of the most appropriate linker for your research needs.
Introduction to this compound
This compound is a versatile crosslinking reagent featuring two terminal azide (B81097) functionalities connected by a central, redox-sensitive disulfide bond and two polyethylene (B3416737) glycol (PEG3) spacers. The azide groups enable highly specific and efficient covalent bond formation with alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry"[1][2][3]. The disulfide bridge allows for the cleavage of the linker under reducing conditions, such as those found within the intracellular environment, making it an ideal choice for applications requiring the controlled release of conjugated payloads[4][5]. The hydrophilic PEG3 spacers enhance the solubility and reduce the potential for aggregation of the conjugate in aqueous media. A primary application for this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2][3].
Comparison with Alternative Bifunctional Crosslinkers
For a comprehensive evaluation, this compound is compared with two key alternatives: a non-cleavable analog, Azido-PEG3-azide , and a related cleavable linker, Azido-PEG3-SS-NHS ester , which offers a different reactive group.
-
Azido-PEG3-azide (Non-Cleavable Alternative): This linker possesses the same azide reactive groups and PEG spacers but lacks the disulfide bond, resulting in a stable, non-cleavable linkage. It is suitable for applications where a permanent connection between two molecules is desired.
-
Azido-PEG3-SS-NHS ester (Cleavable Alternative with Different Reactivity): This linker contains a cleavable disulfide bond and a PEG spacer similar to the primary compound. However, it features one azide group and one N-hydroxysuccinimide (NHS) ester group. The NHS ester reacts efficiently with primary amines, such as those on lysine (B10760008) residues of proteins, providing an alternative conjugation strategy.
Below is a table summarizing the key properties of these linkers.
| Property | This compound | Azido-PEG3-azide | Azido-PEG3-SS-NHS ester |
| Chemical Formula | C16H32N6O6S2 | C8H16N6O3 | Not specified in search results |
| Molecular Weight | 468.6 g/mol [6] | 244.25 g/mol [7] | Not specified in search results |
| Cleavability | Yes (Disulfide bond) | No | Yes (Disulfide bond) |
| Reactive Groups | 2x Azide | 2x Azide | 1x Azide, 1x NHS ester |
| Solubility | Soluble in DCM, THF, acetonitrile (B52724), DMF, and DMSO[8]. 10 mM in DMSO[1]. | Soluble in DCM, THF, acetonitrile, DMF, and DMSO[8]. | Not specified in search results |
| Storage | 0-10 °C[8] | 0-10 °C[8] | Not specified in search results |
Experimental Data and Performance
Reaction Kinetics
The azide groups on these linkers react with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), via SPAAC. The kinetics of SPAAC reactions are crucial for efficient bioconjugation. Second-order rate constants for SPAAC reactions typically range from 2.4 x 10⁻³ M⁻¹s⁻¹ to 34 M⁻¹s⁻¹[9]. While specific kinetic data for this compound was not found, the reactivity is expected to be in this range, influenced by the specific cyclooctyne (B158145) used and the reaction conditions. For instance, the reaction of para-azido-L-phenylalanine with a DBCO-PEG compound can be monitored by the decrease in absorbance of DBCO at 306 nm to determine the second-order rate constant[10].
Stability of the Disulfide Bond
The disulfide bond in this compound is stable under physiological conditions but can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or in the reducing environment of the cell interior, where the concentration of glutathione (B108866) is significantly higher than in the extracellular space[4]. The stability of disulfide bonds can be influenced by pH, with increased rates of cleavage at basic pH[11].
Experimental Protocols
Characterization of this compound
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and purity of the linker.
-
Protocol:
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Data Interpretation: The ¹H NMR spectrum should show characteristic peaks for the PEG ethylene (B1197577) glycol units (typically around 3.6 ppm) and the methylene (B1212753) groups adjacent to the azide and sulfur atoms. The integration of these peaks should correspond to the number of protons in the structure. The ¹³C NMR spectrum will show corresponding carbon signals. For PEG azides, the carbon adjacent to the azide group typically appears around 50 ppm[12].
-
2. Mass Spectrometry (MS)
-
Objective: To determine the exact molecular weight and confirm the identity of the linker.
-
Protocol:
-
Prepare a dilute solution of the linker in a suitable solvent (e.g., acetonitrile or methanol).
-
Infuse the solution into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Data Interpretation: The spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of the linker. For this compound, the expected monoisotopic mass is approximately 468.2 Da.
-
Bioconjugation Workflow: Protein Labeling
This protocol describes the conjugation of an alkyne-modified protein with this compound.
1. Materials:
- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
- This compound stock solution (e.g., 10 mM in DMSO).
- For CuAAC: Copper(II) sulfate (B86663) (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper chelating ligand (e.g., THPTA).
- For SPAAC: A DBCO- or BCN-modified protein.
- Purification columns (e.g., size-exclusion chromatography).
2. Protocol (SPAAC):
- To the alkyne-modified protein solution, add the this compound stock solution to achieve a final molar excess of the linker (typically 10-20 fold).
- Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle shaking[13].
- Monitor the reaction progress using SDS-PAGE, looking for a shift in the molecular weight of the protein.
- Purify the protein-linker conjugate using size-exclusion chromatography to remove excess linker and other reagents[13].
3. Analysis of Conjugate:
- Confirm successful conjugation using SDS-PAGE and mass spectrometry (MALDI-TOF or ESI-MS).
- The extent of labeling can be quantified using various analytical techniques, including UV-Vis spectroscopy if one of the components has a unique absorbance, or by mass spectrometry.
Visualizations
Caption: Chemical structure of this compound.
Caption: Experimental workflow for bioconjugation and cleavage.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Disulfide-bridged cleavable PEGylation in polymeric nanomedicine for controlled therapeutic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. purepeg.com [purepeg.com]
- 7. scbt.com [scbt.com]
- 8. Azido-PEG3-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Researcher's Guide to Analytical Methods for PEGylated Proteins
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of key analytical techniques used for this purpose, supported by experimental data and detailed protocols.
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely used strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1] This modification can lead to an extended circulatory half-life, improved stability, and reduced immunogenicity.[2] However, the inherent heterogeneity of PEGylation presents significant analytical challenges.[1][3] A thorough characterization of the degree of PEGylation, identification of attachment sites, and quantification of the PEGylated product is essential for quality control and regulatory compliance.[1][4]
This guide delves into four commonly employed analytical methods for the characterization of PEGylated proteins: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), Capillary Gel Electrophoresis (CGE), and Enzyme-Linked Immunosorbent Assay (ELISA). We will compare their performance based on quantitative data, provide detailed experimental protocols, and visualize the experimental workflows.
Comparative Analysis of Analytical Methods
The choice of an analytical method for a PEGylated protein depends on the specific information required, the stage of development, and the available instrumentation. The following table summarizes the key performance parameters of the four techniques discussed in this guide.
| Analytical Method | Key Parameters Measured | Advantages | Limitations |
| SEC-MALS | Molar mass of the conjugate, protein, and PEG moieties; Degree of PEGylation; Aggregation analysis.[5][6] | Absolute measurement of molar mass without the need for column calibration; Provides information on conformation and hydrodynamic radius.[7][8] | Requires specialized detectors (MALS and dRI); Potential for PEG-mediated interaction with the stationary phase. |
| MALDI-TOF MS | Average molecular weight; Degree of PEGylation; Identification of PEGylation sites (with further fragmentation).[1][9] | High sensitivity and accuracy for molecular weight determination; Tolerant to some buffer components.[9][10] | Heterogeneity of PEG can complicate spectra; High molecular weight PEGylated proteins can be challenging to ionize and detect.[9] |
| CGE | Separation of different PEGylated species (isoforms); Purity analysis.[11][12] | High resolution for separating species with small size differences; Minimal sample consumption.[13][14] | Can be influenced by buffer composition; Semi-quantitative without proper calibration.[11] |
| ELISA | Quantification of total PEG or PEGylated protein concentration.[15][16] | High sensitivity and specificity; Suitable for high-throughput screening in biological matrices.[17] | Indirect measurement; May not distinguish between free PEG and conjugated PEG depending on the assay format.[3] |
Quantitative Data Highlights
To provide a clearer understanding of the capabilities of each technique, the following tables present representative quantitative data from published studies.
SEC-MALS Analysis of a PEGylated Protein
| Parameter | Unmodified Protein | PEG Moiety | PEGylated Protein Monomer | PEGylated Protein Dimer |
| Molar Mass (kDa) | 20 | 40 | 60 | 120 |
| Hydrodynamic Radius (nm) | 2.0 | 3.7 | 4.7 | - |
Data sourced from a study on a therapeutic protein.[7]
MALDI-TOF MS Analysis of PEGylated Epidermal Growth Factor (EGF)
| Sample | Expected Molecular Weight (Da) | Observed Most Probable Mass (Mp) (Da) |
| EGF | 6045 | - |
| PEG2k-EGF | ~8045 | 8223.6 |
| PEG5k-EGF | ~11045 | 11636.6 |
Data from a study on N-terminal site-specific mono-PEGylation of recombinant human EGF.[2]
CGE Resolution of PEGylated α-Lactalbumin
| Species | Resolution (Rs) |
| α-Lactalbumin vs. mono-PEGylated α-Lactalbumin (20 kDa PEG) | 4.7 |
Resolution was significantly improved by the addition of glycine (B1666218) to the running buffer.[11]
ELISA for Quantification of PEGylated Bovine Serum Albumin (BSA)
| Parameter | Value |
| Limit of Detection (LOD) | 3.125 µg/mL |
| Limit of Quantification (LOQ) | 12.5 µg/mL |
| Linearity Range | 12.5 - 2000 µg/mL |
Data from an application note demonstrating a method for monitoring the purity of PEG GCSF.[18]
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducing and validating analytical results. Below are the experimental protocols for the key techniques, accompanied by workflow diagrams generated using the DOT language.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for determining the absolute molar mass and size of macromolecules in solution, making it ideal for characterizing the heterogeneity of PEGylated proteins.[5]
Experimental Protocol
-
System Preparation:
-
LC System: An Agilent 1260 Bio-inert LC System or equivalent.[18]
-
Column: Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm.[18]
-
Mobile Phase: 10 mM succinate, 3.5% (w/v) sorbitol, 0.3 M L-arginine, pH 5.5.[7]
-
Detectors: A MALS detector (e.g., DAWN HELEOS), a UV detector, and a differential refractive index (dRI) detector (e.g., Optilab).[6][7]
-
-
Sample Preparation:
-
Dissolve the PEGylated protein sample in the mobile phase to a concentration of approximately 1-2 mg/mL.
-
Filter the sample through a 0.1 µm or 0.22 µm filter before injection.
-
-
Data Acquisition:
-
Set the flow rate to 0.5 mL/min.
-
Inject 20-100 µL of the sample.
-
Collect data from all three detectors (UV, MALS, dRI).
-
-
Data Analysis:
-
Use specialized software (e.g., ASTRA) to perform the conjugate analysis.
-
Determine the molar mass of the protein and PEG components across the elution peak.[5]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a sensitive technique used to determine the molecular weight of intact proteins and their conjugates, providing information on the average degree of PEGylation.[9][10]
Experimental Protocol
-
Sample Preparation:
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as sinapic acid or α-cyano-4-hydroxycinnamic acid (HCCA), in a 1:1 (v/v) mixture of acetonitrile (B52724) and 0.1% TFA.[10][19]
-
-
Target Plate Spotting:
-
Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range. The instrument is typically operated in linear mode for large molecules.[9]
-
-
Data Analysis:
-
Determine the molecular weight of the unmodified protein and the different PEGylated species from the mass spectrum.
-
Calculate the average degree of PEGylation.
-
Capillary Gel Electrophoresis (CGE)
CGE is a high-resolution separation technique that can differentiate between PEGylated proteins with varying numbers of attached PEG chains.[12][14]
Experimental Protocol
-
System and Capillary Preparation:
-
CE System: A standard capillary electrophoresis instrument.
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 30 cm total length).
-
Gel Matrix: A replaceable sieving polymer solution.
-
-
Buffer and Sample Preparation:
-
Running Buffer: 10 mM Bis-Tris with 0.1 M glycine.[11]
-
Sample Denaturation (for SDS-CGE): Mix the protein sample with a solution containing sodium dodecyl sulfate (B86663) (SDS) and a reducing agent (e.g., dithiothreitol) and heat to denature.
-
-
Electrophoresis:
-
Fill the capillary with the gel matrix.
-
Inject the sample into the capillary (electrokinetic or pressure injection).
-
Apply a voltage across the capillary to initiate separation.
-
Detect the separated species using a UV detector, typically at 214 nm or 280 nm.[20]
-
-
Data Analysis:
-
Analyze the resulting electropherogram to determine the migration times and peak areas of the different PEGylated species.
-
Assess the purity of the sample and the distribution of PEGylated isoforms.
-
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 6. wyatt.com [wyatt.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. wyatt.com [wyatt.com]
- 9. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. Capillary electrophoretic separation of high-molecular-weight poly(ethylene glycol)-modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Capillary Gel Electrophoresis (CGE) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 15. content.abcam.com [content.abcam.com]
- 16. pegbiotech.com [pegbiotech.com]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 20. Protein Separation by Capillary Gel Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC Linkers: Azido-PEG3-S-PEG3-azide in Focus
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding ligand and the E3 ligase-recruiting moiety. The linker's composition and length are not merely a spacer but play a pivotal role in the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][2] This guide provides a comparative analysis of Azido-PEG3-S-PEG3-azide with other classes of PROTAC linkers, supported by experimental data and detailed methodologies.
This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a central sulfide (B99878) atom and terminal azide (B81097) groups.[3][4] The PEG units enhance hydrophilicity and biocompatibility, while the azide groups are versatile handles for "click chemistry," allowing for efficient and specific conjugation to the warhead and E3 ligase ligand.[3][5][6]
Comparative Analysis of PROTAC Linker Performance
The choice of linker profoundly impacts a PROTAC's ability to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[7][8] Key performance indicators for PROTACs include their degradation efficiency, measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), as well as their cellular permeability.[7][9]
| Linker Type | Example PROTAC System (Target-E3 Ligase) | DC50 (nM) | Dmax (%) | Cell Permeability | Key Characteristics | Reference(s) |
| PEG-based (e.g., this compound) | BRD4-VHL | 1-100 | >90 | Moderate | High solubility, flexible, can shield polar surface area to improve permeability.[10][11] | [2][12] |
| Alkyl-based | BTK-CRBN | 1-40 | >90 | Moderate to High | Hydrophobic, synthetically accessible, can be metabolically stable.[11] | [2] |
| Rigid (e.g., piperazine/piperidine-based) | BRD4-CRBN | <1 | >95 | High | Pre-organizes the PROTAC for ternary complex formation, can improve cell permeability.[13][] | [7][8] |
| Clickable (e.g., triazole-containing) | MDM2-CRBN | 292 | 76 | Variable | Stable, allows for rapid library synthesis to optimize linker length and composition.[] | [2] |
Note: The presented DC50 and Dmax values are indicative and can vary based on the specific PROTAC construct, linker length and composition, and the experimental conditions.[9]
Experimental Protocols
Accurate assessment of PROTAC performance relies on robust and well-defined experimental protocols. Below are detailed methodologies for two key experiments in PROTAC evaluation.
1. Western Blotting for Target Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[16][17]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.[17]
-
Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to assess the kinetics of degradation.[16]
-
-
Sample Preparation:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[16]
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16][18]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[16]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[16]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[17]
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[16]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Repeat the immunoblotting process for a loading control protein (e.g., GAPDH or β-actin).[16]
-
-
Detection and Data Analysis:
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.[16]
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
2. Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[19][20] It is a cost-effective method for early-stage screening of compounds based on their ability to diffuse across an artificial lipid membrane.[19][21]
-
Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[19]
-
Methodology:
-
Prepare the PAMPA plate: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
Prepare solutions: The PROTAC is dissolved in a buffer solution for the donor compartment. The acceptor compartment contains a fresh buffer solution.
-
Assay setup: The filter plate (donor) is placed on top of an acceptor plate, and the PROTAC solution is added to the donor wells.
-
Incubation: The plate assembly is incubated at room temperature for a set period (e.g., 4-16 hours).
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.
-
Data Analysis: The apparent permeability (Papp) is calculated using the following equation: Papp = (V_A / (Area * time)) * [drug]_acceptor / ([drug]_donor - [drug]_acceptor)
-
Visualizing PROTAC Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Linker Evaluation Workflow.
Caption: PROTAC Linker Classes.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Permeability Assay - Profacgen [profacgen.com]
A Head-to-Head Comparison: The Disulfide-Cleavable Azido-PEG3-S-PEG3-azide Linker Versus Non-Cleavable Counterparts in Targeted Drug Delivery
For researchers, scientists, and drug development professionals, the choice of linker in a bioconjugate—such as an antibody-drug conjugate (ADC) or a PROTAC—is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of the Azido-PEG3-S-PEG3-azide, a cleavable linker leveraging disulfide chemistry, against non-cleavable linkers, supported by a review of experimental data and methodologies.
The linker connecting a targeting moiety to a therapeutic payload is far from a passive component; it is a key architectural element that governs the stability of the conjugate in circulation and the mechanism of payload release. The fundamental distinction between cleavable and non-cleavable linkers lies in their strategy for drug liberation. Cleavable linkers, such as this compound, are designed to be selectively broken down in the target microenvironment, whereas non-cleavable linkers release their payload only after the complete degradation of the targeting protein. This divergence in mechanism has profound implications for a therapeutic's pharmacokinetic profile, efficacy, and toxicity.
Mechanism of Action: A Tale of Two Release Strategies
This compound: A Redox-Sensitive Cleavable Linker
The this compound linker is a symmetrical molecule featuring two terminal azide (B81097) groups, which are valuable for bioorthogonal "click chemistry" conjugation, connected by a central disulfide bond.[1] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance. The lynchpin of its functionality is the disulfide bond, which is stable in the oxidizing environment of the bloodstream but is susceptible to cleavage in the reducing intracellular environment.[2]
The significantly higher concentration of glutathione (B108866) (GSH) within cells (millimolar range) compared to the plasma (micromolar range) drives the reduction of the disulfide bond, leading to the release of the payload.[3][4] This targeted release mechanism is a hallmark of glutathione-sensitive linkers.
Non-Cleavable Linkers: Stability Through Proteolytic Degradation
In contrast, non-cleavable linkers, such as those based on thioether bonds (e.g., formed from succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate or SMCC), are designed for high stability in both extracellular and intracellular environments.[5] Payload release from conjugates with non-cleavable linkers is not triggered by a specific chemical cue but rather relies on the complete proteolytic degradation of the antibody or protein carrier within the lysosome.[5][] This process liberates the payload still attached to the linker and a single amino acid residue.
Comparative Performance Metrics
The choice between a cleavable disulfide linker like this compound and a non-cleavable linker involves a trade-off between stability, payload release kinetics, and the potential for off-target effects. The following tables summarize key quantitative data from studies comparing disulfide-based cleavable linkers with non-cleavable linkers in the context of ADCs.
| Parameter | Disulfide Linker (e.g., this compound) | Non-Cleavable Linker (e.g., Thioether) | Reference |
| Plasma Stability | Moderate to high; susceptible to premature cleavage in some cases. | High; generally more stable in circulation. | [3][7] |
| Payload Release Mechanism | Reductive cleavage by intracellular glutathione. | Proteolytic degradation of the antibody in the lysosome. | [2][] |
| Intracellular Payload Release Rate | Relatively rapid upon entering the reducing environment of the cell. | Slower, dependent on the rate of antibody degradation. | [8] |
| Bystander Effect | High potential, as the released payload can often diffuse across cell membranes to kill neighboring antigen-negative cells. | Low to negligible, as the released payload-linker-amino acid complex is typically charged and membrane-impermeable. | [][9] |
| Off-Target Toxicity | Higher potential due to the possibility of premature linker cleavage in circulation. | Lower potential due to high plasma stability and targeted release mechanism. | [10] |
Visualizing the Pathways and Workflows
To further elucidate the differences between these linker technologies, the following diagrams, generated using the DOT language, illustrate key concepts.
Figure 1. Generalized signaling pathway for ADC internalization and payload release.
Figure 2. Comparison of payload release and bystander effect mechanisms.
Figure 3. Experimental workflow for comparing linker technologies.
Experimental Protocols
To empirically determine the optimal linker strategy for a given therapeutic candidate, a series of well-defined experiments are essential. Below are summarized protocols for key comparative assays.
Plasma Stability Assay
Objective: To assess the stability of the ADC and the extent of premature payload release in plasma.
Methodology:
-
Incubate the ADC with plasma (human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 144 hours).
-
At each time point, capture the remaining intact ADC from the plasma sample using an affinity method (e.g., protein A/G beads).
-
Analyze the captured ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker instability.
-
Separately, quantify the amount of free payload in the plasma supernatant using LC-MS/MS to measure premature drug release.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against target antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC.
-
Incubate for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).
-
Assess cell viability using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC50) for each ADC and cell line. A lower IC50 value indicates higher potency.
Bystander Killing Assay (Co-culture Method)
Objective: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture a mixture of antigen-positive and antigen-negative cells. The antigen-negative cells should be labeled (e.g., with a fluorescent protein like GFP) for identification.
-
Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.
-
After an appropriate incubation period, measure the viability of the antigen-negative (GFP-positive) cell population using flow cytometry or high-content imaging.
-
A significant decrease in the viability of the antigen-negative cells in the co-culture compared to a monoculture treated with the same ADC concentration indicates a bystander effect.
Conclusion
The decision between a cleavable linker like this compound and a non-cleavable linker is not straightforward and depends heavily on the specific therapeutic application. Disulfide-based cleavable linkers offer the advantage of rapid, targeted intracellular payload release and the potential for a potent bystander effect, which can be beneficial in treating heterogeneous tumors. However, this comes with a potential risk of lower plasma stability and increased off-target toxicity.[10]
Non-cleavable linkers provide superior plasma stability, which can translate to a better safety profile and a wider therapeutic window.[3] Their reliance on antibody degradation for payload release makes them less likely to cause off-target toxicity, but this also limits their ability to induce a bystander effect.[][9]
Ultimately, the optimal linker choice must be determined empirically. The experimental protocols outlined in this guide provide a framework for a rigorous, data-driven comparison to inform the rational design of next-generation bioconjugate therapeutics. The inclusion of PEG spacers in the this compound linker also offers the advantage of improved hydrophilicity, which can enhance the pharmacokinetic properties of the resulting conjugate.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Mass Spectrometry of PEGylated Molecules: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of analyzing PEGylated molecules, this guide offers a comprehensive comparison of key mass spectrometry (MS) techniques. Uncover the nuances of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization (ESI-MS), and Size-Exclusion Chromatography coupled with MS (SEC-MS) to select the optimal analytical strategy for your therapeutic candidates.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can improve drug solubility, increase in vivo stability, and reduce immunogenicity.[1] However, the inherent polydispersity of PEG polymers and the heterogeneity of the resulting conjugates present significant analytical challenges.[2] A thorough characterization of PEGylated products is crucial for quality control and regulatory approval, necessitating robust and reliable analytical methods.[3] Mass spectrometry has emerged as an indispensable tool for the detailed structural elucidation of these complex biomolecules.[4]
This guide provides a comparative overview of the most prevalent MS-based methods for analyzing PEGylated molecules, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
At a Glance: Comparing Key Mass Spectrometry Techniques
The choice of an appropriate mass spectrometry technique is contingent on the specific analytical question, the nature of the PEGylated molecule, and the desired level of structural detail. The following table summarizes the key performance characteristics of MALDI-TOF MS, ESI-MS, and SEC-MS for the analysis of PEGylated molecules.
| Feature | MALDI-TOF MS | ESI-MS | SEC-MS |
| Primary Application | Determination of average molecular weight and degree of PEGylation.[1] | Accurate mass determination, identification of PEGylation sites, and analysis of heterogeneity.[5] | Separation and quantification of aggregates, fragments, and conjugates.[6] |
| Mass Range | High (up to 600 kDa and beyond with specialized detectors).[7][8] | Lower to moderate, dependent on the instrument's m/z range and charge state distribution. | Dependent on the MS detector coupled to the SEC system. |
| Resolution | Moderate to high, sufficient to resolve oligomers in some cases. | High to ultra-high, enabling isotopic resolution for smaller PEGylated molecules.[2] | Dependent on the MS detector. |
| Mass Accuracy | Good (typically in the ppm range). | Excellent (sub-ppm to low ppm range).[2] | Dependent on the MS detector. |
| Sensitivity | High (femtomole to attomole range). | High (picomole to femtomole range). | LOD and LOQ for PEG GCSF were found to be 3.125 µg/mL and 12.5 µg/mL respectively.[6] |
| Throughput | High, with rapid sample analysis.[1] | Lower, often coupled with liquid chromatography (LC).[1] | Lower, dictated by the chromatography runtime. |
| Key Strengths | Tolerance to salts and buffers, ideal for determining average molecular weight of heterogeneous mixtures.[1] | Soft ionization technique, suitable for fragile molecules; provides information on charge state distribution.[5] | Powerful for separating species based on size, enabling characterization of aggregates and impurities.[6] |
| Key Limitations | Potential for fragmentation, matrix interference, and difficulty in analyzing complex mixtures without prior separation. | Susceptible to ion suppression, complex spectra from polydisperse PEGs and multiple charge states.[1] | Potential for PEG-stationary phase interactions leading to poor peak shape and recovery.[6] |
In-Depth Analysis of MS Techniques
MALDI-TOF MS: The Workhorse for Average Molecular Weight Determination
For decades, MALDI-TOF MS has been the go-to technique for the characterization of PEGylated proteins, primarily for determining the average molecular weight and the degree of PEGylation.[1] Its robustness and tolerance to complex sample matrices make it a valuable tool for initial screening and quality control.
Experimental Protocol: MALDI-TOF MS of a PEGylated Protein
-
Sample Preparation:
-
Dissolve the PEGylated protein sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA), to a final concentration of approximately 1 mg/mL.
-
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as sinapic acid or α-Cyano-4-hydroxycinnamic acid (HCCA), in a solvent compatible with the sample (e.g., 50% acetonitrile/0.1% TFA).[8]
-
-
Target Spotting:
-
Apply 0.5-1 µL of the matrix solution onto the MALDI target plate and allow it to air dry, forming a crystalline layer.
-
Mix the sample solution and the matrix solution in a 1:1 ratio.
-
Apply 0.5-1 µL of the mixture onto the pre-spotted matrix layer (dried-droplet method).[9]
-
-
Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in linear, positive ion mode.
-
Optimize the laser power to achieve sufficient ionization without causing excessive fragmentation.
-
-
Data Analysis:
-
Process the resulting spectrum to determine the average molecular weight of the PEGylated protein and the distribution of PEG oligomers.
-
ESI-MS: Unraveling Heterogeneity with High Resolution
Electrospray ionization mass spectrometry has gained popularity for the analysis of PEGylated proteins due to its soft ionization nature, which minimizes fragmentation, and its ability to be coupled with liquid chromatography for online separation.[1] High-resolution ESI-MS instruments, such as Orbitraps, can provide accurate mass measurements and even isotopic resolution for less polydisperse PEGylated molecules.[2]
A significant challenge in ESI-MS of PEGylated molecules is the generation of complex spectra due to the presence of multiple charge states and the polydispersity of the PEG chain.[1] To simplify the spectra, charge-stripping agents like triethylamine (B128534) (TEA) can be added post-column to reduce the charge state of the ions.[2]
Experimental Protocol: ESI-MS of a PEGylated Antibody
-
Sample Preparation:
-
If necessary, remove excess unconjugated PEG and buffer exchange the sample into a volatile buffer such as 10mM ammonium (B1175870) acetate (B1210297) using appropriate filtration devices (e.g., 50K MWCO centrifuge filters).[5]
-
-
LC-MS System:
-
Utilize a liquid chromatography system, such as a reversed-phase or size-exclusion column, coupled to an ESI-mass spectrometer (e.g., Q-TOF or Orbitrap).[5]
-
-
Chromatographic Separation:
-
Develop a suitable gradient or isocratic elution method to separate the PEGylated antibody from impurities.
-
-
Mass Spectrometry Analysis:
-
Acquire data in positive ion mode over an appropriate m/z range.
-
For complex spectra, consider the post-column addition of a charge-reducing agent like 0.1-1% TEA in the mobile phase.
-
-
Data Deconvolution:
-
Use specialized software to deconvolute the complex ESI mass spectrum to obtain the zero-charge mass spectrum, revealing the different PEGylated species and their relative abundances.[5]
-
SEC-MS: Sizing Up Aggregates and Impurities
Size-exclusion chromatography is a powerful technique for separating molecules based on their hydrodynamic volume, making it ideal for the analysis of aggregates and fragments in PEGylated protein samples.[6] When coupled with a mass spectrometer, SEC-MS provides both size distribution and mass information, offering a comprehensive characterization of the sample's purity and heterogeneity.
A key consideration in SEC of PEGylated proteins is the potential for non-ideal interactions between the PEG moiety and the stationary phase, which can lead to poor peak shape and inaccurate molecular weight estimation.[6] Careful selection of the column and mobile phase is crucial to mitigate these effects.
Experimental Protocol: SEC-MS Analysis of a PEGylated Therapeutic Protein
-
Instrumentation:
-
Use a biocompatible HPLC system with an appropriate SEC column (e.g., Agilent AdvanceBio SEC).[6]
-
Couple the SEC system to a mass spectrometer.
-
-
Mobile Phase:
-
Prepare an aqueous mobile phase, such as a phosphate (B84403) buffer, that minimizes interactions between the PEGylated protein and the column.[6]
-
-
Sample Analysis:
-
Inject the PEGylated protein sample and perform the SEC separation under isocratic conditions.
-
Monitor the elution profile using a UV detector and the mass spectrometer.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram to quantify the monomer, aggregates, and other impurities.
-
Analyze the mass spectra corresponding to each peak to confirm the identity of the species.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the analytical process, the following diagrams illustrate a typical experimental workflow for the mass spectrometry analysis of a PEGylated molecule and a decision tree for selecting the most appropriate MS technique.
Caption: A generalized workflow for the mass spectrometry analysis of PEGylated molecules.
Caption: Decision tree for selecting a suitable MS technique for PEGylated molecule analysis.
Conclusion
The mass spectrometric analysis of PEGylated molecules is a multifaceted endeavor that requires careful consideration of the analytical goals and the inherent properties of the sample. While MALDI-TOF MS provides a rapid assessment of average molecular weight, ESI-MS offers a deeper dive into the structural heterogeneity, and SEC-MS excels at characterizing aggregates and impurities. By understanding the strengths and limitations of each technique and employing optimized experimental protocols, researchers can effectively navigate the analytical challenges posed by PEGylation and ensure the quality, safety, and efficacy of these important therapeutic agents.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enovatia.com [enovatia.com]
- 6. agilent.com [agilent.com]
- 7. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. covalx.com [covalx.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Methods for the Separation of PEG-Protein Conjugates
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can increase a protein's in vivo half-life, improve its stability, and reduce its immunogenicity.[1][2] However, the PEGylation process often results in a complex mixture of products, including the desired mono-PEGylated conjugate, multi-PEGylated species, positional isomers, unreacted protein, and excess free PEG.[1][] This heterogeneity presents a significant analytical challenge, making robust and reliable separation techniques crucial for the characterization, purification, and quality control of these biotherapeutics.[1]
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analytical assessment of PEGylated proteins.[1] Several HPLC modes are employed, each leveraging different physicochemical properties to achieve separation. The choice of method depends on the specific characteristics of the protein and PEG, and the analytical information required.[1] This guide provides a comparative overview of the four principal HPLC methods: Size-Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase HPLC (RP-HPLC).
Comparison of HPLC Methods for PEGylated Protein Analysis
The selection of an appropriate HPLC method is critical and depends on the specific separation goal. For instance, SEC is ideal for removing aggregates or free PEG, while IEX and RP-HPLC can often resolve isomers. The following table summarizes the key characteristics and performance parameters of each technique.
| Parameter | Size-Exclusion Chromatography (SEC) | Ion Exchange Chromatography (IEX) | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) |
| Principle | Separation based on differences in hydrodynamic radius (size and shape).[][4] | Separation based on differences in surface charge.[][5] | Separation based on differences in hydrophobicity under non-denaturing conditions.[][6] | Separation based on differences in hydrophobicity under denaturing conditions.[][7] |
| Primary Applications | - Quantifying high molecular weight aggregates.[8] - Separating conjugates from unreacted protein and free PEG.[] - Monitoring the degree of PEGylation.[9] | - Separating positional isomers.[][5] - Resolving species with different degrees of PEGylation.[5] - Purification and quality control.[10] | - Orthogonal method to IEX and SEC.[] - Separation of positional isomers.[4] - Purification of conjugates.[6] | - High-resolution separation of positional isomers.[] - Purity assessment and impurity profiling.[7] - Characterizing reaction kinetics.[11] |
| Strengths | - Robust and reliable method.[12] - Mild, non-denaturing mobile phases preserve protein structure. - Good for separating species with large size differences.[13] | - High resolving power for charge variants.[5] - Can separate isomers where PEGylation masks charged residues.[] - Well-established technique for protein purification.[] | - Orthogonal selectivity to IEX and SEC. - Non-denaturing conditions. - Can separate isomers based on subtle hydrophobicity changes.[4] | - Highest resolution for isomers.[11] - Excellent for analytical-scale characterization.[] - Compatible with mass spectrometry (with volatile mobile phases).[7] |
| Limitations | - May not resolve conjugate from free PEG if hydrodynamic radii are similar.[7] - Limited resolution for species of similar size. - Potential for non-specific interactions with the stationary phase.[8][12] | - Resolution is highly dependent on buffer pH and ionic strength. - PEG chains can shield charges, making separation of highly PEGylated species difficult.[] | - Lower capacity compared to IEX.[] - Can have poor resolution between adjacent peaks.[] - Method development can be complex. | - Denaturing conditions (organic solvents, acid) can lead to protein unfolding and loss of activity. - Polydispersity of PEG can cause significant peak broadening.[14] - Potential for low recovery due to protein adsorption.[7] |
Experimental Workflows and Protocols
Detailed and reproducible protocols are essential for the successful separation of PEG-protein conjugates. Below are representative experimental workflows and protocols for each of the major HPLC techniques, derived from published methods.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution.[4] As proteins are PEGylated, their hydrodynamic radius increases, causing them to elute earlier from the column than their unmodified counterparts.[]
Caption: A typical experimental workflow for SEC analysis of PEG-protein conjugates.
Detailed Experimental Protocol (SEC):
-
Objective: To separate and quantify PEG-GCSF monomer from high molecular weight aggregates.[8]
-
Instrumentation: An HPLC system with a UV detector.[12]
-
Column: Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm.[8]
-
Mobile Phase: 100 mM Sodium Phosphate, 300 mM NaCl, pH 6.2. Arginine (e.g., 200 mM) can be added to reduce non-specific interactions.[12]
-
Flow Rate: 0.8 mL/min.
-
Temperature: Ambient.
-
Detection: UV at 215 nm.[8]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the sample to a target concentration of 0.5 mg/mL using the mobile phase.
-
Run Time: Approximately 15 minutes.
Ion Exchange Chromatography (IEX)
IEX separates proteins based on their net surface charge.[5] The covalent attachment of PEG chains can shield charged amino acid residues (like lysine), altering the protein's overall charge and its interaction with the IEX stationary phase.[][5] This allows for the separation of native protein from species with varying degrees of PEGylation and even positional isomers.[9]
Caption: An experimental workflow for IEX analysis using a salt gradient for elution.
Detailed Experimental Protocol (Cation Exchange - CEX):
-
Objective: To separate and characterize PEGylated lysozyme (B549824) isomers.[5][9]
-
Instrumentation: A biocompatible HPLC system with a UV detector.[5]
-
Column: TSKgel SP-5PW (20), a strong cation exchange column.[9]
-
Mobile Phase A: 20 mM Phosphate buffer, pH 6.0.
-
Mobile Phase B: 20 mM Phosphate buffer + 0.5 M NaCl, pH 6.0.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV at 280 nm.[9]
-
Injection Volume: 50 µL.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 60 minutes.[9]
-
Sample Preparation: The reaction mixture is desalted and diluted fourfold with deionized water before injection.[5]
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity.[6] Proteins are bound to a weakly hydrophobic stationary phase at high salt concentrations and are eluted by decreasing the salt concentration. PEGylation can alter a protein's surface hydrophobicity, enabling separation of the conjugate from the native protein.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 11. blob.phenomenex.com [blob.phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 14. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
Flexible vs. Rigid PROTAC Linkers: A Comparative Guide for Researchers
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a key focus. These heterobifunctional molecules, which recruit an E3 ubiquitin ligase to a target protein for degradation, are critically dependent on the linker component that connects the target-binding and E3-binding ligands. The choice between a flexible or a rigid linker can profoundly impact a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of flexible and rigid PROTAC linkers, supported by experimental data, to aid researchers in their design and development efforts.
The Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a spacer but an active modulator of the formation of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[] The linker's length, composition, and rigidity are critical determinants of a PROTAC's ability to induce efficient ubiquitination and subsequent proteasomal degradation of the target protein.[2]
At a Glance: Flexible vs. Rigid Linkers
| Feature | Flexible Linkers | Rigid Linkers |
| Composition | Typically polyethylene (B3416737) glycol (PEG) or alkyl chains.[2] | Often contain cyclic structures like piperidine, piperazine, or aromatic rings.[] |
| Conformation | Adopt multiple conformations, facilitating ternary complex formation.[] | Pre-organize the PROTAC into a specific conformation.[3] |
| Advantages | - Easier to synthesize. - Can accommodate various protein topographies. - May enhance solubility (PEG linkers).[] | - Can lead to more stable and potent ternary complexes. - May improve cell permeability and metabolic stability.[4] - Can enhance selectivity. |
| Disadvantages | - Can be too flexible, leading to an entropic penalty for ternary complex formation.[2] - May have lower metabolic stability. | - More synthetically challenging. - A mismatched rigid linker can introduce steric hindrance. |
Quantitative Comparison of PROTAC Linkers
The following table summarizes quantitative data from studies on PROTACs targeting the Androgen Receptor (AR) and Bromodomain-containing protein 4 (BRD4), illustrating the impact of linker composition on degradation potency.
| Target | E3 Ligase | Linker Type | Linker Composition | DC50 | Dmax | Cell Line |
| AR | CRBN | Flexible | Alkyl Chain | ~5 µM (for 57% degradation) | ~90% at 20 µM | LNCaP |
| AR | CRBN | Rigidified | Enzalutamide-based with modified exit vector | Nanomolar range | >95% | Lung Cancer Cells |
| BRD4 | VHL | Flexible | PEG | 300 nM | 65-70% | MV-4-11 |
| BRD4 | CRBN | Rigidified | Ethynyl group | Sub-nanomolar (pM range) | Not specified | MOLM13, MV4;11 |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance.
Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[5][6]
Methodology:
-
Cell Seeding and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. After overnight adherence, treat the cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours).[5] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay to ensure equal protein loading.[5]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[5][6]
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of protein degradation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay confirms that the PROTAC can induce the formation of the target protein-PROTAC-E3 ligase ternary complex.[7][8]
Methodology:
-
Reagent Preparation: Use purified, tagged versions of the target protein (e.g., GST-tag) and the E3 ligase (e.g., His-tag). Utilize fluorescently labeled antibodies that specifically recognize these tags (e.g., Tb-anti-GST and AF488-anti-His).[7]
-
Assay Setup: In a microplate, combine the purified target protein, E3 ligase, and labeled antibodies with serial dilutions of the PROTAC.
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 180 minutes) to allow for ternary complex formation.[7]
-
FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates the proximity of the two tagged proteins, signifying ternary complex formation.[7]
-
Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (EC50).
Cell Viability Assay (MTT Assay)
This assay assesses the impact of protein degradation on cell viability.[9][10]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.[9]
-
Compound Treatment: Treat the cells with various concentrations of the PROTAC for a specified duration (e.g., 48 or 96 hours).[11]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[9][11]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) help to illustrate the fundamental mechanisms and workflows.
References
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Neighborhood: A Comparative Guide to the Bystander Effect of Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, optimizing the efficacy of Antibody-Drug Conjugates (ADCs) is a critical endeavor. A key contributor to the therapeutic success of many ADCs is the "bystander effect," a phenomenon whereby the cytotoxic payload delivered by the ADC to a target cancer cell can also eliminate neighboring, antigen-negative tumor cells. This is particularly crucial in the context of heterogeneous tumors with varied antigen expression. This guide provides an in-depth comparison of the bystander effect mediated by ADCs equipped with cleavable linkers, supported by experimental data and detailed methodologies.
The ability of an ADC to induce a bystander effect is predominantly determined by two key components: a cleavable linker and a membrane-permeable payload.[1][2][3] Upon internalization of the ADC by an antigen-positive (Ag+) cell, the linker is cleaved in the intracellular environment, liberating the cytotoxic payload. If this payload possesses sufficient membrane permeability, it can diffuse out of the target cell and penetrate adjacent antigen-negative (Ag-) cells, inducing their apoptosis and thereby amplifying the ADC's anti-tumor activity.[1][2][4] In stark contrast, ADCs with non-cleavable linkers typically release a charged payload-linker complex upon lysosomal degradation of the antibody. This complex is generally unable to efficiently traverse cell membranes, thus significantly curtailing or completely abrogating the bystander effect.[3][4][5]
Comparative Analysis of ADC Bystander Effects
The choice of linker and payload profoundly influences an ADC's capacity to induce bystander killing. The following table summarizes the bystander effect of several well-characterized ADCs, highlighting the critical role of the cleavable linker.
| ADC | Target | Linker Type | Payload | Bystander Effect |
| Trastuzumab deruxtecan (B607063) (Enhertu®) | HER2 | GGFG Peptide (Cleavable) | DXd | Yes[2] |
| Sacituzumab govitecan (Trodelvy®) | TROP-2 | CL2A (pH-sensitive, Cleavable) | SN-38 | Yes[3] |
| Enfortumab vedotin (Padcev®) | Nectin-4 | Valine-Citrulline (Cleavable) | MMAE | Yes[2] |
| Trastuzumab emtansine (Kadcyla®) | HER2 | SMCC (Non-cleavable) | DM1 | Minimal/No[1][5] |
Quantitative Evaluation of the Bystander Effect
The bystander effect can be quantified in preclinical models to compare the efficacy of different ADC constructs. The data below, derived from in vitro co-culture assays, demonstrates the differential ability of ADCs with cleavable versus non-cleavable linkers to kill antigen-negative cells.
Table 1: In Vitro Bystander Killing of HER2-Negative Cells by HER2-Targeted ADCs
| ADC | Target Cell Line (HER2+) | Bystander Cell Line (HER2-) | Co-culture Ratio (HER2+ : HER2-) | % Viability of Bystander Cells |
| Trastuzumab deruxtecan (T-DXd) | SK-BR-3 | U-87 MG | 1:1 | ~40%[6] |
| Trastuzumab emtansine (T-DM1) | SK-BR-3 | U-87 MG | 1:1 | ~100%[6] |
Data is illustrative and compiled from published studies. Actual values may vary depending on experimental conditions.
The Mechanism of Bystander Killing with Cleavable Linker ADCs
The bystander effect is a multi-step process that begins with the specific targeting of cancer cells and culminates in the death of adjacent cells.
Caption: Signaling pathway of the ADC bystander effect.
Experimental Protocols for Assessing the Bystander Effect
To quantitatively and qualitatively evaluate the bystander effect of an ADC, a series of well-defined in vitro and in vivo experiments are necessary.
In Vitro Co-Culture Bystander Assay
This assay is a fundamental method for evaluating the bystander effect by culturing antigen-positive and antigen-negative cells together.[7][]
Methodology:
-
Cell Line Selection:
-
Select an antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3 cells).
-
Select an antigen-negative (Ag-) cell line that is sensitive to the ADC's payload (e.g., HER2-negative U-87 MG cells). To facilitate analysis, the Ag- cell line can be engineered to express a fluorescent protein like GFP.[9]
-
-
Co-Culture Setup:
-
Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
Include monocultures of both cell lines as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.
-
An isotype control ADC should be included to account for any non-specific effects.
-
-
Data Acquisition and Analysis:
-
After a defined incubation period (e.g., 72-96 hours), assess the viability of the Ag- cell population using flow cytometry (gating for GFP-positive cells) or high-content imaging.
-
The percentage of bystander killing is calculated by comparing the viability of the Ag- cells in the co-culture to their viability in the monoculture control.
-
Caption: In Vitro Co-Culture Bystander Assay Workflow.
In Vivo Admixed Xenograft Model
This model provides a more physiologically relevant assessment of the bystander effect within a tumor microenvironment.[7][10]
Methodology:
-
Model Establishment:
-
ADC Administration:
-
Once tumors reach a predetermined size, administer the ADC intravenously.
-
A control group should receive a vehicle or an isotype control ADC.
-
-
Tumor Growth Monitoring:
-
Monitor tumor volume over time using calipers.
-
If luciferase-expressing Ag- cells are used, their proliferation can be monitored via bioluminescence imaging.
-
-
Data Analysis:
-
Compare the tumor growth inhibition in the ADC-treated group to the control group.
-
A significant reduction in the bioluminescence signal from the Ag- cells in the presence of Ag+ cells is indicative of in vivo bystander killing.
-
Linker Properties and Bystander Efficacy: A Logical Relationship
The efficiency of the bystander effect is directly linked to the properties of the linker and the released payload.
Caption: Linker and payload properties determine bystander efficacy.
Conclusion
The bystander effect, facilitated by cleavable linkers and membrane-permeable payloads, is a powerful mechanism for enhancing the therapeutic efficacy of ADCs, especially in the context of heterogeneous tumors. A thorough understanding and quantitative assessment of this phenomenon are paramount for the rational design and development of next-generation ADCs with improved anti-tumor activity. The experimental frameworks provided in this guide offer a robust methodology for validating and quantifying the bystander effect, enabling a comprehensive comparison of different ADC platforms and informing the strategic advancement of novel cancer therapeutics.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
A Researcher's Guide to Orthogonal Methods for Confirming Bioconjugation
For researchers, scientists, and drug development professionals, the precise confirmation of bioconjugation is a critical step in the development of novel therapeutics and diagnostic agents, such as antibody-drug conjugates (ADCs). The covalent linkage of two molecules, one of which is a biomolecule, must be verified through rigorous analytical methods to ensure the efficacy, safety, and batch-to-batch consistency of the final product. A key quality attribute for ADCs is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody. Utilizing a combination of orthogonal methods—distinct analytical techniques that measure the same attribute through different principles—is essential for a comprehensive and reliable characterization of bioconjugates.[1] This guide provides a comparative overview of commonly employed orthogonal methods for confirming bioconjugation, complete with experimental protocols and supporting data to assist in the selection of the most suitable techniques for your research needs.
Comparative Analysis of Orthogonal Techniques
The choice of analytical methods for bioconjugate characterization depends on the specific properties of the biomolecule and the conjugated payload, as well as the information required. The following table summarizes and compares the performance of key orthogonal techniques.
| Method | Principle | Key Parameters Measured | Sample Requirement | Throughput | Pros | Cons |
| UV/Vis Spectroscopy | Measures absorbance at two distinct wavelengths (one for the biomolecule, one for the conjugated molecule) to determine their respective concentrations based on the Beer-Lambert law.[2][] | Average Drug-to-Antibody Ratio (DAR) or Degree of Labeling (DOL).[4] | Low (µg) | High | Simple, rapid, and requires readily available equipment.[2] | Requires a distinct chromophore on the conjugated molecule with a different λmax from the protein.[2][] Can be inaccurate if extinction coefficients are not precise or if conjugation alters absorbance.[5] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules to determine the precise molecular weight of the intact bioconjugate and its subunits.[6] | Molecular weight, DAR, drug load distribution, identification of conjugation sites (with peptide mapping).[6][7] | Low (µg) | Medium | High sensitivity, accuracy, and specificity.[8] Provides detailed structural information.[7] | Requires sample desalting.[9] High instrument cost and complexity. Ionization efficiency can vary between different drug-loaded species, potentially affecting DAR accuracy.[7] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. Conjugation of a hydrophobic drug increases the overall hydrophobicity of the biomolecule, allowing for separation of different drug-loaded species.[5][10] | Average DAR, drug load distribution, and presence of unconjugated antibody.[5][11] | Low (µg) | Medium | Performed under non-denaturing conditions, preserving the native protein structure.[5][10] Considered a gold standard for DAR analysis of cysteine-conjugated ADCs.[12] | Inherently a lower resolution technique compared to reversed-phase chromatography.[12] Incompatible with MS due to high salt concentrations in the mobile phase.[13] May not be suitable for hydrophilic payloads.[] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius (size). Larger molecules elute earlier than smaller molecules.[14][15] | Aggregation, fragmentation, and presence of unconjugated small molecules.[14] | Low (µg) | High | Robust and reproducible method for assessing size heterogeneity and stability.[16] Can be coupled with MALS for absolute molecular weight determination.[15] | Not suitable for separating species with similar sizes but different conjugation states. Can have non-specific interactions between the column and hydrophobic ADCs, leading to peak tailing.[17] |
| Capillary Electrophoresis-SDS (CE-SDS) | Separates proteins under denaturing conditions in a gel-filled capillary based on their molecular size.[2][18] | Purity, molecular weight of intact and reduced bioconjugate (heavy and light chains), and detection of fragments.[2][18] | Low (µg) | High | High resolution and reproducibility.[18] Automated and high-throughput.[18] Can quantify heavy and light chain ratios in reduced samples.[2] | Denaturing conditions may not be suitable for all bioconjugates. Interference from SDS makes direct coupling to MS difficult.[19] |
Experimental Protocols
UV/Vis Spectroscopy for Average DAR Determination
Principle: This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. By measuring the absorbance of the bioconjugate at the λmax of the protein (typically 280 nm) and the λmax of the conjugated molecule, and knowing their respective molar extinction coefficients, the concentrations of both can be determined to calculate the average DAR.[2][]
Protocol:
-
Determine Molar Extinction Coefficients:
-
Accurately determine the molar extinction coefficient of the unconjugated biomolecule (e.g., antibody) at 280 nm and at the λmax of the drug.
-
Accurately determine the molar extinction coefficient of the drug at its λmax and at 280 nm.
-
-
Sample Preparation:
-
Prepare a solution of the bioconjugate in a suitable buffer (e.g., PBS).
-
The concentration should be such that the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Spectrophotometer Measurement:
-
Use a quartz cuvette for accurate measurements.
-
Blank the spectrophotometer with the same buffer used for the sample.
-
Measure the absorbance of the bioconjugate solution at 280 nm (A_280_) and at the λmax of the drug (A_drug_λmax_).
-
-
Calculation of Average DAR:
-
Use the following equations to calculate the concentration of the biomolecule (C_protein_) and the drug (C_drug_):
-
A_280 = (ε_protein_at_280 * C_protein) + (ε_drug_at_280 * C_drug)
-
A_drug_λmax = (ε_protein_at_drug_λmax * C_protein) + (ε_drug_at_drug_λmax * C_drug)
-
-
Solve the system of two linear equations for C_protein_ and C_drug_.
-
Calculate the average DAR: DAR = C_drug / C_protein
-
Mass Spectrometry for Intact Mass Analysis and DAR Determination
Principle: Electrospray ionization-mass spectrometry (ESI-MS) is used to determine the molecular weight of the intact bioconjugate. The resulting mass spectrum shows a distribution of species with different numbers of conjugated molecules, allowing for the determination of the drug load distribution and the average DAR.
Protocol:
-
Sample Preparation:
-
Desalt the bioconjugate sample to remove non-volatile salts that can interfere with ionization. This can be done using a desalting column or buffer exchange.
-
Dilute the desalted sample to an appropriate concentration (typically 0.1-1 mg/mL) in a volatile buffer compatible with MS (e.g., ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate).
-
-
LC-MS Analysis:
-
Inject the sample onto a liquid chromatography system (e.g., reversed-phase or size-exclusion chromatography) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
The LC step further separates the bioconjugate from any remaining impurities.
-
-
Mass Spectrometry Parameters:
-
Set the mass spectrometer to acquire data in the appropriate mass range for the expected bioconjugate masses.
-
Optimize ionization source parameters (e.g., capillary voltage, gas flow rates, and temperature) to achieve good signal intensity and stable spray.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
Identify the peaks corresponding to the unconjugated biomolecule and the different drug-loaded species.
-
Calculate the average DAR by taking the weighted average of the peak intensities of the different species.
-
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
Principle: HIC separates molecules based on differences in their surface hydrophobicity. The conjugation of hydrophobic drugs to a biomolecule increases its hydrophobicity, leading to stronger retention on the HIC column. Species with a higher number of conjugated drugs will be more hydrophobic and elute later.
Protocol:
-
Mobile Phase Preparation:
-
Buffer A (High Salt): 1.5 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Buffer B (Low Salt): 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
-
Sample Preparation:
-
Dilute the bioconjugate sample to a concentration of approximately 1 mg/mL in Buffer A.
-
-
HPLC System and Column:
-
Use an HPLC system with a UV detector set to 280 nm.
-
Equilibrate a HIC column (e.g., Butyl-NPR) with the initial mobile phase conditions.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Gradient: A linear gradient from high salt (Buffer A) to low salt (Buffer B) over a suitable time (e.g., 30-60 minutes) to resolve the different drug-loaded species.
-
-
Data Analysis:
-
Integrate the peak areas of the unconjugated biomolecule and the different drug-loaded species.
-
Calculate the average DAR using the following formula: Average DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i) where i represents each species with a specific DAR.
-
Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
Principle: SEC separates molecules based on their size in solution. The column contains porous beads, and larger molecules that are excluded from the pores travel a shorter path and elute first. Smaller molecules that can enter the pores have a longer path and elute later.
Protocol:
-
Mobile Phase Preparation:
-
Prepare an appropriate mobile phase, typically a physiological buffer such as phosphate-buffered saline (PBS), pH 7.4. The mobile phase should be filtered and degassed.
-
-
Sample Preparation:
-
Dilute the bioconjugate sample in the mobile phase to a concentration suitable for the detector (e.g., 0.5-2 mg/mL for UV detection).
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
HPLC System and Column:
-
Use an HPLC system with a UV detector (280 nm) or a multi-angle light scattering (MALS) detector for absolute molecular weight determination.
-
Equilibrate an SEC column with the appropriate molecular weight range for the bioconjugate.
-
-
Chromatographic Conditions:
-
Flow Rate: An isocratic flow rate is used, typically between 0.5 and 1.0 mL/min.
-
Run Time: Sufficient to allow for the elution of all species of interest.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to aggregates (eluting earlier than the monomer), the monomeric bioconjugate, and any fragments (eluting later than the monomer).
-
Calculate the percentage of each species relative to the total peak area.
-
Capillary Electrophoresis-SDS (CE-SDS) for Purity and Size Determination
Principle: CE-SDS is an electrophoretic technique that separates proteins based on their size in a sieving matrix under denaturing conditions. Samples can be analyzed under non-reducing conditions to assess purity and fragmentation, or under reducing conditions to separate the constituent heavy and light chains.
Protocol:
-
Sample Preparation (Non-reducing):
-
Mix the bioconjugate sample with a sample buffer containing sodium dodecyl sulfate (SDS) and an alkylating agent such as iodoacetamide (B48618) (IAM) to prevent disulfide scrambling.
-
Heat the sample to denature the protein.
-
-
Sample Preparation (Reducing):
-
Mix the bioconjugate sample with a sample buffer containing SDS and a reducing agent such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME).
-
Heat the sample to denature the protein and reduce the disulfide bonds.
-
-
CE-SDS Analysis:
-
Use a capillary electrophoresis instrument with a UV detector.
-
Fill the capillary with a sieving gel matrix.
-
Inject the prepared sample electrokinetically.
-
Apply a high voltage to separate the protein-SDS complexes.
-
-
Data Analysis:
-
Analyze the resulting electropherogram to determine the migration times and peak areas of the different species.
-
For non-reduced samples, identify and quantify the main peak (intact bioconjugate) and any fragments or aggregates.
-
For reduced samples, identify and quantify the peaks corresponding to the heavy and light chains.
-
Visualization of Workflows and Logical Relationships
Experimental Workflow for Bioconjugate Characterization
Caption: A logical workflow illustrating the application of orthogonal methods to a bioconjugate sample to obtain comprehensive characterization data.
Signaling Pathway for Method Selection
Caption: A decision tree to guide the selection of appropriate orthogonal methods based on the specific analytical questions being addressed.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. nist.gov [nist.gov]
- 4. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. enovatia.com [enovatia.com]
- 7. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) [jove.com]
- 16. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilrom.ro [agilrom.ro]
- 18. sciex.com [sciex.com]
- 19. Specific and high-resolution identification of monoclonal antibody fragments detected by capillary electrophoresis–sodium dodecyl sulfate using reversed-phase HPLC with top-down mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates
The drug-to-antibody ratio (DAR) is a critical quality attribute of antibody-drug conjugates (ADCs) that profoundly influences their efficacy, safety, and pharmacokinetic profile.[1] Accurate and precise determination of the average DAR and the distribution of different drug-loaded species is paramount throughout the ADC development pipeline. This guide provides a comprehensive comparison of the most prevalent analytical techniques for DAR evaluation, complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their needs.
Comparison of Key Analytical Techniques for DAR Determination
Several analytical methods are employed to determine the DAR of ADCs, each with distinct principles, advantages, and limitations. The primary techniques include UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). The choice of method often depends on the conjugation chemistry (cysteine vs. lysine), the stage of development, and the level of detail required.[2][3]
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of the four principal methods for DAR analysis, providing a head-to-head comparison to inform methodological selection.
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) |
| Principle | Measures absorbance at two wavelengths to determine the concentration of the antibody and the drug based on the Beer-Lambert law.[1] | Separates ADC species based on differences in hydrophobicity under non-denaturing conditions.[] | Separates ADC components based on polarity under denaturing conditions.[] | Measures the mass-to-charge ratio of intact or fragmented ADCs to identify and quantify different drug-loaded species.[5] |
| Information Provided | Average DAR.[1] | Average DAR and distribution of drug-loaded species.[] | Average DAR and distribution of drug-loaded species on heavy and light chains.[] | Average DAR, distribution of drug-loaded species, and precise mass confirmation.[5] |
| Advantages | Simple, rapid, and requires minimal sample preparation.[6] | Gentle, non-denaturing method that preserves the ADC's native structure.[] | High resolution, compatible with MS, and provides information on drug distribution on antibody subunits.[5] | High accuracy, provides detailed molecular information, and can be used for various ADC types.[5] |
| Limitations | Only provides an average DAR and can be inaccurate if the drug's UV spectrum overlaps significantly with the antibody's.[6] | Lower resolution than RP-HPLC, and the high salt concentrations used are incompatible with MS.[6] | Denaturing conditions can disrupt the structure of some ADCs, particularly cysteine-linked conjugates.[] | Higher equipment cost and more complex data analysis. Ionization efficiencies can vary between different DAR species, potentially affecting accuracy.[6] |
| Typical Application | Rapid, routine analysis in early-stage development and for well-characterized ADCs. | Gold standard for characterization of cysteine-linked ADCs.[7] | Orthogonal method to HIC, particularly for cysteine-linked ADCs after reduction.[8] | In-depth characterization, confirmation of other methods, and analysis of complex or heterogeneous ADCs.[5] |
Quantitative Data Comparison
A study comparing HIC-UV/Vis, RPLC-MS (with both QToF and Orbitrap analyzers), and MALDI-TOF-MS for four different batches of a cysteine-linked ADC (Trastuzumab-MMAE) found that the determined average DAR values were comparable across all techniques.[9][10] This indicates that for well-defined systems, these methods provide consistent results. However, the accuracy of the molecular weights for the conjugated light and heavy chains varied more significantly, with the mass spectrometry techniques providing more precise data.[9][10] It is often advisable to use complementary techniques to verify DAR values, especially for ADCs with a low average DAR.[9][10] Another study demonstrated a consonant relationship between DAR values obtained by UV spectrometry and MALDI-TOF/TOF MS for trastuzumab-DM1 conjugates.[7]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific ADC and available instrumentation.
UV/Vis Spectroscopy for Average DAR Determination
This method is a straightforward approach for determining the average DAR.[11]
Principle: The Beer-Lambert law is applied to a two-component system (antibody and drug) by measuring the absorbance of the ADC solution at two wavelengths where the antibody and the drug have distinct absorption maxima (e.g., 280 nm for the antibody and another wavelength for the drug).[1]
Protocol:
-
Determine Extinction Coefficients:
-
Accurately measure the concentration of the unconjugated antibody and the free drug.
-
Measure the absorbance of the antibody solution at 280 nm (A_Ab,280_) and at the drug's maximum absorbance wavelength (λ_max_drug_) (A_Ab,λ_max_drug_).
-
Measure the absorbance of the drug solution at 280 nm (A_drug,280_) and at λ_max_drug_ (A_drug,λ_max_drug_).
-
Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths using the Beer-Lambert law (A = εcl).
-
-
Sample Preparation:
-
Dilute the ADC sample in a suitable buffer to a concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
-
Measurement:
-
Blank the spectrophotometer with the dilution buffer.
-
Measure the absorbance of the diluted ADC sample at 280 nm (A_ADC,280_) and λ_max_drug_ (A_ADC,λ_max_drug_).
-
-
Calculation:
-
The concentrations of the antibody (C_Ab_) and the drug (C_drug_) in the ADC sample can be calculated by solving the following simultaneous equations:
-
A_ADC,280_ = (ε_Ab,280_ * C_Ab_) + (ε_drug,280_ * C_drug_)
-
A_ADC,λ_max_drug_ = (ε_Ab,λ_max_drug_ * C_Ab_) + (ε_drug,λ_max_drug_ * C_drug_)
-
-
The average DAR is then calculated as the molar ratio: DAR = C_drug_ / C_Ab_.
-
Caption: Workflow for average DAR determination using UV/Vis spectroscopy.
Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[8]
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0, with 5-20% isopropanol.
-
-
Sample Preparation:
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
-
Data Analysis:
-
Identify the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the formula:
-
Average DAR = Σ [(Peak Area of Species * DAR of Species)] / Σ (Peak Area of all Species)
-
-
Caption: Experimental workflow for DAR analysis using HIC.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is often used as an orthogonal method to HIC and is particularly useful for analyzing the light and heavy chains of reduced ADCs.[8]
Protocol:
-
Sample Reduction (for Cysteine-linked ADCs):
-
Treat the ADC sample with a reducing agent (e.g., dithiothreitol (B142953) - DTT) to separate the light and heavy chains.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
-
Data Analysis:
-
Identify and integrate the peaks for unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the peak areas and the number of drugs per chain.[]
-
Caption: Workflow for DAR analysis of reduced ADCs using RP-HPLC.
Mass Spectrometry (MS)
MS provides the most detailed information about DAR and drug distribution by directly measuring the mass of the different ADC species.[5]
LC-MS Protocol:
-
Sample Preparation:
-
Samples may be analyzed intact or after reduction and/or deglycosylation to simplify the mass spectra.[10]
-
-
LC Separation:
-
Utilize either HIC or RP-HPLC as described above, but with MS-compatible mobile phases (e.g., using ammonium acetate (B1210297) instead of non-volatile salts in HIC).
-
-
MS Analysis:
-
The eluent from the LC system is introduced into the mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire mass spectra across the elution profile.
-
-
Data Analysis:
-
Deconvolute the mass spectra to obtain the zero-charge masses of the different ADC species.
-
Calculate the average DAR by a weighted average of the intensities of the different species.[5]
-
MALDI-TOF-MS Protocol:
-
Sample Preparation:
-
MS Analysis:
-
The target plate is inserted into the MALDI-TOF mass spectrometer.
-
The sample is irradiated with a laser, causing desorption and ionization.
-
The time-of-flight of the ions is measured to determine their mass-to-charge ratio.
-
-
Data Analysis:
-
The resulting mass spectrum shows peaks corresponding to the different drug-loaded light and heavy chains.
-
The average DAR is calculated from the relative intensities of these peaks.[7]
-
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repligen.com [repligen.com]
- 3. DAR Distribution Characterization - Creative Proteomics [creative-proteomics.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 9. diva-portal.org [diva-portal.org]
- 10. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. bruker.com [bruker.com]
A Comparative Guide to PEG Linkers: In Vitro and In Vivo Performance
For researchers, scientists, and drug development professionals, the selection of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that profoundly influences the therapeutic efficacy and safety of bioconjugates. This guide provides an objective comparison of PEG linker performance in both laboratory (in vitro) and living organism (in vivo) settings, supported by experimental data and detailed methodologies.
The choice of a PEG linker, which connects a therapeutic payload to a targeting moiety like an antibody, can significantly impact a drug's solubility, stability, pharmacokinetics (PK), and pharmacodynamics (PD).[1] Understanding the trade-offs between different linker characteristics, such as length and cleavability, is paramount for optimizing drug design.
Quantitative Comparison of PEG Linker Performance
The following tables summarize quantitative data from various studies, offering a comparative overview of how different PEG linkers affect key performance indicators of antibody-drug conjugates (ADCs) and other bioconjugates.
| Table 1: Influence of PEG Linker Length on In Vitro and In Vivo Performance of Affibody-Drug Conjugates | ||||
| Conjugate | PEG Linker Size | In Vitro Cytotoxicity (IC50) | In Vivo Half-Life (t½) | Fold Increase in Half-Life (vs. No PEG) |
| ZHER2-SMCC-MMAE (HM) | No PEG | Low (highly cytotoxic) | 19.6 min | N/A |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 4.5-fold reduction vs. HM | 49.2 min | 2.5-fold |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 22-fold reduction vs. HM | 219.0 min | 11.2-fold |
Data sourced from a study on affibody-based drug conjugates.[2][3][4] A longer PEG chain significantly extends the circulation half-life in vivo, but can also reduce the immediate cytotoxic effect in vitro.[2][3][4]
| Table 2: In Vitro and In Vivo Performance of PEGylated vs. Non-PEGylated Linkers in ADCs | |||
| Linker Type | Key In Vitro Characteristic | Key In Vivo Characteristic | Therapeutic Index |
| Non-PEGylated | Higher potency in some cases due to less steric hindrance. | Prone to aggregation and accelerated plasma clearance, especially with hydrophobic payloads.[5] | Potentially lower due to increased toxicity and reduced efficacy from poor PK. |
| PEGylated (e.g., mPEG24) | Improved hydrophilicity and biophysical stability.[5] | Prolonged half-life and enhanced animal tolerability.[5] | Improved, due to better PK/PD profile and reduced off-target toxicity.[5] |
This table provides a generalized comparison based on findings from multiple studies.[5][6]
| Table 3: Comparison of Cleavable vs. Non-Cleavable Linkers | |||
| Linker Type | Release Mechanism | In Vitro Stability (Plasma) | In Vivo Performance |
| Cleavable (e.g., Val-Cit) | Enzymatic cleavage (e.g., by Cathepsin B in lysosomes).[7] | Designed to be stable in circulation but cleave in the target cell environment. | Enables payload release at the target site, potentially leading to a bystander effect.[5] |
| Non-Cleavable (e.g., Thioether) | Relies on complete degradation of the antibody in the lysosome to release the payload.[6] | Generally exhibit higher plasma stability.[6] | May offer a larger therapeutic window due to increased stability and reduced off-target toxicity.[6] |
The choice between cleavable and non-cleavable linkers depends on the drug's mechanism of action and desired therapeutic outcome.[8]
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data and for designing future experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a drug that inhibits cell growth by 50% (IC50), providing a measure of its potency.
-
Cell Plating: Seed cancer cells (e.g., NCI-N87, BT474) in a 96-well plate at a specific density (e.g., 1.0 × 10⁵ cells/well) and incubate for 24 hours.
-
Drug Incubation: Treat the cells with varying concentrations of the ADC or conjugate and incubate for a set period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Living cells will convert MTT to formazan (B1609692).
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
IC50 Calculation: Plot the absorbance against the drug concentration to determine the IC50 value.[4]
In Vivo Pharmacokinetic Study
This type of study measures the circulation half-life of a drug in an animal model.
-
Animal Model: Use appropriate animal models (e.g., BALB/c nude mice).
-
Drug Administration: Administer the conjugate intravenously to the animals at a specific dosage.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Isolation: Separate the plasma from the blood samples.
-
Quantification: Quantify the concentration of the conjugate in the plasma samples using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Half-Life Calculation: Plot the plasma concentration over time and use pharmacokinetic software (e.g., GraphPad Prism) to calculate the circulation half-life.[2]
In Vitro Plasma Stability Assay
This assay assesses the stability of an ADC and its linker in plasma by monitoring the drug-to-antibody ratio (DAR).
-
Incubation: Incubate the ADC in plasma (e.g., human or mouse) at 37°C.
-
Time Points: Collect aliquots at different time points (e.g., 0, 1, 3, 7 days).
-
ADC Isolation: Isolate the ADC from the plasma using affinity chromatography (e.g., Protein A beads).
-
Analysis: Analyze the isolated ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR indicates premature drug deconjugation.[9]
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams visualize the workflow for ADC evaluation and the mechanism of action of cleavable linkers.
Caption: Workflow for the in vitro and in vivo evaluation of an ADC.
Caption: Mechanism of action for an ADC with a cleavable linker.
Conclusion
The strategic selection of a PEG linker is a balancing act.[10] While longer PEG chains can significantly improve in vivo half-life, they may decrease in vitro potency.[2][3] Similarly, the choice between a cleavable and non-cleavable linker depends on the specific therapeutic strategy, with each offering distinct advantages in terms of stability and payload release.[6] The data and protocols presented in this guide are intended to provide a foundational understanding to aid researchers in making informed decisions for the rational design of next-generation bioconjugates.
References
- 1. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. purepeg.com [purepeg.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. creativepegworks.com [creativepegworks.com]
Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker in an antibody-drug conjugate (ADC) is a critical component that dictates the stability, efficacy, and toxicity of the therapeutic. The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in ADC design, with profound implications for its mechanism of action and therapeutic window. This guide provides an objective comparison of these two predominant linker types, supported by experimental data and detailed methodologies to inform rational ADC design.
At a Glance: Key Differences
| Feature | Cleavable Linker | Non-Cleavable Linker |
| Mechanism of Release | Susceptible to cleavage by specific triggers (e.g., enzymes, pH) in the tumor microenvironment or within the cell.[1][2] | Relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[3][4] |
| Released Payload | Typically the unmodified, potent parent drug. | The drug attached to the linker and an amino acid residue from the antibody.[3] |
| Plasma Stability | Generally lower, with a potential for premature drug release.[5] | Generally higher, leading to a more stable ADC in circulation.[3][4] |
| Bystander Effect | Often high, as the released, membrane-permeable drug can diffuse and kill neighboring antigen-negative cells.[6] | Low to negligible, as the released payload is typically charged and less membrane-permeable.[6] |
| Off-Target Toxicity | Higher potential due to premature payload release and the bystander effect.[5] | Lower potential due to higher stability and a limited bystander effect.[5] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect, which can eliminate antigen-negative cancer cells within the tumor mass.[6] | May be less effective against antigen-negative cells.[3] |
Signaling Pathways and Mechanisms of Action
Cleavable Linker Mechanism
Cleavable linkers are designed to be stable in the systemic circulation but to release the cytotoxic payload upon encountering specific triggers prevalent in the tumor microenvironment or inside the cancer cell.[1][2] This targeted release is crucial for maximizing on-target efficacy while minimizing systemic toxicity.
Non-Cleavable Linker Mechanism
Non-cleavable linkers offer greater stability in circulation as they do not rely on environmental triggers for payload release.[3][4] Instead, the entire ADC is internalized, and the antibody component is completely degraded by lysosomal proteases to release the payload, which remains attached to the linker and an amino acid residue.[3]
Quantitative Performance Data
The following tables summarize quantitative data from preclinical studies comparing the performance of ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody and experimental conditions are limited in the published literature.
In Vitro Cytotoxicity
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (M) | Citation |
| mil40-16 | Cleavable (vc) | BT-474 | HER2 | Not explicitly stated | [7] |
| mil40-15 | Non-cleavable (Cys-linker) | BT-474 | HER2 | ~1 x 10⁻¹¹ | [7] |
| mil40-15 | Non-cleavable (Cys-linker) | MCF-7 (Bystander) | HER2-negative | ~1 x 10⁻⁹ | [7] |
In Vivo Efficacy
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Citation |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals | [7] |
| ADC-MMAE-2 | Cleavable (azobenzene) | SUNE2 Xenograft | Combination with X-ray | >90% | [7] |
| Site A-PEG6-C2-MMAD | Non-cleavable | BxPC3 Xenograft | Single 10 mg/kg dose | Reduced efficacy compared to stable non-cleavable conjugate | [8] |
| Site I-PEG6-C2-MMAD | Non-cleavable (stable) | BxPC3 Xenograft | Single 10 mg/kg dose | Significant tumor growth inhibition | [8] |
Pharmacokinetics
| ADC Analyte | Linker Type | Half-Life (t½) | Clearance (CL) | Citation |
| Antibody-conjugated MMAE (acMMAE) | Cleavable (vc) | ~3.4 - 12 days | ~0.10 - 0.9 L/day | [7] |
| Unconjugated MMAE | Cleavable (vc) | Shorter than acMMAE | Higher than acMMAE | [7] |
| ARX788 (site-specific) | Non-cleavable | 12.5 days | Not specified | [9] |
| T-DM1 (random) | Non-cleavable | 5.7 days | Not specified | [9] |
Preclinical Toxicity
| ADC | Linker Type | Animal Model | Key Toxicity Findings | Citation |
| ADCs with cleavable linkers | Cleavable | General preclinical models | Higher potential for off-target toxicity due to premature payload release. | [5] |
| ADCs with non-cleavable linkers | Non-cleavable | General preclinical models | Generally better tolerated with a lower risk of systemic toxicity. | [4][5] |
| Novel disulfide linker ADC | Cleavable | Human non-Hodgkin lymphoma xenograft mouse model | Higher maximum tolerated dose (10 mg/kg) compared to Val-Cit ADC (2.5 mg/kg). | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
Experimental Workflow for ADC Evaluation
In Vitro Cytotoxicity Assay (MTT/XTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive cancer cell lines.
Protocol Outline:
-
Cell Seeding: Plate target cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period that allows for the ADC to internalize and the payload to exert its cytotoxic effect (typically 72-120 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: For MTT assays, solubilize the formazan (B1609692) crystals before reading the absorbance. For XTT assays, the absorbance can be read directly.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against the ADC concentration to determine the IC50 value.
In Vitro Bystander Effect Assay
Objective: To assess the ability of the ADC to kill neighboring antigen-negative cells.
Protocol Outline:
-
Cell Co-culture: Co-culture antigen-positive and antigen-negative cells (often with the antigen-negative cells expressing a fluorescent reporter like GFP) at a defined ratio in 96-well plates.[11]
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plates for a duration sufficient to observe the bystander killing effect.
-
Viability Assessment: Measure the viability of the antigen-negative cell population using methods such as flow cytometry or high-content imaging to specifically quantify the fluorescent cells.[12]
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture to that of a monoculture of antigen-negative cells treated with the same ADC concentrations. A significant decrease in viability in the co-culture indicates a bystander effect.[11]
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Protocol Outline:
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunodeficient mice.[6][13]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[6]
-
Randomization and Dosing: Randomize the mice into treatment and control groups and administer the ADC (typically intravenously) at various dose levels and schedules.[14] The control group receives a vehicle or a non-binding ADC.[14]
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.[6][13]
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.[15]
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
In Vivo Plasma Stability and Pharmacokinetics Assay
Objective: To determine the stability and pharmacokinetic profile of the ADC in vivo.
Protocol Outline:
-
Animal Dosing: Administer a single dose of the ADC to a cohort of animals (e.g., mice or rats).[16]
-
Blood Sampling: Collect blood samples at various time points post-administration.[15][16]
-
Plasma Preparation: Process the blood samples to obtain plasma.[15]
-
Analyte Quantification: Use techniques like ELISA or LC-MS/MS to quantify the concentration of different ADC analytes in the plasma, including:[17][18][19]
-
Total antibody
-
Antibody-conjugated drug
-
Free payload
-
-
Data Analysis: Plot the plasma concentration of each analyte versus time to determine pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC).
Conclusion
The selection of a cleavable or non-cleavable linker is a multifaceted decision that depends on the specific therapeutic goals, the target antigen, and the nature of the tumor. Cleavable linkers offer the advantage of a potent bystander effect, which can be beneficial in treating heterogeneous tumors.[6] However, this often comes with the trade-off of lower plasma stability and a higher risk of off-target toxicity.[5] Conversely, non-cleavable linkers provide enhanced stability and a more favorable safety profile but lack the bystander killing effect.[3][4] A thorough understanding of the principles and experimental evaluation of both linker types is essential for the rational design of safe and effective Antibody-Drug Conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. adcreview.com [adcreview.com]
- 3. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 13. benchchem.com [benchchem.com]
- 14. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. unmc.edu [unmc.edu]
- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Performance of E3 Ligase Ligands in PROTACs for Researchers and Drug Development Professionals
The strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a pivotal decision in the design of Proteolysis Targeting Chimeras (PROTACs). This choice profoundly influences a PROTAC's degradation efficiency, selectivity, and overall therapeutic potential. This guide offers an objective comparison of the performance of commonly utilized E3 ligase ligands, supported by experimental data, detailed methodologies for key evaluation assays, and illustrative diagrams to clarify complex processes.
PROTACs are innovative heterobifunctional molecules that harness the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1] They are comprised of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that precedes the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] While the human genome encodes over 600 E3 ligases, a select few, including Cereblon (CRBN), von Hippel-Lindau (VHL), mouse double minute 2 homolog (MDM2), and inhibitors of apoptosis proteins (IAPs), have been predominantly exploited for PROTAC development due to the availability of well-characterized small molecule ligands.[1][3][4]
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is not merely dependent on the binary binding affinities of its ligands but is significantly influenced by the stability and cooperativity of the ternary complex.[1] The choice of E3 ligase can dramatically impact a PROTAC's degradation potency (DC50) and its maximal degradation level (Dmax).[1] Below are tables summarizing the performance of PROTACs that utilize different E3 ligase ligands against the same protein targets, offering a comparative perspective.
Table 1: Comparison of PROTACs Targeting Bromodomain-containing protein 4 (BRD4)
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax (%) | Cell Line |
| BRD4 | CRBN | dBET1 | ~25 nM | >90% | MV-4-11 |
| BRD4 | VHL | MZ1 | ~17 nM[5] | >90%[5] | HeLa |
| BRD4 | IAP | IAP-based PROTAC | <10 nM | >90% | Various |
| BRD4 | MDM2 | A1874 | ~100-200 nM | >80% | RS4;11 |
Note: The presented DC50 and Dmax values are indicative and can vary based on the specific PROTAC construct, linker length and composition, and the experimental conditions. Direct head-to-head comparisons under identical conditions are limited in the literature.[5]
Table 2: Ligand Binding Affinities for VHL and CRBN
| Ligand | E3 Ligase | Binding Affinity (Kd) | Measurement Method |
| VH032 | VHL | 185 nM[6] | Not Specified[6] |
| VH101 | VHL | 44 nM[6] | Not Specified |
| Thalidomide (B1683933) | CRBN | ~1.8 µM | ITC |
| Pomalidomide | CRBN | ~300 nM | ITC |
| Lenalidomide (B1683929) | CRBN | ~1 µM | ITC |
Note: Binding affinities can vary depending on the experimental conditions and measurement techniques used.[6] Pomalidomide generally shows a stronger binding affinity for CRBN compared to thalidomide, which can lead to more efficient ternary complex formation.[2]
In-Depth Look at Common E3 Ligase Ligands
Cereblon (CRBN) Ligands
Ligands for CRBN are derived from the thalidomide family of molecules, including lenalidomide and pomalidomide.[1][7] These are among the most extensively used E3 ligase ligands in PROTAC design.[1]
-
Advantages:
-
Disadvantages:
Von Hippel-Lindau (VHL) Ligands
VHL is another widely exploited E3 ligase in PROTAC development, with ligands often based on the HIF-1α peptide.[6][9]
-
Advantages:
-
Have been shown to form highly stable and cooperative ternary complexes.
-
Can lead to very potent and efficient protein degradation.
-
-
Disadvantages:
-
Ligands are often larger and more complex, which can negatively impact cell permeability and pharmacokinetic properties.
-
The synthesis of VHL-based PROTACs can be more challenging.
-
Mouse Double Minute 2 Homolog (MDM2) Ligands
MDM2 is an E3 ligase known for its role in regulating the tumor suppressor p53.[10][11] Ligands are often derived from MDM2 inhibitors like nutlin-3.[11]
-
Advantages:
-
Offers a dual mechanism of action in cancer therapy by both degrading a target protein and stabilizing p53.[11]
-
-
Disadvantages:
Inhibitors of Apoptosis Proteins (IAPs) Ligands
IAP ligands are frequently based on SMAC mimetics.[1][4]
-
Advantages:
-
Disadvantages:
Experimental Protocols for PROTAC Evaluation
Accurate and reproducible experimental data are crucial for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.
Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
Objective: To determine the binding affinity (KD), enthalpy (ΔH), stoichiometry (n), and cooperativity factor (α) of binary and ternary complex formation.[8]
Methodology:
-
Preparation:
-
Purify the target protein and the E3 ligase complex to a high degree.
-
Prepare solutions of the proteins and the PROTAC in a matched buffer (e.g., PBS or HEPES).
-
-
Binary Binding Affinity (PROTAC to E3 Ligase):
-
Load the E3 ligase solution (typically 10-20 µM) into the ITC cell.[8]
-
Load the PROTAC solution (typically 10-20 times the E3 ligase concentration) into the injection syringe.[8]
-
Perform a series of small, sequential injections of the PROTAC into the E3 ligase solution while monitoring the heat change.[6]
-
Analyze the data using a one-site binding model to determine the binary binding affinity (KDbinary).[8]
-
-
Ternary Binding Affinity (PROTAC to E3 Ligase in the presence of the Target Protein):
-
Cooperativity Calculation:
-
Calculate the cooperativity factor: α = KDbinary / KDternary.[8] An α > 1 indicates positive cooperativity, meaning the binding of the target protein to the PROTAC enhances the PROTAC's affinity for the E3 ligase.
-
In Vitro Ubiquitination Assay
Objective: To directly measure the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[12]
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer: E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex (e.g., CRL4-CRBN), ubiquitin, ATP, the target protein, and the PROTAC at various concentrations.[12]
-
Include control reactions: no E1, no E3, and no PROTAC (vehicle control).[12]
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.
-
-
Quenching and Sample Preparation:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.[12]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[12]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[12] This will detect both the unmodified target protein and higher molecular weight, ubiquitinated species.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[12]
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.[12] An increase in high molecular weight bands in the presence of the PROTAC indicates successful ubiquitination.
-
Cellular Protein Degradation Assay (Western Blotting)
Objective: To quantify the reduction in target protein levels in cells following PROTAC treatment.[13][14]
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Western Blotting and Detection:
-
Transfer the separated proteins to a PVDF membrane.[14]
-
Block the membrane and incubate with a primary antibody specific for the target protein.[14]
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[14]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[14]
-
Visualize the protein bands using an ECL substrate and an imaging system.[14]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizing PROTAC Mechanisms and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology | MDPI [mdpi.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Azido-PEG3-S-PEG3-azide: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Azido-PEG3-S-PEG3-azide, a bifunctional linker increasingly utilized in bioconjugation and related fields. Adherence to these protocols is critical due to the potential hazards associated with the azide (B81097) functional groups.
This compound, while a valuable tool, contains two terminal azide (N₃) groups that are energetically unstable and can pose significant risks if mishandled. The primary hazards associated with azide compounds include the formation of highly toxic and explosive hydrazoic acid upon contact with acids, and the creation of dangerously unstable and shock-sensitive metal azides when in contact with heavy metals such as lead and copper.[1][2][3] Therefore, direct disposal of this compound down the drain is strictly prohibited, as it can react with metal plumbing to form explosive residues.[3][4]
Core Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant nitrile gloves.[2][5][6] All manipulations involving this compound, particularly during disposal, must be conducted in a well-ventilated chemical fume hood.[2][4][6]
Key Chemical Incompatibilities to Avoid:
-
Acids: Contact with acids will generate highly toxic and explosive hydrazoic acid.[1][2]
-
Metals: Avoid all contact with metals, especially heavy metals like lead and copper, to prevent the formation of shock-sensitive metal azides.[1][2][3] Use only plastic or ceramic spatulas for handling.[4][6]
-
Halogenated Solvents: Do not use halogenated solvents such as dichloromethane (B109758) or chloroform, as they can form explosive di- and tri-azidomethane.[1][2][7]
-
Other Incompatibilities: Store and handle azides separately from bromine, carbon disulfide, chromyl chloride, and dimethyl sulfate.[1][5]
Step-by-Step Disposal Procedures
Direct disposal of untreated this compound is not recommended.[2] The preferred method is to collect all waste containing this compound in a designated, properly labeled hazardous waste container for pickup by your institution's environmental health and safety (EH&S) department.[1][4] For dilute aqueous solutions, chemical deactivation of the azide groups is a recommended step to render the waste less hazardous prior to collection.
1. Untreated Waste Disposal:
-
Waste Collection: If chemical deactivation is not feasible, all waste containing this compound, including contaminated consumables like gloves and weigh boats, must be collected as hazardous waste.[2][6]
-
Container: Use a designated, non-metal container (e.g., glass or polyethylene) to prevent the formation of metal azides.[2]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Azide Compound," and a complete list of its chemical constituents.[1][2]
-
Storage: Store the sealed waste container in a cool, well-ventilated area away from incompatible materials.[6]
-
Disposal: Arrange for disposal through your institution's hazardous waste management program.[1]
2. Chemical Deactivation of Dilute Aqueous Solutions:
For dilute aqueous solutions of this compound, a chemical deactivation procedure can be performed to mitigate the hazard of the azide groups. This procedure must be carried out in a chemical fume hood with appropriate PPE.[2][4]
Experimental Protocol: Deactivation of Dilute Azide Solutions
This protocol is adapted from general procedures for the destruction of inorganic azides.
-
Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, prepare an aqueous solution of this compound with a concentration not exceeding 5%.[2][4] The entire operation must be conducted in a chemical fume hood due to the evolution of nitrogen oxides.[4]
-
Reagent Addition: While stirring, add a 20% aqueous solution of sodium nitrite (B80452). Use approximately 1.5 grams of sodium nitrite for every gram of sodium azide (a 40% excess).[4]
-
Acidification: Slowly add a 20% aqueous solution of sulfuric acid dropwise from the dropping funnel until the reaction mixture is acidic, which can be confirmed with pH paper. Caution: The order of addition is critical. [4]
-
Reaction: Stir the mixture for at least one hour to ensure complete destruction of the azide. The reaction produces nitrogen gas and nitric oxide.
-
Neutralization: After the reaction is complete, neutralize the final solution to a pH between 6 and 9 using a suitable base, such as a dilute sodium hydroxide (B78521) solution.[2][4]
-
Waste Collection: Collect the neutralized, deactivated solution in a properly labeled hazardous waste container for disposal through your institution's hazardous waste program.[2][4]
| Parameter | Recommended Value | Source |
| Maximum Concentration for Deactivation | ≤ 5% | [2][4] |
| Sodium Nitrite Excess | ~40% | [4] |
| Final pH after Neutralization | 6 - 9 | [2][4] |
Spill Management
In the event of a spill, the response will depend on the size and nature of the spill.
-
Small Spills (within a fume hood): Carefully absorb the spill with an inert material such as sand or vermiculite.[8] Sweep up the material using non-metal tools and place it in a labeled hazardous waste container.[3] Decontaminate the area with a pH > 9 buffer solution, followed by 70% ethanol.[6]
-
Large Spills (or any spill outside a fume hood): Evacuate the area immediately and alert others.[6] Post warning signs and follow your institution's emergency procedures for hazardous material spills.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these safety protocols and disposal procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment. Always consult your institution's specific guidelines and safety data sheets for the most current and detailed information.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. benchchem.com [benchchem.com]
- 3. chem.washington.edu [chem.washington.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. uvic.ca [uvic.ca]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. axispharm.com [axispharm.com]
Essential Safety and Operational Guide for Handling Azido-PEG3-S-PEG3-azide
Audience: Researchers, scientists, and drug development professionals.
This document provides critical safety and logistical information for the handling of Azido-PEG3-S-PEG3-azide, a potentially hazardous chemical. The following procedural guidance is designed to ensure safe laboratory operations and proper disposal.
Hazard Identification and Risk Assessment
This compound is an organic azide (B81097). Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, posing a risk of explosive decomposition.[1][2] They also possess toxic properties.[1] A thorough risk assessment should be conducted before commencing any work with this compound.
Key Hazards:
-
Explosive Potential: Organic azides can decompose violently.[2] Factors influencing stability include the carbon-to-nitrogen ratio; a higher nitrogen content can increase the risk of explosion.[1][3]
-
Toxicity: Azide compounds are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[4] They can affect the central nervous system, cardiovascular system, and kidneys.[4]
-
Formation of Hydrazoic Acid: Azides can react with acids to form hydrazoic acid, which is a highly toxic, volatile, and explosive compound.[1][5]
-
Formation of Explosive Metal Azides: Contact with heavy metals (e.g., copper, lead, silver, mercury) or their salts can form highly shock-sensitive and explosive metal azides.[1][4][6] This includes contact with metal spatulas or plumbing.[1][6]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[4][7][8]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield must be worn.[4][7] |
| Hand Protection | Chemical-resistant gloves are required. For handling azides of high toxicity, it is recommended to wear Silver Shield gloves under nitrile gloves.[4] Change gloves frequently.[9] |
| Body Protection | A flame-resistant lab coat must be worn at all times.[4][7] Ensure long pants and closed-toe shoes are worn.[9] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][9] |
| Additional Protection | A blast shield should be used, especially when working with larger quantities or during reactions.[4][7][8] |
Safe Handling and Operational Protocol
Adherence to the following step-by-step operational protocol is crucial for the safe handling of this compound.
Experimental Workflow Diagram:
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Always consult the Safety Data Sheet (SDS) for the specific chemical before use.[2]
-
Work in a well-ventilated area, exclusively within a certified chemical fume hood.[4][5]
-
Position a blast shield in front of the experimental setup.[7][8]
-
Ensure all necessary PPE is worn correctly.
-
Use only non-metal spatulas (e.g., plastic, ceramic) for weighing and handling to prevent the formation of explosive metal azides.[1][3][5]
-
Keep the quantities of the azide compound to the minimum required for the experiment.[8]
-
-
Handling and Reaction:
-
Avoid contact with incompatible materials such as acids, heavy metals, and halogenated solvents (e.g., dichloromethane, chloroform).[1][2]
-
Do not heat the compound unless specified in a validated protocol, and even then, with extreme caution and appropriate safety measures.
-
Avoid friction, grinding, or any action that could create shock or static electricity.[9]
-
If dissolving the compound, use appropriate non-halogenated solvents.
-
-
Storage:
Waste Disposal Plan
Improper disposal of azide waste can lead to violent explosions in plumbing.[6][10] A dedicated waste stream and deactivation procedure are mandatory.
| Disposal Step | Procedure |
| Waste Segregation | All azide-containing waste (solid and liquid) must be collected in a dedicated, clearly labeled, non-metal container.[1][2][11] Do not mix with other chemical waste, especially acidic waste.[1] |
| Aqueous Waste Treatment | For dilute aqueous solutions containing azides (typically ≤5%), a chemical deactivation process should be followed. This involves reacting the azide with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a dilute acid.[4][10] This procedure must be performed in a fume hood due to the evolution of toxic gases.[4][10] |
| Solid Waste Disposal | Contaminated materials such as gloves, pipette tips, and paper towels should be collected in a designated hazardous waste container.[9] |
| Final Disposal | All azide waste, including treated solutions and contaminated solids, must be disposed of through the institution's Environmental Health & Safety (EH&S) office.[1][4] Never pour azide solutions down the drain.[4][6][10] |
Detailed Protocol for Deactivation of Dilute Azide Waste:
This procedure should only be performed by trained personnel.
-
Setup: In a chemical fume hood, place the dilute azide waste solution in a three-necked flask equipped with a stirrer and a dropping funnel.
-
Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of sodium azide in the waste.[10]
-
Acidification: Slowly add a 20% aqueous solution of sulfuric acid or hydrochloric acid through the dropping funnel until the solution is acidic (test with pH paper). Crucially, the acid must be added after the sodium nitrite to prevent the formation of highly toxic and volatile hydrazoic acid (HN₃).[4][10]
-
Completion of Reaction: The reaction is complete when the evolution of nitrogen oxides ceases. A test with starch-iodide paper can confirm the presence of excess nitrite (a blue color indicates completion).[10]
-
Neutralization and Disposal: Neutralize the treated solution to a pH between 6 and 9 with a dilute base (e.g., sodium hydroxide) before packaging it for collection by EH&S.[4][10]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][12] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5][9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][14]
-
Spill:
-
For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[13][14]
-
For spills of solid material, carefully cover with a paper towel and dampen with alkaline water (pH > 9) to prevent the formation of hydrazoic acid.[9]
-
Collect all cleanup materials in a designated hazardous waste container.
-
For large spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team or EH&S immediately.[3][5]
-
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. uthsc.edu [uthsc.edu]
- 10. unomaha.edu [unomaha.edu]
- 11. ph.health.mil [ph.health.mil]
- 12. axispharm.com [axispharm.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
